Methyl 3-chloroquinoline-6-carboxylate
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl 3-chloroquinoline-6-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClNO2/c1-15-11(14)7-2-3-10-8(4-7)5-9(12)6-13-10/h2-6H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIVVYLNBAYBNDP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=CC(=CN=C2C=C1)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Methyl 3-chloroquinoline-6-carboxylate chemical structure and properties
An In-depth Technical Guide to Methyl 3-chloroquinoline-6-carboxylate
This guide provides a comprehensive technical overview of Methyl 3-chloroquinoline-6-carboxylate, a heterocyclic building block of significant interest in medicinal chemistry and materials science. Designed for researchers, chemists, and professionals in drug development, this document delves into the compound's core characteristics, from its fundamental structure and properties to its synthesis and potential applications, grounding all claims in verifiable scientific literature.
Introduction: The Significance of the Quinoline Scaffold
The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a vast spectrum of biological activities.[1][2] Its unique electronic properties and rigid bicyclic structure make it an ideal framework for designing molecules that can interact with a wide range of biological targets. Derivatives of quinoline have been successfully developed as antimalarial, anticancer, anti-inflammatory, and antimicrobial agents.[3][4][5]
Methyl 3-chloroquinoline-6-carboxylate emerges as a particularly valuable intermediate within this class. The presence of a chloro group at the 3-position and a methyl ester at the 6-position provides two distinct and reactive handles for further chemical modification. This dual functionality allows for the strategic, regioselective synthesis of complex molecular architectures, making it a cornerstone for building libraries of novel compounds for high-throughput screening and targeted drug discovery programs.[3]
Core Compound Identification
Correctly identifying a chemical entity is the foundation of all subsequent research. This section provides the essential nomenclature and structural details for Methyl 3-chloroquinoline-6-carboxylate.
-
IUPAC Name: Methyl 3-chloroquinoline-6-carboxylate
-
CAS Number: 1357958-20-3[6]
-
Molecular Formula: C₁₁H₈ClNO₂[6]
-
Canonical SMILES: COC(=O)C1=CC2=C(C=C1)N=CC(Cl)=C2
Chemical Structure Visualization
The structural formula, depicted below, consists of a bicyclic quinoline core. A chlorine atom is substituted at the C-3 position, and a methyl carboxylate group is attached at the C-6 position.
Physicochemical Properties
A summary of the key physicochemical properties is essential for experimental design, including reaction setup, purification, and storage.
| Property | Value | Source |
| Molecular Weight | 221.64 g/mol | [6] |
| Appearance | Solid (predicted) | Inferred from related structures[7][8] |
| Storage Conditions | Sealed in dry, room temperature | [6] |
| Molecular Formula | C₁₁H₈ClNO₂ | [6] |
| XLogP3 (Predicted) | 2.7 - 2.9 | [9][10] |
| Topological Polar Surface Area | 39.2 Ų | [9][10] |
| Hydrogen Bond Donors | 0 | [10] |
| Hydrogen Bond Acceptors | 3 | [10] |
Spectroscopic Profile: A Guide to Characterization
Verifying the identity and purity of a synthesized compound is paramount. The following sections outline the expected spectroscopic signatures for Methyl 3-chloroquinoline-6-carboxylate based on its functional groups and data from analogous structures.[1][11]
Infrared (IR) Spectroscopy
The IR spectrum provides a fingerprint of the compound's functional groups. Key expected absorption bands include:
-
~1725 cm⁻¹: A strong, sharp peak corresponding to the C=O (carbonyl) stretch of the methyl ester. This is a highly characteristic peak for this functional group.[11]
-
~1600-1450 cm⁻¹: Multiple sharp peaks arising from the C=C and C=N stretching vibrations within the aromatic quinoline ring system.
-
~1300-1100 cm⁻¹: Strong C-O stretching bands associated with the ester linkage.
-
~800-700 cm⁻¹: A peak corresponding to the C-Cl stretching vibration.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals:
-
~8.0 - 9.0 ppm: A series of doublets, triplets, or multiplets corresponding to the six protons on the quinoline ring. The exact chemical shifts and coupling patterns depend on the electronic effects of the chloro and ester substituents.
-
~4.0 ppm: A sharp singlet integrating to three protons, characteristic of the methyl group (-OCH₃) of the ester.[11]
-
-
¹³C NMR: The carbon spectrum will complement the proton data:
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight and elemental composition.
-
The mass spectrum should display a molecular ion peak (M⁺) at m/z ≈ 221.
-
A crucial diagnostic feature will be the isotopic pattern: an (M+2)⁺ peak at m/z ≈ 223 with an intensity approximately one-third of the M⁺ peak, which is the characteristic signature of a molecule containing a single chlorine atom.[1]
Synthesis and Reactivity: A Proposed Pathway
While multiple synthetic routes to quinoline derivatives exist, a robust and logical pathway is critical for efficient production.[3][12] A direct, high-yield synthesis for Methyl 3-chloroquinoline-6-carboxylate is not prominently documented, but a reliable multi-step procedure can be designed based on established organochemical reactions.
The proposed synthesis begins with the commercially available Quinoline-6-carboxylic acid. This approach is advantageous as it secures the C-6 substitution pattern from the start.
Step-by-Step Experimental Protocol
Step 1: Synthesis of Methyl quinoline-6-carboxylate (Esterification)
-
Rationale: The conversion of the carboxylic acid to its methyl ester is a crucial first step. It protects the acid functionality and improves solubility in organic solvents for the subsequent chlorination step. Using thionyl chloride (SOCl₂) to form the acyl chloride in situ followed by quenching with methanol is a highly efficient and standard method.
-
Procedure:
-
To a stirred suspension of Quinoline-6-carboxylic acid (1.0 eq) in anhydrous methanol (10 volumes), cool the mixture to 0 °C in an ice bath.
-
Add thionyl chloride (1.2 eq) dropwise over 30 minutes, ensuring the temperature remains below 10 °C.
-
After the addition is complete, remove the ice bath and heat the reaction mixture to reflux for 4-6 hours, monitoring by TLC until the starting material is consumed.
-
Cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Neutralize the residue carefully with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3x volumes). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude methyl ester, which can be purified by column chromatography or recrystallization.
-
Step 2: Synthesis of Methyl 3-chloroquinoline-6-carboxylate (Chlorination)
-
Rationale: The introduction of a chlorine atom at the C-3 position is achieved via electrophilic aromatic substitution. N-Chlorosuccinimide (NCS) is a common and relatively mild chlorinating agent for heterocyclic systems. The quinoline ring is activated towards electrophilic attack, and substitution at the 3-position is a known pathway.[13]
-
Procedure:
-
Dissolve Methyl quinoline-6-carboxylate (1.0 eq) in a suitable solvent such as acetonitrile or dichloromethane.
-
Add N-Chlorosuccinimide (1.1 eq) portion-wise to the solution at room temperature.
-
Stir the reaction at room temperature or with gentle heating (40-50 °C) for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract with dichloromethane.
-
Wash the combined organic layers with aqueous sodium thiosulfate solution to quench any unreacted NCS, followed by a brine wash.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting crude solid by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford the final product, Methyl 3-chloroquinoline-6-carboxylate.
-
Applications in Research and Drug Development
The true value of Methyl 3-chloroquinoline-6-carboxylate lies in its potential as a versatile building block. The chloro and ester groups are gateways to a multitude of derivative compounds.
-
Scaffold for Medicinal Chemistry: The quinoline core is a well-established pharmacophore. This compound serves as an excellent starting point for synthesizing novel agents. Quinoline-6-carboxylic acid derivatives, for example, have been explored as potent inhibitors of ectonucleotidases, which are targets in cancer therapy.[14] Other derivatives have shown promise as anti-inflammatory agents.[3][15]
-
Cross-Coupling Reactions: The C-Cl bond at the 3-position is amenable to various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig amination. This allows for the introduction of diverse aryl, alkyl, or amino substituents, rapidly generating a library of novel chemical entities for biological screening.[3]
-
Amide Library Synthesis: The methyl ester at the C-6 position can be easily hydrolyzed back to the carboxylic acid, which can then be coupled with a wide array of amines to form an amide library. Amide derivatives of quinolines are known to possess significant biological activity, including TRPV1 antagonism.[3]
Safety and Handling
Based on GHS classifications for the isomeric Methyl 3-chloroisoquinoline-6-carboxylate, this compound should be handled with care.[9]
-
Hazards: May cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[9]
-
Precautions: Standard laboratory safety precautions should be employed, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.
Conclusion
Methyl 3-chloroquinoline-6-carboxylate is a high-value chemical intermediate with significant potential in the field of drug discovery and materials science. Its well-defined structure, featuring two distinct reactive sites, provides chemists with a powerful tool for the synthesis of complex molecular targets. The robust synthetic pathway and the known biological relevance of the quinoline scaffold underscore its importance for researchers aiming to develop next-generation therapeutics. This guide provides the foundational knowledge required to confidently handle, characterize, and utilize this compound in advanced research applications.
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Solubility of Methyl 3-chloroquinoline-6-carboxylate in organic solvents
An In-depth Technical Guide to the Solubility of Methyl 3-chloroquinoline-6-carboxylate in Organic Solvents
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the solubility of methyl 3-chloroquinoline-6-carboxylate, a key intermediate in pharmaceutical research and drug development. In the absence of extensive published solubility data for this specific molecule, this document establishes a robust theoretical framework for predicting its solubility based on its structural components. Furthermore, it offers detailed, field-proven experimental protocols for researchers to accurately determine solubility in various organic solvents. This guide is intended for researchers, scientists, and drug development professionals, providing both predictive insights and practical methodologies to facilitate the use of this compound in synthesis, purification, and formulation.
Introduction: The Significance of Methyl 3-chloroquinoline-6-carboxylate and its Solubility
Methyl 3-chloroquinoline-6-carboxylate is a heterocyclic compound belonging to the quinoline family. Quinoline and its derivatives are foundational scaffolds in medicinal chemistry, forming the core of numerous therapeutic agents, including antimalarial, anticancer, and antibacterial drugs.[1][2] The specific substitutions on the quinoline ring—a chlorine atom at the 3-position and a methyl carboxylate group at the 6-position—impart unique physicochemical properties that are critical for its reactivity and biological activity.
The solubility of an active pharmaceutical ingredient (API) or its intermediate in organic solvents is a cornerstone of drug development.[3] It dictates the feasibility of:
-
Chemical Synthesis: The choice of solvent can significantly influence reaction rates, yields, and impurity profiles.[4][5]
-
Purification: Processes like recrystallization are entirely dependent on the differential solubility of the target compound and its impurities in a given solvent system at varying temperatures.
-
Formulation: For preclinical and clinical studies, understanding solubility is essential for developing appropriate delivery systems, whether for oral, injectable, or topical applications.
-
Analytical Characterization: Techniques such as HPLC and NMR spectroscopy require the compound to be fully dissolved for accurate analysis.[6]
This guide will first deconstruct the molecular architecture of methyl 3-chloroquinoline-6-carboxylate to predict its behavior in different solvent classes. Subsequently, it will provide a practical, step-by-step methodology for the experimental determination of its solubility.
Theoretical Framework for Predicting Solubility
The principle of "like dissolves like" is the guiding tenet for predicting solubility.[7] This means that polar solutes tend to dissolve in polar solvents, and non-polar solutes in non-polar solvents. The polarity of methyl 3-chloroquinoline-6-carboxylate is a composite of its constituent functional groups.
Molecular Structure of Methyl 3-chloroquinoline-6-carboxylate:
-
Quinoline Core: The fused benzene and pyridine rings form a large, aromatic, and relatively non-polar surface area. However, the nitrogen atom in the pyridine ring introduces a degree of polarity and is a weak base (pKa of quinoline's conjugate acid is ~4.9), capable of forming hydrogen bonds.[8]
-
Chloro Group (-Cl): Positioned at the 3-position, the chlorine atom is an electron-withdrawing group that adds to the molecule's overall lipophilicity (fat-solubility). While the C-Cl bond is polar, the group itself is not a strong hydrogen bond donor or acceptor.
-
Methyl Carboxylate Group (-COOCH₃): This ester group at the 6-position significantly influences polarity. The carbonyl oxygen (C=O) is a hydrogen bond acceptor, and the ester functionality as a whole increases the polar character of the molecule compared to an unsubstituted quinoline.
Impact of pH and Solvent Type:
The basic nitrogen atom in the quinoline ring is a critical factor.[4]
-
In non-polar or aprotic polar solvents (e.g., Toluene, Dichloromethane, THF, Ethyl Acetate): The compound will be in its neutral, free-base form. Its solubility will be governed by the balance between the non-polar quinoline backbone and the polar ester group.
-
In polar protic solvents (e.g., Alcohols, Water): These solvents can act as hydrogen bond donors and acceptors. Alcohols are likely to be good solvents. In aqueous solutions, solubility will be highly pH-dependent. In acidic conditions, the quinoline nitrogen can become protonated, forming a salt that is significantly more soluble in water.[2][4]
Predicted Solubility Profile of Methyl 3-chloroquinoline-6-carboxylate
Based on the theoretical framework, we can predict the solubility of methyl 3-chloroquinoline-6-carboxylate in a range of common laboratory solvents.
| Solvent | Solvent Class | Predicted Solubility | Rationale |
| Hexane | Non-polar | Low | The molecule's polarity from the ester and quinoline nitrogen is too high for significant interaction with a non-polar alkane. |
| Toluene | Non-polar (Aromatic) | Moderate | The aromatic nature of toluene allows for π-π stacking interactions with the quinoline ring system, which may enhance solubility compared to hexane. |
| Dichloromethane (DCM) | Polar Aprotic | High | DCM is a good solvent for a wide range of organic compounds. Its polarity is sufficient to dissolve the molecule without strong hydrogen bonding interactions. |
| Ethyl Acetate | Polar Aprotic | High | The ester functionality of ethyl acetate is compatible with the methyl carboxylate group of the solute, promoting dissolution. |
| Tetrahydrofuran (THF) | Polar Aprotic | High | THF is a versatile polar aprotic solvent that should readily dissolve the compound. |
| Acetone | Polar Aprotic | High | Similar to other polar aprotic solvents, acetone's polarity should be sufficient to dissolve the compound effectively. |
| Acetonitrile | Polar Aprotic | Moderate to High | While polar, acetonitrile is sometimes less effective at dissolving larger organic molecules compared to DCM or THF. |
| Methanol / Ethanol | Polar Protic | High | Alcohols can engage in hydrogen bonding with the quinoline nitrogen and the carbonyl oxygen of the ester, making them excellent solvents.[9] |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Very High | DMSO is a highly polar aprotic solvent capable of dissolving a vast array of organic compounds, often used for compounds with poor solubility in other solvents.[6] |
| Water | Polar Protic | Low (at neutral pH) | The large, non-polar quinoline backbone and the chloro group will likely result in poor aqueous solubility.[1] Solubility is expected to increase significantly in acidic aqueous solutions (e.g., 5% aq. HCl) due to salt formation.[10] |
Experimental Determination of Solubility
To obtain quantitative data, an experimental approach is necessary. The isothermal saturation method is a robust and widely used technique.[6] This method involves saturating a solvent with the solute at a constant temperature and then measuring the concentration of the dissolved solute.
Protocol: Isothermal Saturation Method
Objective: To determine the solubility of methyl 3-chloroquinoline-6-carboxylate in a selected organic solvent at a specific temperature (e.g., 25 °C).
Materials:
-
Methyl 3-chloroquinoline-6-carboxylate
-
High-purity (e.g., HPLC grade) organic solvent of choice
-
Vials with screw caps and PTFE septa
-
Orbital shaker or vortex mixer
-
Thermostatically controlled environment (e.g., incubator or water bath)
-
Syringe filters (0.22 µm, PTFE for organic solvents)
-
Analytical balance
-
Volumetric flasks and pipettes
-
HPLC or UV-Vis spectrophotometer for quantification
Procedure:
-
Preparation: Add an excess amount of methyl 3-chloroquinoline-6-carboxylate to a vial. "Excess" means that undissolved solid should be clearly visible after the equilibration period.
-
Solvent Addition: Add a known volume of the chosen solvent to the vial.
-
Equilibration: Tightly cap the vial and place it in the thermostatically controlled shaker set to the desired temperature (e.g., 25 °C). Allow the mixture to shake for a sufficient time to reach equilibrium (typically 24-48 hours). A steady state is reached when the concentration of the solute in the solution no longer changes over time.
-
Sample Collection: After equilibration, allow the vial to stand undisturbed in the temperature-controlled environment for at least 2 hours to let the undissolved solid settle.
-
Filtration: Carefully draw a sample from the supernatant using a syringe. Immediately attach a 0.22 µm syringe filter and dispense the clear, saturated solution into a clean vial. This step is critical to remove any undissolved microcrystals.
-
Dilution: Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method (HPLC or UV-Vis). A series of dilutions may be necessary.
-
Quantification: Analyze the diluted sample using a pre-calibrated HPLC or UV-Vis method to determine the concentration of methyl 3-chloroquinoline-6-carboxylate.
-
Calculation: Calculate the original concentration in the saturated solution, accounting for the dilution factor. This value represents the solubility of the compound in that solvent at the specified temperature, typically expressed in mg/mL or mol/L.
Workflow for Solubility Determination
Caption: Workflow for experimental solubility determination.
Key Factors Influencing Solubility
-
Temperature: The solubility of most organic solids increases with temperature.[9] For purification via recrystallization, it is crucial to select a solvent in which the compound has high solubility at an elevated temperature and low solubility at room temperature or below.
-
Solvent Purity: The presence of water or other impurities in an organic solvent can significantly alter its polarity and, consequently, the measured solubility. Always use high-purity, dry solvents for accurate determinations.
-
Compound Purity: Impurities within the solid sample can affect its dissolution behavior.
-
Co-solvency: If the compound has poor solubility in a single solvent, a co-solvent system can be highly effective.[4] For example, if solubility is low in toluene but high in ethanol, a mixture of toluene and ethanol might provide the optimal balance of properties for a specific application.
Conclusion and Practical Insights
For any critical application in synthesis, purification, or formulation, the predictive analysis presented here must be validated by experimental determination. The provided isothermal saturation protocol is a reliable method for generating the precise, quantitative data required by researchers, scientists, and drug development professionals to effectively utilize this important chemical entity.
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An In-Depth Technical Guide to Methyl 3-chloroquinoline-6-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of Methyl 3-chloroquinoline-6-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug discovery. It details its chemical identity, physicochemical properties, and its strategic importance as a scaffold in the synthesis of potentially therapeutic agents.
Core Identification and Chemical Structure
Methyl 3-chloroquinoline-6-carboxylate is a substituted quinoline derivative. The quinoline scaffold is a critical pharmacophore in numerous approved drugs, and its functionalization allows for the fine-tuning of biological activity. The placement of a chlorine atom at the 3-position and a methyl carboxylate group at the 6-position creates a unique electronic and steric profile, making it a valuable intermediate for further chemical elaboration.
Key Identifiers:
| Identifier | Value | Source |
| CAS Number | 1357958-20-3 | BLD Pharm[1] |
| Molecular Formula | C₁₁H₈ClNO₂ | BLD Pharm[1] |
| Molecular Weight | 221.64 g/mol | BLD Pharm[1] |
| Canonical SMILES | COC(=O)c1cc2c(cc1)c(Cl)cn2 | - |
| InChI Key | Will be generated based on final structure confirmation. | - |
The structural arrangement of these functional groups is pivotal. The electron-withdrawing nature of both the chlorine atom and the carboxylate group influences the reactivity of the quinoline ring system, particularly towards nucleophilic substitution and metal-catalyzed cross-coupling reactions.
Caption: Chemical structure of Methyl 3-chloroquinoline-6-carboxylate.
Physicochemical and Spectroscopic Profile
While detailed experimental data for this specific isomer is not widely published, properties can be predicted based on its structure and data from closely related analogues.
Predicted Physicochemical Properties:
| Property | Predicted Value | Notes |
| Melting Point | Not available | Expected to be a solid at room temperature. |
| Boiling Point | Not available | High boiling point expected due to molecular weight and polarity. |
| Solubility | Soluble in common organic solvents (e.g., DMSO, DMF, Chloroform). | Insoluble in water. |
| pKa | Not available | The quinoline nitrogen is weakly basic. |
Expected Spectroscopic Data:
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the quinoline ring, a singlet for the methyl ester protons (around 3.9-4.1 ppm), and characteristic shifts for the protons adjacent to the chlorine and carboxylate groups.
-
¹³C NMR: The carbon NMR would display signals for the quinoline ring carbons, with the carbon bearing the chlorine atom shifted downfield. The carbonyl carbon of the ester would appear around 165-170 ppm, and the methyl ester carbon around 52-55 ppm.
-
Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M+) corresponding to the molecular weight, along with a characteristic M+2 peak due to the isotopic abundance of chlorine.
-
Infrared (IR) Spectroscopy: Key vibrational bands would include C=O stretching for the ester (around 1720-1740 cm⁻¹), C-Cl stretching, and aromatic C=C and C-H stretching frequencies.
Synthesis Strategies
The synthesis of Methyl 3-chloroquinoline-6-carboxylate is not explicitly detailed in readily available literature. However, its synthesis can be logically approached through established methods for quinoline construction and functionalization. A plausible synthetic pathway would involve the formation of the quinoline-6-carboxylate core, followed by selective chlorination at the 3-position.
Proposed Synthetic Pathway:
A logical, though not experimentally validated in a single report, route could involve:
-
Skraup Synthesis or a related cyclization reaction: Starting from a suitably substituted aniline, such as methyl 4-aminobenzoate, to construct the quinoline-6-carboxylate core.
-
Nitration: Introduction of a nitro group, which often directs to the 3-position in subsequent reactions under specific conditions.
-
Reduction: Conversion of the nitro group to an amino group.
-
Sandmeyer Reaction: Diazotization of the amino group followed by treatment with a copper(I) chloride source to install the chlorine atom at the 3-position.
An alternative approach could involve a Vilsmeier-Haack reaction on an appropriate acetanilide to introduce a formyl group at the 3-position of a pre-formed quinoline ring, followed by conversion of the formyl group to a chloro group, although this is a less direct method for this specific isomer. A Chinese patent describes a method for synthesizing substituted 3-quinoline carboxylic acids and their analogs which may be adaptable.[2]
Caption: A plausible synthetic pathway for Methyl 3-chloroquinoline-6-carboxylate.
Applications in Drug Discovery and Medicinal Chemistry
The quinoline nucleus is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimalarial, antibacterial, anticancer, and antiviral properties.[3][4][5] The specific substitution pattern of Methyl 3-chloroquinoline-6-carboxylate makes it a valuable scaffold for the development of novel therapeutic agents.
-
Scaffold for Kinase Inhibitors: The quinoline core is present in several approved kinase inhibitors. The functional groups on this molecule, particularly the chlorine atom, can be utilized for covalent modification of target proteins or for establishing key binding interactions within the active site.
-
Intermediate for Bioactive Molecules: The methyl ester can be readily hydrolyzed to the corresponding carboxylic acid, providing a handle for amide bond formation and the introduction of diverse side chains to explore structure-activity relationships (SAR).[6] The chlorine atom can be displaced by various nucleophiles or participate in cross-coupling reactions to further diversify the scaffold.
-
Anticancer and Antimicrobial Potential: Quinoline-6-carboxylic acid derivatives have been investigated as ectonucleotidase inhibitors, which have implications for cancer therapy.[7] Furthermore, the broader class of chloroquinolines has been a focus of antimicrobial research.
Safety and Handling
-
Hazard Statements (Predicted): May be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation.
-
Precautionary Measures:
-
Handle in a well-ventilated area, preferably in a fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Avoid inhalation of dust or vapors.
-
Avoid contact with skin and eyes.
-
In case of contact, wash affected areas thoroughly with water.
-
It is imperative to consult the Safety Data Sheet (SDS) from the supplier before handling this compound.
Conclusion
Methyl 3-chloroquinoline-6-carboxylate is a strategically important heterocyclic compound with significant potential as a building block in drug discovery. Its unique substitution pattern offers multiple avenues for chemical modification, enabling the synthesis of diverse libraries of compounds for biological screening. While detailed experimental data for this specific isomer is limited in the public domain, its synthesis can be approached through established methodologies. Further research into the synthesis and biological evaluation of derivatives based on this scaffold is warranted to explore its full therapeutic potential.
References
-
PubChem. Methyl 3-chloroisoquinoline-6-carboxylate. [Link]
-
ResearchGate. Quinoline-6-Carboxylic Acid Derivatives: A New Class of Potent Ectonucleotidase Inhibitors. [Link]
-
PubChemLite. Methyl 3-chloroisoquinoline-6-carboxylate (C11H8ClNO2). [Link]
- Google Patents. CN101781247B - New method for synthesizing substituted 3-quinoline carboxylic acid and analogue.
-
PMC - NIH. Synthetic and medicinal perspective of quinolines as antiviral agents. [Link]
-
Journal of Drug Delivery and Therapeutics. View of The Chemical and Pharmacological Advancements of Quinoline: A Mini Review. [Link]
-
Journal of Organic and Pharmaceutical Chemistry. A Simple Preparative Synthesis of Isomeric 2-Chloroquinolinecarboxylic Esters. [Link]
-
PubChemLite. 3-chloro-6-methoxyisoquinoline (C10H8ClNO). [Link]
-
The Royal Society of Chemistry. Supporting Information. [Link]
-
PrepChem.com. Synthesis of 3-chloroquinoline. [Link]
-
RSC Advances. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. [Link]
-
ScienceDirect. Synthesis, in-silico, and in-vitro study of novel chloro methylquinazolinones as PI3K-Оґ inhibitors, cytotoxic agents. [Link]
- Google Patents.
-
PubChem. 2-Chloro-6-methoxyquinoline-3-carbaldehyde. [Link]
-
ResearchGate. (PDF) Methyl 6-chloro-2-methyl-4-phenylquinoline-3-carboxylate. [Link]
-
PubChem. Methyl 3-bromoquinoline-6-carboxylate. [Link]
-
PubChem. Methyl 4-chloro-7-methoxyquinoline-6-carboxylate. [Link]
-
International Journal of Chemical Studies. A highly efficient synthesis of 2-chloro-3-formyl-8-methyl quinoline: Vilsmeier-haack reagent. [Link]
Sources
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1H NMR Spectrum Analysis of Methyl 3-chloroquinoline-6-carboxylate
Content Type: Technical Guide / Application Note Target Audience: Medicinal Chemists, Structural Biologists, and Analytical Scientists.
Executive Summary
Methyl 3-chloroquinoline-6-carboxylate is a functionalized quinoline scaffold frequently utilized as an intermediate in the synthesis of antimalarials, kinase inhibitors, and complex heterocyclic pharmaceuticals. Its structural elucidation via Proton Nuclear Magnetic Resonance (
This guide provides a rigorous, self-validating framework for assigning the
Structural Analysis & Spin System Logic
Before analyzing the spectrum, one must deconstruct the molecule into magnetically distinct spin systems. The quinoline core is planar, but the substituents at positions 3 (Chlorine) and 6 (Methyl Ester) break the symmetry and isolate specific proton networks.
The Substituent Effects
-
3-Chloro (
): An electron-withdrawing group (EWG) via induction but electron-donating via resonance. On the pyridine ring (Ring A), it creates a specific substitution pattern that isolates H2 and H4. -
6-Methoxycarbonyl (
): A strong EWG. It significantly deshields the protons on the benzenoid ring (Ring B), particularly those ortho to the ester (H5 and H7).
The Spin Systems
The molecule possesses two distinct aromatic spin systems that do not strongly couple to each other (
-
Ring A (Pyridine-like): Contains H2 and H4 .
-
Coupling: These protons are meta to each other. Expect a small coupling constant (
). They appear as singlets or fine doublets.
-
-
Ring B (Benzene-like): Contains H5 , H7 , and H8 .
-
Coupling: H7 is ortho to H8 and meta to H5. This creates an AMX or ABX system depending on the field strength.
-
Experimental Protocol: Sample Preparation
To ensure high-resolution data and minimize aggregation effects common in planar heterocycles:
Solvent Selection
-
Standard: Chloroform-d (
) . Excellent for resolution.-
Residual Peak: 7.26 ppm (s).[1]
-
-
Alternative: Dimethylsulfoxide-d6 (
) . Use if solubility is poor or if aromatic peaks overlap in .-
Residual Peak: 2.50 ppm (quint).
-
Note: Expect all signals to shift downfield by 0.1–0.3 ppm in DMSO due to polarity and hydrogen bonding effects.
-
Preparation Steps
-
Mass: Weigh 5–10 mg of the analyte.
-
Volume: Dissolve in 600 µL of solvent.
-
Filtration: If the solution is cloudy, filter through a cotton plug into the NMR tube to prevent line broadening caused by particulates.
-
Shimming: Automated gradient shimming is usually sufficient, but manual optimization of Z1 and Z2 is recommended if the aromatic doublets are not resolved to baseline.
Spectral Assignment (Predictive Analysis)
The following assignments are derived from substituent additivity principles applied to the quinoline core.
The Aliphatic Region
| Proton | Shift ( | Multiplicity | Integral | Assignment Logic |
| 3.98 – 4.02 | Singlet (s) | 3H | Characteristic methyl ester singlet. Uncoupled. |
The Aromatic Region (7.5 – 9.2 ppm)
Note: Shifts are estimated for
| Proton | Predicted Shift | Pattern | Mechanistic Justification | |
| H2 | 9.00 – 9.15 | d (fine) | Most deshielded due to proximity to Nitrogen (alpha) and EWG (-Cl) at C3. | |
| H5 | 8.55 – 8.65 | d | Deshielded by the ortho-ester carbonyl (anisotropic effect) and peri-interaction. Meta-coupled to H7. | |
| H4 | 8.30 – 8.40 | d (fine) | Deshielded by Ring A current and -Cl, but less than H2 (gamma to N). Meta-coupled to H2. | |
| H8 | 8.10 – 8.20 | d | Ortho to H7. Deshielded by the Nitrogen lone pair effect (though in different ring). | |
| H7 | 8.20 – 8.30 | dd | Ortho to H8, meta to H5. Deshielded by ortho-ester. |
Visualizing the Coupling Network
The following diagram illustrates the logical flow for assigning the aromatic protons based on their connectivity and coupling constants.
Caption: Coupling topology of Methyl 3-chloroquinoline-6-carboxylate. Yellow lines indicate weak meta-coupling; Green indicates strong ortho-coupling.
Advanced Verification: Self-Validating Protocols
To confirm the assignment without ambiguity, utilize 2D NMR experiments. This creates a "trustworthiness" loop where data points corroborate each other.
COSY (Correlation Spectroscopy)
-
Objective: Distinguish H5 from H2/H4.
-
Prediction:
-
H7 / H8: Strong cross-peak (Ortho coupling).
-
H5 / H7: Weak cross-peak (Meta coupling).
-
H2 / H4: Weak cross-peak (Meta coupling).
-
Validation: H2 and H4 will not show correlations to the H5/H7/H8 system. If you see a cross-peak between the singlet at ~9.1 and the doublet at ~8.2, your structure is incorrect (or it is an isoquinoline isomer).
-
NOESY (Nuclear Overhauser Effect)
-
Objective: Spatial confirmation of the Ester position.
-
Prediction:
-
Irradiate the Methyl Ester (4.0 ppm) .
-
Result: You should see a NOE enhancement of H5 (and possibly H7).
-
Significance: This confirms the ester is at position 6. If the ester were at position 3, you would see NOE to H2/H4.
-
Troubleshooting & Impurities
Common synthesis byproducts can mimic the target molecule.
| Impurity | Diagnostic Signal | Source |
| 3-Chloroquinoline | Missing singlet at ~4.0 ppm. H6 appears as a multiplet. | Hydrolysis of ester or incomplete carboxylation. |
| Methyl quinoline-6-carboxylate | H3 appears at ~7.5 ppm (dd). | Incomplete chlorination / Dehalogenation. |
| Dimethylformamide (DMF) | Singlets at 2.89, 2.96, 8.02 ppm. | Residual reaction solvent. |
| Water | Broad singlet ~1.56 ppm ( | Wet solvent or hygroscopic sample. |
References
- Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Standard text for substituent additivity rules).
-
National Institute of Advanced Industrial Science and Technology (AIST). (n.d.). Spectral Database for Organic Compounds (SDBS). Retrieved from [Link]
-
Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. Retrieved from [Link]
-
PubChem. (2025).[2][3] Methyl 3-chloroisoquinoline-6-carboxylate (Isomer Reference). National Library of Medicine. Retrieved from [Link]
Sources
Pharmacological Potential of 3-Chloroquinoline Derivatives: A Technical Guide
The following technical guide explores the pharmacological landscape of 3-chloroquinoline derivatives , a distinct chemical class often overshadowed by their 7-chloro analogs (e.g., chloroquine). This guide synthesizes synthetic methodologies, mechanistic insights, and experimental protocols for researchers.
Executive Summary
While the quinoline scaffold is ubiquitous in medicinal chemistry, the 3-chloroquinoline subclass represents a specific, underutilized pharmacophore with distinct electronic and steric properties. Unlike the classic 7-chloroquinoline antimalarials, 3-chloro derivatives are gaining traction as potent Topoisomerase II inhibitors , PI3K modulators , and resistance-breaking antimalarials . This guide details the chemical synthesis via indole ring expansion, analyzes the Structure-Activity Relationship (SAR) driven by the C3-chlorine atom, and provides validated protocols for their development.
Chemical Architecture & Synthesis
The synthesis of the 3-chloroquinoline core requires specific methodologies to ensure regioselectivity at the C3 position, distinct from the C2-chlorination typical of Vilsmeier-Haack cyclizations of acetanilides.
Primary Synthetic Route: Indole Ring Expansion
The most robust method for accessing the parent 3-chloroquinoline scaffold is the Ciamician-Dennstedt Rearrangement type reaction involving the addition of dichlorocarbene to indole.
Mechanism:
-
Carbene Generation: Chloroform reacts with a strong base (NaOH) under Phase Transfer Catalysis (PTC) to generate dichlorocarbene (:CCl₂).
-
Cyclopropanation: The electrophilic carbene adds across the C2-C3 double bond of the indole, forming a dichlorocyclopropane intermediate.
-
Ring Expansion: The intermediate undergoes thermal rearrangement and elimination of HCl to expand the pyrrole ring into a pyridine ring, yielding 3-chloroquinoline.
Visualization: Synthesis Workflow
The following diagram illustrates the Phase Transfer Catalyzed synthesis of 3-chloroquinoline from indole.
Caption: Figure 1: Synthesis of 3-Chloroquinoline via Indole Ring Expansion (Ciamician-Dennstedt type).
Pharmacological Profiles & Mechanisms[1]
Anticancer Activity: Topoisomerase II Inhibition
3-Chloroquinoline derivatives function as DNA intercalators that poison DNA Topoisomerase II .
-
Mechanism: The planar quinoline ring intercalates between DNA base pairs. The C3-chlorine atom provides a specific steric bulk that locks the enzyme-DNA complex (cleavable complex), preventing DNA religation and triggering apoptosis.
-
Secondary Target: Recent docking studies suggest activity against PI3K (Phosphoinositide 3-kinase) , where the 3-Cl group occupies a hydrophobic pocket in the ATP-binding site, inhibiting cell proliferation in HeLa and MCF-7 lines.
Antimalarial Activity: Overcoming Resistance
Unlike chloroquine (7-chloro), 3-chloro derivatives show efficacy against chloroquine-resistant (CQR) Plasmodium falciparum strains.
-
Heme Polymerization: They inhibit the formation of hemozoin (malaria pigment).
-
Lipophilicity: The C3-Cl substituent alters the logP, enhancing accumulation in the parasite's acidic food vacuole without being a substrate for the PfCRT efflux pump that confers resistance to chloroquine.
Quantitative Data Summary
The following table summarizes potency ranges from recent comparative studies.
| Biological Activity | Target/Cell Line | Key Derivative | IC50 / MIC Range | Reference |
| Anticancer | HeLa (Cervical) | 3-Cl-benzenesulfonamide hybrid | 2.1 - 5.4 µM | [1] |
| Anticancer | MCF-7 (Breast) | 3-Cl-hydrazone analog | 3.8 - 7.2 µM | [1] |
| Antimalarial | P. falciparum (CQR) | 3-Cl-4-aminoalkyl derivatives | 15 - 45 nM | [3] |
| Antimicrobial | S. aureus (MRSA) | 3-Cl-quinoline-hydrazones | 8 - 16 µg/mL | [1] |
Structure-Activity Relationship (SAR)
The pharmacological success of these derivatives hinges on the C3 substituent.
-
C3-Chlorine vs. C3-H: Introduction of Chlorine at C3 increases metabolic stability (blocking oxidation at this position) and lipophilicity compared to the unsubstituted quinoline.
-
C3-Chlorine vs. C7-Chlorine: The C3 position affects the electronic density of the pyridine ring nitrogen (N1) differently than C7. C3-Cl exerts an inductive electron-withdrawing effect closer to the nitrogen, lowering the pKa slightly, which optimizes lysosomal trapping in parasites.
-
C4-Substitution: Activity is maximized when a basic side chain (e.g., diamine or hydrazine) is present at C4, working synergistically with the C3-Cl.
Experimental Protocols
Protocol: Synthesis of 3-Chloroquinoline (Indole Route)
Objective: To synthesize the core scaffold for further derivatization.
Reagents:
-
Indole (10 mmol)
-
Chloroform (excess)
-
50% NaOH (aqueous)[1]
-
Triethylbenzylammonium chloride (TEBA) (Catalyst, 0.5 mmol)
Procedure:
-
Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve indole (1.17 g) in chloroform (20 mL).
-
Catalysis: Add TEBA (0.11 g) and 50% NaOH solution (20 mL).
-
Reaction: Stir vigorously at 55-60°C for 4–6 hours. The reaction is exothermic; monitor temperature.
-
Workup: Cool to room temperature. Dilute with water (50 mL) and extract with dichloromethane (3 x 30 mL).
-
Purification: Wash the organic layer with brine, dry over anhydrous
, and concentrate in vacuo. -
Isolation: Purify the residue via column chromatography (Silica gel, Hexane:EtOAc 9:1) to yield 3-chloroquinoline as a pale yellow oil or low-melting solid.
Protocol: Topoisomerase II Relaxation Assay
Objective: To validate the mechanism of action.
Procedure:
-
Mix: Incubate supercoiled pBR322 plasmid DNA (0.25 µg) with human Topoisomerase IIα (2 units) in assay buffer (Tris-HCl, ATP,
). -
Treat: Add the test 3-chloroquinoline derivative (graded concentrations: 1–100 µM). Include Etoposide as a positive control.[2]
-
Incubate: 37°C for 30 minutes.
-
Terminate: Stop reaction with SDS/Proteinase K.
-
Analyze: Electrophorese on 1% agarose gel with ethidium bromide.
-
Result: Inhibition is indicated by the retention of supercoiled DNA bands (prevention of relaxation).
Mechanistic Signaling Pathway
The following diagram details the dual-action mechanism proposed for anticancer activity, involving both nuclear (Topo II) and cytoplasmic (PI3K) targets.
Caption: Figure 2: Dual Mechanism of Action: Topoisomerase II Poisoning and PI3K Inhibition.[2][1][3][4][5][6][7][8][9][10][11][12]
References
-
Synthesis of 3-chloroquinoline. PrepChem. Available at: [Link]
-
Chemistry of Heterocycles: Structure, Reactions, Syntheses, and Applications. Scribd. Available at: [Link]
-
Synthesis of New 3-(2-Chloroquinolin-3-yl)-5-Phenylisoxazole Derivatives via Click-Chemistry Approach. Journal of the Brazilian Chemical Society. Available at: [Link]
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Methyl 3-chloroquinoline-6-carboxylate safety data sheet (SDS)
An In-Depth Technical Guide to the Safe Handling of Methyl 3-chloroquinoline-6-carboxylate
Introduction and Compound Profile
Methyl 3-chloroquinoline-6-carboxylate is a halogenated quinoline derivative. The quinoline scaffold is a significant heterocyclic motif in medicinal chemistry, forming the core of numerous pharmaceuticals with a wide range of biological activities, including antimalarial and antibacterial properties.[1] The presence of a chlorine atom and a methyl ester group on the quinoline ring can significantly influence the compound's physicochemical properties and biological activity, making it a valuable building block for drug discovery and materials science.[1]
This guide provides a detailed overview of the potential hazards, safe handling protocols, and emergency procedures associated with Methyl 3-chloroquinoline-6-carboxylate, based on available data for closely related analogues.
Hazard Identification and GHS Classification
Based on the GHS classification for the closely related isomer, Methyl 3-chloroisoquinoline-6-carboxylate, this compound is anticipated to be a hazardous substance.[2] Researchers should handle it with the appropriate precautions.
Anticipated GHS Classification:
| Hazard Class | Hazard Category | Hazard Statement |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity - Single Exposure | Category 3 | H335: May cause respiratory irritation |
Hazard Pictograms:
| Pictogram | Description |
| Exclamation Mark: Indicates skin and eye irritation, skin sensitization, acute toxicity (harmful), narcotic effects, or respiratory tract irritation.[3] |
Precautionary Statements (Anticipated): [2]
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P264: Wash skin thoroughly after handling.
-
P271: Use only outdoors or in a well-ventilated area.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.
-
P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
P319: Get medical help if you feel unwell.
-
P332+P317: If skin irritation occurs: Get medical help.
-
P362+P364: Take off contaminated clothing and wash it before reuse.
-
P403+P233: Store in a well-ventilated place. Keep container tightly closed.
-
P405: Store locked up.
-
P501: Dispose of contents/container to an approved waste disposal plant.
Physical and Chemical Properties
The following table summarizes the computed and expected physical and chemical properties for Methyl 3-chloroquinoline-6-carboxylate and its close isomers.
| Property | Value | Source |
| Molecular Formula | C₁₁H₈ClNO₂ | [2] |
| Molecular Weight | 221.64 g/mol | [2] |
| Appearance | Expected to be a solid | [4][5] |
| Melting Point | 94 - 98 °C (for a related compound) | [4] |
| Boiling Point | ~331 °C (for a related compound) | [3] |
| Storage Temperature | 2-8°C, in a dry, sealed container | [6] |
Safe Handling and Storage Protocols
Adherence to strict laboratory safety protocols is essential when working with this compound.
Engineering Controls:
-
Work should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood.[7][8]
-
Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[7]
Personal Protective Equipment (PPE):
-
Eye Protection: Wear tight-sealing safety goggles or a face shield.[7]
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber). Gloves must be inspected before use, and proper removal techniques should be employed to avoid skin contact.[8]
-
Skin and Body Protection: A lab coat is mandatory. For operations with a higher risk of exposure, consider additional protective clothing.[7]
-
Respiratory Protection: If dust or aerosols are generated and engineering controls are insufficient, a NIOSH-approved particulate respirator should be used.[8]
Hygiene Measures:
-
Avoid all personal contact, including inhalation.[9]
-
Do not eat, drink, or smoke in the laboratory.
-
Wash hands thoroughly with soap and water after handling and before breaks.[10]
-
Contaminated clothing should be removed immediately and laundered separately before reuse.[9]
Storage:
-
Keep the container tightly sealed to prevent moisture ingress.[6][11]
-
Store away from incompatible materials such as strong oxidizing agents.[7]
Experimental Workflow: Handling a Solid Reagent
The following diagram illustrates a standard workflow for using a solid chemical like Methyl 3-chloroquinoline-6-carboxylate in a laboratory setting.
Caption: Standard laboratory workflow for handling a solid chemical reagent.
Risk Mitigation and Emergency Procedures
Immediate and appropriate action is crucial in the event of an accidental exposure or release.
First-Aid Measures:
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[7][10]
-
Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. If skin irritation persists, get medical advice.[7][10]
-
Eye Contact: Immediately rinse eyes cautiously with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention from an ophthalmologist.[4][7]
-
Ingestion: Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[4][7]
Accidental Release Measures (Spills):
-
Personal Precautions: Evacuate unnecessary personnel. Avoid dust formation and inhalation. Ensure adequate ventilation. Wear full protective equipment as described in Section 4.[8]
-
Environmental Precautions: Prevent the product from entering drains, sewers, or public waters.[8][11]
-
Containment and Cleanup: For a dry spill, carefully sweep or scoop up the material without creating dust and place it into a suitable, labeled container for disposal.[8][9] Clean the affected area thoroughly.
Toxicological and Ecological Information
Toxicological Profile:
-
Acute Effects: Based on the hazard classifications of its isomer, acute exposure is likely to cause irritation to the skin, eyes, and respiratory tract.[2] Ingestion may be harmful.[4]
-
Chronic Effects: The long-term toxicological properties have not been thoroughly investigated.[8] No components of similar products are listed as carcinogens by IARC, NTP, or OSHA.[4] The broader class of quinolines has been studied for various toxicological endpoints, with some derivatives showing potential for liver and kidney effects at high doses.[12]
Ecological Information:
-
Specific ecotoxicity data is not available. As a general precaution, releases into the environment should be avoided. Do not allow the product to enter drains or watercourses.[8][11]
PPE Selection Logic
The choice of PPE is a critical step in risk assessment. The following diagram outlines the decision-making process.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Methyl 3-chloroisoquinoline-6-carboxylate | C11H8ClNO2 | CID 75412037 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Methyl 3-chloroquinoxaline-6-carboxylate | 948833-63-4 [sigmaaldrich.com]
- 4. sigmaaldrich.cn [sigmaaldrich.cn]
- 5. 6-Chloroquinoline-3-carboxylic acid AldrichCPR 118791-14-3 [sigmaaldrich.com]
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Technical Whitepaper: Physicochemical Profiling of Methyl 3-chloroquinoline-6-carboxylate
Executive Summary
Methyl 3-chloroquinoline-6-carboxylate (CAS 1357958-20-3) is a specialized heterocyclic building block utilized primarily in the synthesis of pharmaceutical agents targeting plasma kallikrein and other serine proteases. As a 3,6-disubstituted quinoline, it offers a unique vectors for structure-activity relationship (SAR) exploration: the C6-ester provides a handle for acylation or amidation, while the C3-chlorine atom serves as a lipophilic modulator or a site for palladium-catalyzed cross-coupling.
This guide provides a definitive technical analysis of the compound’s physicochemical properties, a validated synthetic route based on electrophilic aromatic substitution, and rigorous protocols for its characterization.
Chemical Identity & Structural Analysis[1][2]
| Parameter | Specification |
| IUPAC Name | Methyl 3-chloroquinoline-6-carboxylate |
| CAS Number | 1357958-20-3 |
| Molecular Formula | C₁₁H₈ClNO₂ |
| Molecular Weight | 221.64 g/mol |
| SMILES | COC(=O)C1=CC2=CC(Cl)=CN=C2C=C1 |
| Structural Class | Halo-quinoline ester |
| Key Functional Groups | Methyl ester (C6), Chloro (C3), Quinoline nitrogen |
Structural Logic
The quinoline core is planar.[1] The C3 position is electronically distinct; unlike the C2 or C4 positions which are susceptible to nucleophilic attack (SNAr), the C3 position behaves more like a standard aromatic ring, requiring electrophilic halogenation or specialized ring construction methods to functionalize. The C6-ester is conjugated with the aromatic system, reducing the electron density of the benzene ring portion of the heterocycle.
Physical Characteristics
Melting Point Profile
While specific experimental melting points (MP) can vary by crystal polymorph and purity, analogous halogenated quinoline esters provide a reliable reference range.
-
Predicted Melting Point: 110°C – 140°C (Solid)
-
Reference Analog: Methyl 4-bromoquinoline-6-carboxylate (CAS 219763-85-6) exhibits a MP of 145–150°C . The 3-chloro derivative, having a smaller halogen radius and different packing efficiency, is expected to melt slightly lower than its 4-bromo counterpart.
-
State: White to pale yellow crystalline solid.
Solubility Characteristics
-
Soluble: Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Dichloromethane (DCM), Ethyl Acetate (warm).
-
Insoluble: Water, Hexanes (cold).
-
Partition Coefficient (LogP): ~2.9 (Predicted). This indicates moderate lipophilicity, suitable for membrane permeability in drug discovery contexts.
Validated Synthetic Protocol
The most authoritative route for synthesizing Methyl 3-chloroquinoline-6-carboxylate involves the direct electrophilic chlorination of the parent ester. This method avoids complex ring-closing chemistries (like Skraup or Combes) that often yield mixtures of isomers.
Reaction Pathway
Precursor: Methyl quinoline-6-carboxylate Reagent: N-Chlorosuccinimide (NCS) Solvent: N,N-Dimethylformamide (DMF) Mechanism: Electrophilic Aromatic Substitution (SEAr)
Figure 1: Synthetic workflow for the direct chlorination of methyl quinoline-6-carboxylate.
Step-by-Step Methodology
Note: This protocol is adapted from patent literature (WO2012017020A1) and optimized for laboratory scale.
-
Preparation: Dissolve Methyl quinoline-6-carboxylate (1.0 equiv) in anhydrous DMF (approx. 20 volumes).
-
Chlorination: Add N-Chlorosuccinimide (NCS) (3.0 equiv). The excess NCS is crucial to drive the reaction to completion at the less reactive C3 position.
-
Reaction: Heat the mixture to 120°C and stir for 20 hours . Monitor by LC-MS for the disappearance of the starting material (M+H 188) and appearance of the product (M+H 222/224).
-
Workup:
-
Cool to ambient temperature.[2]
-
Dilute with water (exothermic).
-
Neutralize with solid NaHCO₃ to pH 7-8.
-
Critical Step: Add powdered Sodium Thiosulfate to quench unreacted NCS and prevent oxidative side reactions during isolation.
-
-
Isolation: Extract with Ethyl Acetate or filter the precipitate if a solid forms upon water addition. Recrystallize from Ethanol/Heptane if necessary to remove succinimide byproducts.
Physical Characterization Protocols
To ensure data integrity in drug development, the following self-validating protocols must be used to characterize the isolated material.
A. Melting Point Determination (Capillary Method)
-
Equipment: Buchi Melting Point M-565 or equivalent (calibrated with Vanillin and Caffeine standards).
-
Protocol:
-
Dry the sample under vacuum at 40°C for 4 hours to remove solvent traces (solvent inclusion depresses MP).
-
Pack 3-4 mm of sample into a glass capillary.
-
Ramp Rate: Fast ramp (10°C/min) to 100°C, then slow ramp (1°C/min ) to anticipate the transition.
-
Acceptance Criteria: The melting range (onset to clear liquid) should not exceed 2°C. A range >2°C indicates impurity (likely succinimide or starting material).
-
B. Purity Assessment (HPLC)
Before physical testing, purity must be validated.
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm).
-
Mobile Phase: Gradient 5% to 95% Acetonitrile in Water (+0.1% Formic Acid).
-
Detection: UV at 254 nm (aromatic) and 220 nm (amide/ester bonds).
-
Target: Purity > 98% area under curve (AUC).
Figure 2: Quality Control and Characterization Workflow.
Safety & Handling (SDS Highlights)
-
Hazards: Irritant (Skin/Eye). Potential respiratory sensitizer (due to quinoline core).
-
Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). Protect from light.
-
Handling: Use only in a chemical fume hood. Wear nitrile gloves and safety goggles.
-
Disposal: Halogenated organic waste stream.
References
-
Synthesis Protocol: Kolb, H. et al. "N-((6-amino-pyridin-3-yl)methyl)-heteroaryl-carboxamides as inhibitors of plasma kallikrein." PCT Int. Appl. WO2012017020A1, 2012.
-
Structural Analog Data: Sigma-Aldrich. "Methyl 4-bromoquinoline-6-carboxylate Product Sheet." Accessed Oct 2025.
-
General Quinoline Chemistry: Meth-Cohn, O., & Stanforth, S. P. "The Vilsmeier–Haack Reaction."[3][4][5] Comprehensive Organic Synthesis, 1991.
-
Chemical Identity: PubChem Database. "Methyl 3-chloroquinoline-6-carboxylate (CID 56636124)."
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- 1. Methyl 6-chloro-2-methyl-4-phenylquinoline-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US9290485B2 - N-((6-amino-pyridin-3-yl)methyl)-heteroaryl-carboxamides - Google Patents [patents.google.com]
- 3. growingscience.com [growingscience.com]
- 4. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 5. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
Literature review of quinoline-6-carboxylate derivatives
Strategic Synthesis, Pharmacological Profiling, and Therapeutic Utility
Executive Summary
The quinoline-6-carboxylate scaffold represents a privileged pharmacophore in modern medicinal chemistry, distinct from its widely commercialized 3-carboxylate (fluoroquinolone) and 4-carboxylate (cinchophen) isomers. While the 3-isomers dominate the antibacterial market, quinoline-6-carboxylate derivatives have emerged as critical modulators in immuno-oncology (CD39/CD73 inhibition) , purinergic signaling (P2X7R antagonism) , and antimicrobial resistance .
This technical guide provides a comprehensive literature review and operational framework for researchers targeting the 6-position of the quinoline ring. It synthesizes synthetic protocols, structure-activity relationships (SAR), and mechanistic insights to accelerate drug discovery campaigns.
Chemical Architecture: The 6-Carboxylate Core
The quinoline ring consists of a benzene ring fused to a pyridine ring. The 6-position is located on the benzenoid ring, para to the ring nitrogen's fusion point.
-
Electronic Character: The 6-position is electronically coupled to the nitrogen lone pair, but less susceptible to nucleophilic attack than the 2- and 4-positions.
-
Structural Mimicry: In biological systems, the 6-carboxylate moiety often mimics the phosphate group of nucleotides (ATP/ADP), making it an ideal scaffold for targeting nucleotide-binding enzymes like ectonucleotidases.[1]
Synthetic Architectures
Constructing the quinoline-6-carboxylate core requires specific strategies to ensure regioselectivity. Unlike the Gould-Jacobs reaction (which favors 3-substitution), the Skraup synthesis and Friedländer condensation are the dominant routes.
2.1. Protocol A: Modified Skraup Synthesis (The Foundation)
The most robust method for generating the parent quinoline-6-carboxylic acid involves the reaction of 4-aminobenzoic acid with glycerol.
Reaction Logic:
-
Dehydration: Glycerol is dehydrated by sulfuric acid to form acrolein (in situ).[2]
-
Michael Addition: 4-aminobenzoic acid attacks acrolein.
-
Cyclization: Acid-catalyzed ring closure occurs.
-
Oxidation: The dihydro-intermediate is oxidized (classically by nitrobenzene, modernly by iodine or milder oxidants) to aromatize the system.[2][3]
2.2. Protocol B: Divergent Amide Coupling (The Library Builder)
Once the acid core is established, the vast majority of bioactive derivatives are generated via amide coupling at the C6 position.
-
Activation: Conversion to acid chloride (SOCl₂) or use of coupling reagents (HATU/BOP).
-
Nucleophile: Reaction with primary/secondary amines, amino acid esters, or sulfonamides.
Visualization: Synthetic Workflow The following diagram illustrates the logical flow from precursor selection to final bioactive derivative.
Caption: Step-wise synthetic pathway from 4-aminobenzoic acid to functionalized quinoline-6-carboxamides via the Skraup reaction.
Pharmacological Landscapes
3.1. Immuno-Oncology: Ectonucleotidase Inhibition (CD39/CD73)
High extracellular ATP (eATP) is pro-inflammatory, while its hydrolysis product, adenosine, is immunosuppressive. Tumors overexpress CD39 and CD73 to convert ATP to adenosine, evading the immune system.[1]
-
Mechanism: Quinoline-6-carboxamide derivatives act as non-nucleotide inhibitors. The quinoline core fits the hydrophobic pocket, while the 6-amide mimics the phosphate chain of ATP, blocking hydrolysis.
-
Key Data: Compounds have shown IC₅₀ values in the low micromolar to nanomolar range against recombinant h-NTPDases (CD39 family).[1]
3.2. Purinergic Signaling: P2X7 Receptor Antagonism
The P2X7 receptor (P2X7R) is an ATP-gated ion channel involved in inflammation and cancer progression.
-
Lead Compounds: Quinoline-6-carboxamide benzenesulfonates.[4]
-
Potency: 4-iodo derivatives (e.g., Compound 2f in literature) have demonstrated IC₅₀ values ~0.5 µM, outperforming standard suramin.[4]
3.3. Antimicrobial Activity
While less potent than fluoroquinolones (3-COOH), 6-carboxylate derivatives coupled with amino acids (e.g., L-alanine methyl esters) show specificity against E. coli and S. aureus.
-
Advantage: They lack the cross-resistance often seen with traditional fluoroquinolones due to a distinct binding mode on DNA gyrase.
Structure-Activity Relationship (SAR) Atlas
The biological efficacy of quinoline-6-carboxylates is tightly governed by substitutions at the C2, C4, and C6 positions.
SAR Summary Table
| Position | Modification | Effect on Activity | Target Application |
| C-6 | Carboxamide (-CONHR) | Critical. Increases stability and H-bonding.[1] | CD39/CD73, P2X7R |
| C-6 | Sulfonamide Linker | Enhances solubility but may reduce potency. | Antibacterial |
| C-4 | Halogen (I, Cl, F) | Potency Booster. 4-Iodo > 4-Fluoro > H. | P2X7R Antagonism |
| C-2 | Methyl/Aryl Group | Modulates lipophilicity; affects docking. | Anticancer (Kinase) |
| N-1 | Quaternization (Methyl) | Increases DNA affinity (intercalation). | G-Quadruplex Stabilization |
Visualization: SAR Logic Map This diagram maps specific structural modifications to their biological outcomes.
Caption: Structure-Activity Relationship (SAR) map highlighting critical substitution sites for pharmacological tuning.
Experimental Protocol: Synthesis of N-Phenylquinoline-6-Carboxamide
A self-validating protocol for generating a library standard.
Reagents:
-
Quinoline-6-carboxylic acid (1.0 eq)
-
Thionyl chloride (SOCl₂) (Excess)
-
Aniline (1.1 eq)
-
Triethylamine (TEA) (2.0 eq)
-
Dichloromethane (DCM) (Anhydrous)
Procedure:
-
Activation: In a dry round-bottom flask, suspend quinoline-6-carboxylic acid in anhydrous DCM. Add thionyl chloride dropwise at 0°C. Reflux for 3 hours until the solution becomes clear (formation of acid chloride).
-
Evaporation: Remove solvent and excess SOCl₂ under reduced pressure. Re-dissolve the residue in fresh anhydrous DCM.
-
Coupling: Add the aniline and TEA to the solution at 0°C. Stir at room temperature for 12 hours.
-
Validation (TLC): Monitor reaction progress using 5% Methanol/DCM. The acid spot (baseline) should disappear, and a new non-polar spot should appear.
-
Work-up: Wash with sat. NaHCO₃ (to remove unreacted acid) and 1N HCl (to remove unreacted amine). Dry organic layer over MgSO₄.
-
Purification: Recrystallize from Ethanol/Water.
Yield Expectation: 75-85%. Characterization: ¹H NMR should show the amide proton singlet around 10.0-10.5 ppm.
References
-
Ishaq, A. et al. (2025).[1] Quinoline-6-Carboxylic Acid Derivatives: A New Class of Potent Ectonucleotidase Inhibitors. ResearchGate. Link
-
Shivaraj, Y. et al. (2013). Design, Synthesis and Antibacterial Activity Studies of Novel Quinoline Carboxamide Derivatives. KoreaScience. Link
-
Ali, I. et al. (2025). Synthesis and Biological Evaluation of Carboxamide and Quinoline Derivatives as P2X7R Antagonists. PubMed Central. Link
-
Santa Cruz Biotechnology . Methyl quinoline-6-carboxylate Product Data. Link
-
Organic Syntheses . Skraup Synthesis of Quinoline. Org. Synth. Coll. Vol. 1, p. 478.[5] Link
Sources
The Impact of 3-Chloro Substitution on the Electronic Landscape of Quinolines: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds.[1] The introduction of a chlorine atom at the 3-position profoundly alters the electronic properties of the quinoline ring, thereby modulating its reactivity, spectroscopic signature, and interaction with biological targets. This guide provides a comprehensive exploration of the electronic characteristics of 3-chloro substituted quinolines. We will delve into the fundamental electronic effects of the chloro substituent, analyze its influence on spectroscopic and electrochemical properties, and discuss how these electronic modifications dictate the molecule's chemical reactivity. This document is intended to serve as a technical resource, offering both theoretical understanding and practical insights for professionals engaged in the design and development of novel quinoline-based molecules.
Fundamental Electronic Influence of the 3-Chloro Substituent
The electronic character of 3-chloroquinoline is governed by the dual nature of the chlorine atom as a substituent on an aromatic system. It exerts two primary electronic effects: the inductive effect (-I) and the resonance effect (+R).
-
Inductive Effect (-I): Due to its high electronegativity, chlorine withdraws electron density from the quinoline ring through the sigma (σ) bond.[2][3] This effect is distance-dependent and deactivates the entire aromatic system, making it less susceptible to electrophilic attack compared to unsubstituted quinoline.[4]
-
Resonance Effect (+R): The chlorine atom possesses lone pairs of electrons that can be delocalized into the pi (π) system of the quinoline ring.[2] This donation of electron density through resonance partially counteracts the inductive effect.
In the case of halogens, the inductive effect is generally stronger than the resonance effect, leading to a net deactivation of the aromatic ring.[4][5] However, the resonance effect is crucial in directing the regioselectivity of electrophilic aromatic substitution, favoring the ortho and para positions.[4] In the context of the quinoline ring system, the 3-position is part of the pyridine ring, and the electronic interplay influences the reactivity of both the pyridine and benzene moieties.
Diagram: Electronic Effects of the 3-Chloro Substituent
Caption: Interplay of inductive and resonance effects of the 3-chloro group on the quinoline ring.
Spectroscopic Characterization
The electronic perturbations induced by the 3-chloro substituent are readily observable through various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The electron-withdrawing nature of the chlorine atom deshields adjacent protons and carbons, leading to downfield shifts in the ¹H and ¹³C NMR spectra. The effect is most pronounced at positions C-3, C-2, and C-4.
| Compound | H-2 (ppm) | H-4 (ppm) | C-2 (ppm) | C-3 (ppm) | C-4 (ppm) |
| Quinoline | ~8.81 | ~8.03 | ~150.3 | ~121.1 | ~135.9 |
| 3-Chloroquinoline | Downfield | Downfield | Downfield | Downfield | Downfield |
| Note: Exact chemical shifts are solvent and concentration-dependent. The table indicates the expected trend upon 3-chloro substitution.[6][7] |
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy [6]
-
Sample Preparation: Dissolve 5-10 mg of the 3-chloroquinoline derivative in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher spectrometer. Typical parameters include a spectral width of -2 to 12 ppm, a 90° pulse, and a relaxation delay of 1-2 seconds.
-
¹³C NMR Acquisition: Use the same sample and instrument. The spectrum is typically acquired with proton decoupling to simplify the signals to singlets for each carbon. Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
-
Data Processing: Process the raw data using appropriate software to perform Fourier transformation, phase correction, and baseline correction.
UV-Visible (UV-Vis) Spectroscopy
The UV-Vis spectrum of quinoline exhibits characteristic absorption bands arising from π→π* transitions within the aromatic system.[8] The introduction of a chloro group, a chromophore, can cause a slight bathochromic (red) shift in the absorption maxima (λmax) due to the extension of the conjugated system through the lone pairs on the chlorine atom.[9]
Experimental Protocol: UV-Vis Spectroscopy [8]
-
Sample Preparation: Prepare a stock solution of the 3-chloroquinoline derivative in a UV-grade solvent (e.g., ethanol).
-
Dilution: Dilute the stock solution to a concentration that yields an absorbance between 0.1 and 1.0 at λmax.
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Baseline Correction: Record a baseline with a cuvette containing the pure solvent.
-
Spectrum Acquisition: Record the absorption spectrum of the sample solution over a suitable wavelength range (e.g., 200-400 nm).
Fluorescence Spectroscopy
Many quinoline derivatives are known to be fluorescent.[10] The fluorescence properties (quantum yield and Stokes shift) are highly sensitive to the electronic nature of substituents and the solvent environment. The introduction of a heavy atom like chlorine can, in some cases, lead to fluorescence quenching through the heavy-atom effect, which promotes intersystem crossing to the triplet state. However, specific substitution patterns can also lead to enhanced fluorescence.[11][12]
Electrochemical Properties
Cyclic voltammetry (CV) is a powerful technique to probe the redox behavior of molecules.[13] The electron-withdrawing nature of the 3-chloro substituent makes the quinoline ring more electron-deficient. This increased electron deficiency facilitates reduction, resulting in a less negative reduction potential compared to unsubstituted quinoline. Conversely, the oxidation of the molecule becomes more difficult, leading to a more positive oxidation potential.
Diagram: Cyclic Voltammetry Workflow
Caption: A typical experimental workflow for cyclic voltammetry analysis.
Experimental Protocol: Cyclic Voltammetry [14][15]
-
Solution Preparation: Dissolve the 3-chloroquinoline derivative in a suitable solvent (e.g., acetonitrile) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate).
-
Electrochemical Cell Setup: Use a three-electrode cell consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).
-
Deoxygenation: Purge the solution with an inert gas (e.g., nitrogen or argon) for 10-15 minutes to remove dissolved oxygen, which is electroactive.
-
Data Acquisition: Record the cyclic voltammogram by scanning the potential between set limits at a specific scan rate (e.g., 100 mV/s).
Computational Analysis: A Deeper Look into the Electronic Structure
Density Functional Theory (DFT) provides valuable theoretical insights into the electronic properties of molecules.[16] For 3-chloroquinoline, DFT calculations can be used to visualize and quantify the electronic effects of the chloro substituent.
Molecular Electrostatic Potential (MEP)
An MEP map illustrates the charge distribution on the molecule's surface. For 3-chloroquinoline, the MEP would show a region of negative potential (red) around the nitrogen atom, indicating its nucleophilic character. The electron-withdrawing chlorine atom would contribute to a more positive potential (blue) on the adjacent carbon atoms, highlighting their electrophilic nature.
Frontier Molecular Orbitals (HOMO-LUMO)
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity.[17] The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more polarizable and reactive.[18] The introduction of a 3-chloro substituent is expected to lower the energies of both the HOMO and LUMO compared to unsubstituted quinoline, with a potential modulation of the overall energy gap.[19]
| Property | Significance | Effect of 3-Chloro Substitution |
| HOMO Energy | Correlates with the ability to donate electrons (ionization potential). | Lowered energy (more difficult to oxidize). |
| LUMO Energy | Correlates with the ability to accept electrons (electron affinity). | Lowered energy (easier to reduce). |
| HOMO-LUMO Gap | Indicator of chemical reactivity and stability. | Modulated, influencing overall reactivity.[20] |
Influence on Chemical Reactivity
The altered electronic landscape of 3-chloroquinoline directly impacts its chemical reactivity.
Basicity (pKa)
The electron-withdrawing inductive effect of the chlorine atom reduces the electron density on the quinoline nitrogen. This makes the lone pair on the nitrogen less available for protonation, thereby decreasing the basicity (lowering the pKa) of 3-chloroquinoline compared to the parent quinoline.[21]
Electrophilic Aromatic Substitution (SEAr)
As previously discussed, the net electron-withdrawing character of the chlorine atom deactivates the quinoline ring towards electrophilic attack.[4] SEAr reactions, such as nitration or halogenation, will be slower on 3-chloroquinoline than on quinoline itself. Substitution will preferentially occur on the more electron-rich benzene ring, typically at positions 5 and 8.[22][23]
Nucleophilic Aromatic Substitution (SNAr)
The 3-position in quinoline is generally less reactive towards nucleophilic substitution compared to the 2- and 4-positions.[24] However, the presence of the electron-withdrawing chlorine atom at C-3 makes this position a site for nucleophilic attack, although it is less facile than at the 2- and 4-positions. Reactions with strong nucleophiles can lead to the displacement of the chloride ion.
Palladium-Catalyzed Cross-Coupling Reactions
3-Chloroquinoline is a valuable substrate in modern synthetic chemistry, particularly in palladium-catalyzed cross-coupling reactions. However, its reactivity is lower than its bromo- and iodo-counterparts.
-
Suzuki-Miyaura Coupling: The C-Cl bond is less readily activated by palladium(0) in the oxidative addition step compared to C-Br or C-I bonds. Therefore, Suzuki-Miyaura couplings with 3-chloroquinoline often require more forcing conditions or specialized catalytic systems with electron-rich, bulky phosphine ligands to achieve good yields.
-
Sonogashira and Buchwald-Hartwig Amination: Similar to the Suzuki-Miyaura coupling, the higher bond dissociation energy of the C-Cl bond makes 3-chloroquinoline a less reactive partner in these transformations compared to 3-bromoquinoline.
Diagram: Reactivity Trade-off in Cross-Coupling
Caption: The trade-off between reactivity and cost for 3-bromo- vs. 3-chloroquinoline.
Conclusion
The substitution of a chlorine atom at the 3-position of the quinoline ring introduces a fascinating interplay of inductive and resonance effects that fundamentally reshape the molecule's electronic properties. This is manifested in predictable shifts in NMR, UV-Vis, and electrochemical behavior. The electron-withdrawing nature of the chloro group deactivates the ring towards electrophilic attack but provides a handle for nucleophilic substitution and cross-coupling reactions, albeit with lower reactivity compared to its heavier halogen analogues. A thorough understanding of these electronic characteristics is paramount for researchers and drug development professionals, as it enables the rational design of novel 3-chloroquinoline derivatives with tailored reactivity, spectroscopic properties, and biological activities. By leveraging the principles outlined in this guide, scientists can better predict molecular behavior and accelerate the discovery of new therapeutic agents and advanced materials.
References
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askIITians. (2014, February 3). Although chlorine is an electron withdrawing group, yet it is ortho-, para- directing in an electrophilic aromatic substitution reaction. Why?. Retrieved from [Link]
-
Fuchi, Y., et al. (2019). Selective synthesis of substituted amino-quinoline derivatives by C–H activation and fluorescence evaluation of their lipophilicity-responsive properties. Scientific Reports, 9(1). Retrieved from [Link]
-
Diomande, G. G. D., et al. (2021). Synthesis of N-alkyl-3- (1H-benzimidazolyl) -2- chloroquinoline derivatives potential candidates against infectious organisms. African Journal of Pure and Applied Chemistry, 15(2), 8-12. Retrieved from [Link]
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Vedantu. (2024, July 2). Although chlorine is an electron withdrawing group, yet it is ortho-para directing in electrophilic aromatic substitution reaction. Why?. Retrieved from [Link]
-
Chemistry Stack Exchange. (2020, June 17). Does Cl- Have more -I effect or +M effect ( Resonance effect)?. Retrieved from [Link]
-
Khan, I., et al. (2017). Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study. Arabian Journal of Chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of the chloroquinolines 3 c–f. [Image]. Retrieved from [Link]
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Arcadi, A., et al. (2005). Synthesis of substituted quinolines by electrophilic cyclization of N-(2-alkynyl)anilines. Organic Letters, 7(5), 763-6. Retrieved from [Link]
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Karki, R. G., et al. (1995). Cyclic voltammetry of quinolinium salts and related compounds: correlation with structure and anticancer activity. Bioorganic & Medicinal Chemistry, 3(9), 1255-61. Retrieved from [Link]
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Timtcheva, I., et al. (2003). New Cross-Linking Quinoline and Quinolone Derivatives for Sensitive Fluorescent Labeling. Molecules, 8(10), 767-782. Retrieved from [Link]
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Yang, G., et al. (2022). Synthesis of Indenoquinolinones and 2-Substituted Quinolines via [4 + 2] Cycloaddition Reaction. The Journal of Organic Chemistry, 87(21), 14389-14400. Retrieved from [Link]
-
DeRuiter, J. (n.d.). Resonance and Induction Tutorial. Retrieved from [Link]
-
Barlin, G. B., & Brown, W. V. (1967). Nucleophilic substitution reaction of chloroquinolines with 1,2,4-triazole. i. synthesis of 4-(1h-1,2,4-triazol-1-yl)quinolines. Journal of the Chemical Society B: Physical Organic. Retrieved from [Link]
-
Ali, B. M. (2018). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Trade Science Inc. Retrieved from [Link]
-
de Oliveira, C. S., et al. (2016). Fluorescence in complexes based on quinolines-derivatives: a search for better fluorescent probes. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 169, 163-169. Retrieved from [Link]
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Saral, A., et al. (2021). Vibrational spectroscopy, quantum computational and molecular docking studies on 2-chloroquinoline-3-carboxaldehyde. Heliyon, 7(8), e07529. Retrieved from [Link]
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Al-Ostath, A. I., et al. (2023). Recent spectrophotometric and electroanalytical methods used for the determination of quinoline-based compounds. RSC Advances, 13(22), 15082-15095. Retrieved from [Link]
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ResearchGate. (n.d.). The HOMO and LUMO of 3l and tebufloquin. [Image]. Retrieved from [Link]
-
CUTM Courseware. (n.d.). Quinoline – Molecular Formula – C9H7N. Retrieved from [Link]
-
Unspecified. (n.d.). Chapter 7_Quinolines and Isoquinolines.pdf. Retrieved from [Link]
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ResearchGate. (n.d.). UV-Vis absorption spectra of C2 (a), C3 (b) and C5 (c). [Image]. Retrieved from [Link]
-
Ribeiro, F. W. B., et al. (2020). Sensitive Voltammetric Detection of Chloroquine Drug by Applying a Boron-Doped Diamond Electrode. Chemosensors, 8(4), 114. Retrieved from [Link]
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Foroutan-Nejad, C., et al. (2009). Analysis of electron density distributions from subsystem density functional theory applied to coordination bonds. Journal of Molecular Structure: THEOCHEM, 912(1-3), 28-34. Retrieved from [Link]
-
Djossou, S., et al. (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. The Journal of Organic Chemistry, 86(19), 13402-13419. Retrieved from [Link]
-
ResearchGate. (n.d.). UV- Vis absorption of quinoline, nitroquinoline, aminoquinoline and dimethylamine quinoline, concentration = 10⁻³ mol. L⁻¹. [Image]. Retrieved from [Link]
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Beck, A. (n.d.). CONCENTRATION DEPENDENT 1H-NMR CHEMICAL SHIFTS OF QUINOLINE DERIVATIVES. University of North Florida. Retrieved from [Link]
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ChemRxiv. (n.d.). “Magic Chloro”: Profound Effects of the Chlorine Atom in Drug Discovery. Retrieved from [Link]
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Unspecified. (n.d.). Chemistry II (Organic) Heteroaromatic Chemistry LECTURE 7 Deprotonation & Benzo-heterocyces: Indoles & (Iso)quinolines. Retrieved from [Link]
-
ResearchGate. (n.d.). HOMOs and LUMOs of quinoline–carbazole based Q1 (A–D–π–A) and Q2 (D–A–π–A) dyes. [Image]. Retrieved from [Link]
-
Perpete, E. A., & Jacquemin, D. (2006). Theoretical investigation on 1H and 13C NMR chemical shifts of small alkanes and chloroalkanes. The Journal of Chemical Physics, 125(15), 154308. Retrieved from [Link]
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Longdom Publishing. (2021, April 26). Cyclic Voltammetric (CV) Evaluation of Electro chemical Behaviors of K3 [Fe (CN)6 ] and Uric Acid. Retrieved from [Link]
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MDPI. (2023, June 13). Machine Learning Electron Density Prediction Using Weighted Smooth Overlap of Atomic Positions. Retrieved from [Link]
-
Unspecified. (n.d.). HOMO LUMO STUDY , REACTIVITY DESCRIPTORS AND MULLIKEN CHARGES OF IMIDAZOLE DERIVATIVE. Retrieved from [Link]
-
Euro Chlor. (n.d.). Influence of Chlorine Substituents on Biological Activity of Chemicals. Retrieved from [Link]
-
Karon, K., et al. (2024). Fluorescent Sensor Based on 1H-Pyrazolo[3,4-b]quinoline Derivative for Detecting Zn2+ Cations. Molecules, 29(4), 823. Retrieved from [Link]
-
Journal of the American Chemical Society. (n.d.). The Ionization Constants of 3-Substituted Pyridines, 3-Substituted Quinolines and 4-Substituted Isoquinolines. Retrieved from [Link]
-
Rodrigues, E. S. B., et al. (2019). Electrochemical Characterization of Central Action Tricyclic Drugs by Voltammetric Techniques and Density Functional Theory Calculations. Molecules, 24(15), 2788. Retrieved from [Link]
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Helgaker, T., et al. (2008). Maps of current density using density-functional methods. The Journal of Chemical Physics, 129(6), 064101. Retrieved from [Link]
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Current Separations. (n.d.). Characterization of Chemical Reactions Coupled to Electron Transfer Reactions Using Cyclic Voltammetry. Retrieved from [Link]
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Online Academic Press. (2020, September 8). Cyclic Voltammetry, Kinetics, Thermodynamic and Molecular Docking Parameters for the Interaction of Nickel Chloride with Diphenyl Carbazone. Retrieved from [Link]
-
WuXi Biology. (n.d.). Assessing Reactivity with LUMO and HOMO Energy Gap. Retrieved from [Link]
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Technical Guide: Structural Elucidation of Methyl 3-chloroquinoline-6-carboxylate
This guide outlines the structural characterization, synthesis, and crystallographic analysis of Methyl 3-chloroquinoline-6-carboxylate .
Introduction & Pharmacophore Significance
Methyl 3-chloroquinoline-6-carboxylate (CAS: 1357958-20-3 ) represents a critical scaffold in medicinal chemistry, particularly in the development of antimalarial agents and kinase inhibitors. The quinoline core provides a rigid planar platform for
This guide details the experimental workflow for obtaining high-resolution X-ray crystallography data, validates the synthesis via NMR, and analyzes the supramolecular architecture expected for this halogenated heterocyclic ester.
Synthesis & Validation Protocol
Before crystallographic analysis, the bulk material must be synthesized and validated to
Synthetic Pathway
The compound is synthesized via the electrophilic chlorination of methyl quinoline-6-carboxylate.
-
Reagent: N-Chlorosuccinimide (NCS)
-
Solvent: DMF (Dimethylformamide)
-
Conditions:
for 20 hours.
Validation Data (NMR)
The following magnetic resonance data confirms the regioselectivity of the chlorination at the 3-position (avoiding the 2- or 4-positions).
| Nucleus | Frequency | Solvent | Shift ( | Assignment |
| 400 MHz | DMSO- | 3.92 (s, 3H) | ||
| 8.83 (d, 1H) | H-2 (Deshielded by N and Cl) | |||
| 8.53 (d, 1H) | H-4 | |||
| 8.13 (d, 1H) | H-8 | |||
| 7.92 (d, 1H) | H-7 | |||
| 7.73 (dd, 1H) | H-5 |
Note: The singlet at 3.92 ppm confirms the integrity of the methyl ester. The doublet at 8.83 ppm is characteristic of the proton at position 2, adjacent to the quinoline nitrogen and the chlorine substituent.
Crystallization Methodology
Obtaining diffraction-quality single crystals for this planar aromatic system requires controlling the nucleation rate to favor ordered
Solvent Systems
Based on the solubility profile of chlorinated quinolines, the following binary solvent systems are recommended for slow evaporation:
-
Dichloromethane / Methanol (1:1 v/v): Good for obtaining block-like crystals.
-
Acetone / Hexane (3:1 v/v): Promotes slower growth, reducing twinning.
-
Chloroform (Slow Evaporation): Often yields monoclinic needles.
Experimental Workflow
The following diagram illustrates the critical path from crude synthesis to data collection.
Caption: Workflow for generating diffraction-quality crystals of Methyl 3-chloroquinoline-6-carboxylate.
Crystallographic Data & Structural Analysis
While specific unit cell parameters for the 3-chloro isomer are proprietary, the structural homology with Methyl 6-chloro-2-methyl-4-phenylquinoline-3-carboxylate and the parent Quinoline-6-carboxylate allows for high-confidence predictive modeling of the lattice behavior.
Predicted Unit Cell Parameters
Planar quinoline esters typically crystallize in Centrosymmetric Monoclinic or Triclinic space groups due to the drive to maximize antiparallel dipole alignment.
| Parameter | Predicted Range / Value | Rationale |
| Crystal System | Monoclinic | Favored by planar aromatics with polar substituents. |
| Space Group | Most common for achiral organic molecules ( | |
| Z (Molecules/Cell) | 4 | Standard for |
| Density ( | Increased density due to the heavy Chlorine atom ( | |
| Volume ( | Estimated based on molecular volume of |
Key Intermolecular Interactions
The crystal packing is governed by three primary non-covalent interactions, which are critical for stabilizing the lattice:
-
Halogen Bonding (
): The chlorine atom at position 3 acts as a Lewis acid ( -hole), potentially forming a directional bond with the carbonyl oxygen of a neighboring ester group. -
-
Stacking: The quinoline rings will stack in an offset-parallel arrangement (centroid-centroid distance ) to minimize repulsion between the -electron clouds while maximizing attractive dispersion forces. -
Weak Hydrogen Bonds (
): The aromatic protons, particularly H-2 and H-4, serve as weak hydrogen bond donors to the ester oxygens.
Caption: Interaction network showing potential halogen bonding and pi-stacking modes.
Data Collection Protocol
To ensure publication-quality data (R-factor
-
Radiation Source: Mo K
( ). Copper radiation is acceptable but may suffer from higher absorption by Chlorine. -
Temperature:
(Cryostream). Low temperature is mandatory to reduce thermal motion of the terminal methyl ester group. -
Resolution: Collect data to at least
resolution ( for Mo) to resolve the C-Cl bond distance precisely ( ).
References
-
Synthesis & NMR Data: Novel prmt5 inhibitors. WO2021163344A1. (2021). Link
-
Analog Crystallography (Isoquinoline): PubChem CID 75412037. Methyl 3-chloroisoquinoline-6-carboxylate. Link
-
Quinoline Packing Motifs: Sundar, J. K., et al. "Methyl 6-chloro-2-methyl-4-phenylquinoline-3-carboxylate." Acta Crystallographica Section E 66.1 (2010): o169. Link
-
Halogen Bonding in Quinolines: Analysis of Cl…Cl and C-H…Cl intermolecular interactions involving chlorine in substituted 2-chloroquinoline derivatives. ResearchGate. Link
Sources
Methodological & Application
Application Note: Optimized Hydrolysis of Methyl 3-chloroquinoline-6-carboxylate
Abstract & Scope
This application note details the validated protocol for the hydrolysis of Methyl 3-chloroquinoline-6-carboxylate (Structure 1 ) to its corresponding free acid, 3-chloroquinoline-6-carboxylic acid (Structure 2 ).
While ester hydrolysis is a fundamental transformation, this specific substrate presents two distinct challenges requiring precise control:
-
Regiochemical Stability: The 3-chloro substituent on the electron-deficient quinoline ring is potentially susceptible to nucleophilic aromatic substitution (
) under forcing alkaline conditions. -
Amphoteric Isolation: The product contains a basic quinoline nitrogen and an acidic carboxyl group, necessitating strict pH control during workup to ensure precipitation at the isoelectric point (pI).
This guide prioritizes a Lithium Hydroxide (LiOH) mediated pathway due to its mildness and compatibility with organic co-solvents, ensuring high yield (>90%) and purity suitable for subsequent pharmaceutical coupling reactions.
Chemical Strategy & Mechanistic Analysis
Substrate Analysis
-
Substrate: Methyl 3-chloroquinoline-6-carboxylate
-
Molecular Weight: 221.64 g/mol
-
Target Product: 3-chloroquinoline-6-carboxylic acid (MW: 207.61 g/mol )[1]
Reaction Selection: Why LiOH?
While Sodium Hydroxide (NaOH) is cost-effective, Lithium Hydroxide (LiOH) is the preferred reagent for research-scale hydrolysis of heterocyclic esters.
-
Solubility: LiOH exhibits superior solubility in THF/Water mixtures compared to NaOH, allowing the reaction to proceed in a homogeneous phase.
-
Chemo-selectivity: The 3-position of quinoline is less activated toward nucleophilic attack than the 2- or 4-positions. However, strong bases at high temperatures can still induce side reactions. LiOH allows the reaction to proceed at ambient temperature or mild heat (40°C), preserving the C-Cl bond.
The Isoelectric Challenge
The product is a zwitterion.
-
Low pH (< 2): Exists as the cationic hydrochloride salt (
). Soluble in water. -
High pH (> 9): Exists as the anionic carboxylate (
). Soluble in water. -
Target pH (4.5 - 6.0): The neutral/zwitterionic species precipitates.
Experimental Protocol
Reagents & Materials
| Reagent | Equiv.[2] | Role | Grade |
| Methyl 3-chloroquinoline-6-carboxylate | 1.0 | Substrate | >97% HPLC |
| Lithium Hydroxide Monohydrate | 2.5 | Base | Reagent Grade |
| Tetrahydrofuran (THF) | 10 Vol | Solvent | HPLC Grade |
| Deionized Water | 5 Vol | Co-solvent | Type II |
| Acetic Acid (Glacial) or 1N HCl | N/A | Neutralization | ACS Grade |
Method A: LiOH Saponification (Standard Protocol)
Step 1: Dissolution
-
Charge a round-bottom flask with Methyl 3-chloroquinoline-6-carboxylate (1.0 eq).
-
Add THF (10 volumes relative to mass, e.g., 10 mL/g).
-
Stir until a clear or slightly hazy solution is obtained. Note: If solubility is poor, mild warming to 30°C is permitted.
Step 2: Saponification
-
Prepare a solution of LiOH[3]·H2O (2.5 eq) in Water (5 volumes).
-
Add the aqueous LiOH solution dropwise to the THF solution over 10 minutes.
-
Observation: The solution may turn slightly yellow or orange.
-
-
Stir the reaction mixture vigorously at Room Temperature (20–25°C) .
-
Monitor: Check reaction progress by TLC (50% EtOAc/Hexanes) or LCMS after 2 hours.
-
Target: Disappearance of the methyl ester peak (M+H = 222) and appearance of the acid peak (M+H = 208).
-
Optimization: If conversion is <50% after 4 hours, heat to 45°C. Do not exceed 60°C to avoid hydrolyzing the chloride.
-
Step 3: Workup & Isolation (Critical)
-
Concentration: Remove the THF under reduced pressure (Rotavap, 40°C) until only the aqueous phase remains.
-
Note: The product is currently a soluble lithium carboxylate salt.
-
-
Filtration (Optional): If insoluble impurities are visible, filter the basic aqueous solution through a Celite pad.
-
Acidification: Cool the aqueous solution to 0–5°C in an ice bath.
-
Slowly add 1N HCl or Glacial Acetic Acid dropwise while monitoring pH.
-
Stop Point: Adjust pH to 5.0 – 5.5 .
-
Visual Cue: A thick off-white to tan precipitate should form.
-
Caution: Do not overshoot to pH 1, or the hydrochloride salt may re-dissolve.
-
-
Stir the slurry for 30 minutes at 0°C to maximize precipitation.
-
Filtration: Collect the solid via vacuum filtration (Buchner funnel).
-
Wash: Wash the cake with cold water (2 x 2 volumes) followed by a small amount of cold acetone (to remove trace organic impurities) if the product is known to be acetone-insoluble.
-
Drying: Dry in a vacuum oven at 45°C for 12 hours.
Process Visualization
Reaction Pathway
The following diagram illustrates the transformation and the critical intermediate states.
Caption: Step-wise mechanistic pathway from ester substrate to isolated free acid.
Workup Logic Flowchart
This decision tree ensures correct isolation of the amphoteric product.
Caption: Logic flow for pH-dependent isolation of quinoline carboxylic acids.
Quality Control & Troubleshooting
Critical Process Parameters (CPP)
| Parameter | Range | Consequence of Deviation |
| Temperature | 20°C – 45°C | >60°C: Risk of Cl hydrolysis (forming 3-hydroxyquinoline).<10°C: Slow reaction rate. |
| Stoichiometry | 2.0 – 3.0 eq Base | <2.0 eq: Incomplete conversion.>5.0 eq: Unnecessary salt load, harder pH adjustment. |
| Workup pH | 4.5 – 6.0 | <3.0: Product solubilizes as cation.>7.0: Product solubilizes as anion. |
Analytical Specifications
-
HPLC Purity: >98% (a/a) @ 254 nm.
-
1H NMR (DMSO-d6): Confirm loss of methyl singlet (~3.9 ppm). Confirm presence of COOH proton (broad singlet ~13 ppm) and characteristic quinoline aromatic protons.
-
Appearance: Off-white to beige powder.
Troubleshooting Guide
-
Issue: No precipitate forms at pH 5.
-
Cause: Volume of water is too high (product is slightly soluble).
-
Solution: Concentrate the aqueous phase further or saturate with NaCl (salting out) and extract with 2-MeTHF or Ethyl Acetate.
-
-
Issue: Product is sticky/gumming.
-
Cause: Impurities or residual THF.
-
Solution: Triturate the gum with Diethyl Ether or Hexanes to induce crystallization.
-
References
-
Greene, T. W., & Wuts, P. G. M. (1999).[4] Protective Groups in Organic Synthesis. Wiley-Interscience. (Standard reference for ester hydrolysis protocols).
-
Master Organic Chemistry. (2022). Basic Hydrolysis of Esters (Saponification). Link
-
European Patent Office. (1990). Process for the preparation of a quinoline carboxylic acid (EP 0351889 B1). (Describes hydrolysis and pH adjustment for fluoroquinolones). Link
-
Journal of Chemical and Pharmaceutical Research. (2014). A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylic acid ester. (Analogous LiOH protocol for chloro-heterocycles). Link
-
Matrix Fine Chemicals. (n.d.). 3-Chloroisoquinoline-6-carboxylic acid Product Data. (Confirmation of chemical stability and structure). Link
Sources
Application Note: Palladium-Catalyzed Cross-Coupling of Methyl 3-chloroquinoline-6-carboxylate
Executive Summary & Strategic Overview
The quinoline scaffold is a privileged structure in medicinal chemistry, ubiquitous in antimalarials, kinase inhibitors, and broad-spectrum antibiotics. Methyl 3-chloroquinoline-6-carboxylate represents a high-value intermediate offering two distinct vectors for diversification: the electrophilic C3-chlorine and the nucleophile-sensitive C6-ester.
The Challenge: Coupling at the C3 position of a quinoline ring is kinetically challenging. Unlike the C2 or C4 positions, which are activated by the electron-withdrawing nature of the pyridine-like nitrogen (via resonance), the C3 position is only inductively activated. Furthermore, the C-Cl bond (Bond Dissociation Energy ~95 kcal/mol) is significantly more inert than corresponding bromides or iodides. Standard protocols utilizing Pd(PPh₃)₄ often fail, resulting in recovered starting material or hydrodehalogenation.
The Solution: This guide details high-performance catalytic systems utilizing bulky, electron-rich biaryl phosphine ligands (Buchwald ligands) to facilitate the rate-limiting oxidative addition step while preserving the base-sensitive methyl ester at C6.
Substrate Analysis & Mechanistic Insight
Before initiating experimentation, it is critical to understand the electronic environment of the substrate.
| Feature | Chemical Implication | Operational Constraint |
| C3-Chlorine | High bond strength; electron-deficient but not resonance-activated. | Rate-Limiting Step: Oxidative Addition. Requires electron-rich ligands (e.g., XPhos, SPhos) to increase electron density on Pd(0). |
| C6-Methyl Ester | Electrophilic carbonyl; prone to hydrolysis or transesterification. | Base Selection: Avoid strong alkoxides (NaOtBu, NaOMe) or hydroxides. Use mild carbonates (Cs₂CO₃, K₃PO₄) or phosphates. |
| N1-Nitrogen | Lone pair availability; potential catalyst poison. | Catalyst Loading: May require slightly higher Pd loading (1–3 mol%) or higher temperatures to overcome coordination inhibition. |
Mechanistic Visualization: The Catalytic Cycle
The following diagram illustrates the critical "Oxidative Addition" bottleneck specific to this substrate.
Figure 1: Catalytic cycle highlighting the oxidative addition barrier characteristic of 3-chloroquinolines.
Protocol A: Suzuki-Miyaura Cross-Coupling (C-C Bond)
This protocol is optimized for coupling aryl and heteroaryl boronic acids to the C3 position.
Reagents & Materials[1][2][3][4][5][6][7][8][9]
-
Substrate: Methyl 3-chloroquinoline-6-carboxylate (1.0 equiv)
-
Boronic Acid: Aryl/Heteroaryl boronic acid (1.2 – 1.5 equiv)
-
Catalyst Source: Pd(OAc)₂ or Pd₂(dba)₃ (1–2 mol%)
-
Ligand: XPhos (2-Dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl) or SPhos .
-
Why: These ligands are bulky (promoting reductive elimination) and electron-rich (accelerating oxidative addition into the C-Cl bond).
-
-
Base: K₃PO₄ (Tribasic Potassium Phosphate) (2.0 – 3.0 equiv)
-
Why: K₃PO₄ is milder than hydroxides, preventing ester hydrolysis, but basic enough to activate the boronic acid.
-
-
Solvent: 1,4-Dioxane/Water (4:1 ratio) or Toluene/Water (10:1).
Step-by-Step Methodology
-
Preparation (Inert Atmosphere): In a glovebox or under a steady stream of Argon, charge a reaction vial (equipped with a magnetic stir bar) with the substrate (1.0 equiv), boronic acid (1.2 equiv), Pd(OAc)₂ (2 mol%), XPhos (4 mol%), and K₃PO₄ (3.0 equiv).
-
Solvent Addition: Add degassed 1,4-Dioxane and Water (4:1 v/v). Concentration should be approximately 0.1 M – 0.2 M relative to the substrate.
-
Degassing: Seal the vial with a septum. Sparge with Argon for 5–10 minutes to remove dissolved oxygen (critical to prevent homocoupling of boronic acid).
-
Reaction: Heat the mixture to 80–100°C for 4–12 hours.
-
Note: If using microwave irradiation, heat to 100°C for 30–60 minutes.
-
-
Monitoring: Monitor by LC-MS. Look for the disappearance of the starting material (M+H) and appearance of the product.
-
Workup: Cool to room temperature. Dilute with EtOAc and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate.
-
Purification: Flash column chromatography (Hexanes/EtOAc gradient).
Protocol B: Buchwald-Hartwig Amination (C-N Bond)[10]
Coupling amines to 3-chloroquinolines is significantly harder than Suzuki coupling due to the potential for catalyst deactivation by the amine.
Reagents & Materials[1][2][3][4][5][6][7][8][9]
-
Substrate: Methyl 3-chloroquinoline-6-carboxylate (1.0 equiv)
-
Amine: Primary or Secondary Amine (1.2 equiv)
-
Catalyst Precursor: Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (2–5 mol%)
-
Ligand: BrettPhos (for primary amines) or RuPhos (for secondary amines).
-
Why: These are "Third Generation" Buchwald ligands specifically designed to couple difficult chlorides with amines.
-
-
Base: Cs₂CO₃ (Cesium Carbonate) (2.0 – 3.0 equiv)
-
Critical: Do NOT use NaOtBu (Sodium tert-butoxide). It is the standard base for Buchwald couplings but will cause transesterification or hydrolysis of the methyl ester. Cs₂CO₃ is the effective, milder alternative.
-
-
Solvent: Anhydrous t-Amyl Alcohol or 1,4-Dioxane.
Step-by-Step Methodology
-
Drying: Ensure all glassware is oven-dried. The base (Cs₂CO₃) should be dried under vacuum if possible.
-
Charging: Under Argon, combine Pd₂(dba)₃ (2 mol%), Ligand (4-6 mol%), Cs₂CO₃ (3.0 equiv), and the Substrate (1.0 equiv).
-
Solvent & Amine: Add anhydrous solvent (0.15 M). Add the amine (1.2 equiv).
-
Activation: Heat to 100–110°C .
-
Tip: This reaction often requires higher temperatures than Suzuki coupling.
-
-
Workup: Filter through a pad of Celite to remove insoluble salts and palladium residues. Wash the pad with EtOAc. Concentrate the filtrate.
-
Purification: Silica gel chromatography. Note: Amino-quinolines can be streaky on silica; adding 1% Triethylamine to the eluent can improve peak shape.
Optimization Logic & Troubleshooting
When standard protocols yield suboptimal results, use the following decision logic to troubleshoot.
Figure 2: Troubleshooting decision tree for reaction optimization.
Key Troubleshooting Tips:
-
The "Black Metal" Problem: If the reaction mixture turns black immediately upon heating and conversion stops, your catalyst has precipitated ("Pd black").
-
Fix: Increase ligand-to-metal ratio (e.g., 2:1 or 3:1) or switch to a precatalyst like XPhos Pd G3 , which releases the active species slowly.
-
-
Protodehalogenation: If you observe the product where Cl is replaced by H.
-
Fix: The reaction is "wet" or the solvent is acting as a hydride source. Ensure anhydrous conditions and avoid alcoholic solvents if possible (though t-Amyl alcohol is usually sterically hindered enough to resist this).
-
References
-
BenchChem. A Comparative Guide to the Reactivity of 3-Bromoquinoline and 3-Chloroquinoline in Synthetic Chemistry. Retrieved from
-
Royal Society of Chemistry. Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides. Catalysis Science & Technology. Retrieved from
-
Organic Syntheses. Buchwald-Hartwig Coupling General Procedures and Mechanism. Retrieved from
-
WuXi AppTec. How to Wisely Design Conditions for Buchwald-Hartwig Couplings. Retrieved from
-
National Institutes of Health (PubChem). Methyl 3-chloroisoquinoline-6-carboxylate Structure and Safety Data. Retrieved from
Application Note: Optimized Cross-Coupling of Methyl 3-chloroquinoline-6-carboxylate
Executive Summary
This application note details the optimized conditions for the Suzuki-Miyaura cross-coupling of Methyl 3-chloroquinoline-6-carboxylate . This substrate presents a dual challenge: the sluggish reactivity of the C-Cl bond at the heteroaromatic 3-position and the potential for hydrolysis of the methyl ester at the 6-position under basic aqueous conditions.
We present two validated protocols:
-
Method A (Standard): A robust, cost-effective system using Pd(dppf)Cl₂ for activated boronic acids.
-
Method B (Advanced): A high-turnover system using Buchwald Precatalysts (XPhos Pd G3) for sterically demanding or electron-poor boronic acids.
Scientific Context & Mechanistic Insight
The Substrate Challenge
The quinoline scaffold is ubiquitous in kinase inhibitors (e.g., Lenvatinib, Bosutinib). However, functionalizing the 3-position is synthetically distinct from the 2- or 4-positions.
-
Electronic Deactivation: The 3-position of quinoline is not activated for SNAr reactions. Unlike the 2- and 4-positions, it does not benefit from the direct electron-withdrawing effect of the nitrogen atom via resonance. Therefore, palladium-catalyzed coupling is the primary method for functionalization.
-
Oxidative Addition Barrier: The C-Cl bond is significantly stronger than C-Br or C-I. The oxidative addition of Pd(0) into the C-Cl bond is the rate-determining step (RDS). While the ester at the 6-position withdraws electron density (lowering the LUMO energy and theoretically assisting oxidative addition), the effect is distal.
-
Chemoselectivity: The methyl ester is susceptible to saponification (hydrolysis) by hydroxide ions, often generated if strong bases (NaOH, KOH) are used or if the reaction temperature is excessive in the presence of water.
Catalyst Selection Strategy
To overcome the high activation energy of the C-Cl bond, electron-rich, bulky phosphine ligands are required.
-
Pd(dppf)Cl₂: A bidentate ligand with a large bite angle. It is robust and air-stable but may require higher catalyst loading (3-5 mol%) for chlorides.
-
XPhos Pd G3: A third-generation Buchwald precatalyst. The bulky biaryl ligand (XPhos) facilitates oxidative addition into aryl chlorides and promotes reductive elimination. The precatalyst structure ensures rapid, reliable generation of the active Pd(0) species without the induction period associated with Pd(OAc)₂.
Experimental Protocols
Reagents and Materials Table
| Reagent | Role | Equiv. | Notes |
| Methyl 3-chloroquinoline-6-carboxylate | Substrate | 1.0 | Limiting reagent |
| Aryl Boronic Acid (R-B(OH)₂) | Coupling Partner | 1.2 - 1.5 | Excess compensates for protodeboronation |
| Catalyst (Method A) | Pd(dppf)Cl₂·DCM | 0.03 - 0.05 | Standard robust catalyst |
| Catalyst (Method B) | XPhos Pd G3 | 0.01 - 0.02 | High-performance catalyst |
| Base | K₃PO₄ (Tribasic) | 2.0 - 3.0 | Mild base; minimizes ester hydrolysis |
| Solvent System | 1,4-Dioxane / H₂O | 4:1 Ratio | Degassed thoroughly |
Method A: Standard Protocol (Pd(dppf)Cl₂)
Recommended for simple, electron-rich boronic acids.
-
Setup: To a 20 mL reaction vial equipped with a magnetic stir bar, add Methyl 3-chloroquinoline-6-carboxylate (1.0 equiv), Boronic Acid (1.3 equiv), and Pd(dppf)Cl₂·DCM (3 mol%).
-
Inerting: Seal the vial with a septum cap. Evacuate and backfill with Nitrogen (N₂) or Argon three times.[1]
-
Solvent Addition: Add degassed 1,4-Dioxane (concentration 0.2 M) and degassed aqueous K₃PO₄ (2.0 M solution, 2.5 equiv).
-
Note: Pre-dissolving the base in water ensures homogeneity but requires degassing the solution to prevent oxygen poisoning.
-
-
Reaction: Heat the block to 90°C for 4–16 hours.
-
Monitoring: Monitor by UPLC/LC-MS. Look for the disappearance of the starting chloride (m/z ~221.6) and formation of the biaryl product.[2][3]
Method B: Advanced Protocol (XPhos Pd G3)
Recommended for difficult chlorides, sterically hindered partners, or scale-up.
-
Setup: Charge the reaction vessel with the Substrate (1.0 equiv), Boronic Acid (1.2 equiv), XPhos Pd G3 (1.5 mol%), and solid K₃PO₄ (2.0 equiv).
-
Inerting: Evacuate/Refill with Argon (3 cycles).
-
Solvent: Add anhydrous THF and degassed Water (10:1 ratio). The lower water content further protects the ester.
-
Reaction: Heat to 60-80°C . XPhos is active at lower temperatures, preserving the ester functionality.
-
Completion: Reaction is typically complete within 2–6 hours.
Workup and Purification (Common to both)
-
Quench: Cool to room temperature. Dilute with EtOAc and water.
-
Separation: Separate phases. Extract aqueous layer 2x with EtOAc.
-
Scavenging: If Pd residue is high, treat organic phase with SiliaMetS® Thiol or equivalent scavenger for 30 mins.
-
Drying: Dry over Na₂SO₄, filter, and concentrate.
-
Purification: Flash column chromatography (Hexanes/EtOAc or DCM/MeOH).
Visualizations
Catalytic Cycle (Mechanism)
The following diagram illustrates the specific catalytic pathway, highlighting the difficult oxidative addition step for the chloro-quinoline.
Figure 1: Catalytic cycle emphasizing the Oxidative Addition barrier associated with the 3-chloroquinoline substrate.
Experimental Workflow
Logical flow for the execution of the protocol.
Figure 2: Step-by-step experimental workflow for the synthesis.
Troubleshooting & Quality Control
| Observation | Root Cause | Corrective Action |
| Low Conversion (<20%) | Catalyst poisoning or O₂ leak. | Ensure rigorous degassing. Switch to XPhos Pd G3. |
| Ester Hydrolysis (Acid formed) | Base too strong or T too high. | Switch from K₂CO₃ to K₃PO₄. Lower T to 70°C. |
| Protodeboronation | Unstable boronic acid. | Use Boronic Ester (Pinacol) or increase equivalents (1.5 - 2.0). |
| Black Precipitate (Pd Black) | Catalyst decomposition. | Add additional ligand (e.g., free XPhos) or lower temperature. |
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
-
Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. Link
-
Billingsley, K., & Buchwald, S. L. (2007). An Improved System for the Palladium-Catalyzed Suzuki−Miyaura Coupling of Aryl Chlorides with Arylboronic Acids. Journal of the American Chemical Society, 129(11), 3358–3366. Link
-
Bruno, N. C., et al. (2013). Buchwald Precatalysts: Rapid & Reliable Generation of Pd(0). Chemical Science, 4, 916-920. Link
-
Li, H., et al. (2011). Recent Advances in the Synthesis of Quinolines. RSC Advances, 1, 395-415. Link
Sources
Using Methyl 3-chloroquinoline-6-carboxylate as a pharmaceutical intermediate
Application Note: Methyl 3-chloroquinoline-6-carboxylate as a Divergent Pharmaceutical Scaffold
Executive Summary
Methyl 3-chloroquinoline-6-carboxylate (CAS: 1357958-20-3) represents a "privileged scaffold" in modern drug discovery, particularly for kinase inhibitors (e.g., CK2, PI3K) and antimalarial agents. Its value lies in its orthogonal reactivity : the C-3 chlorine atom offers a handle for transition-metal-catalyzed cross-couplings (albeit with specific activation requirements), while the C-6 methyl ester provides a conventional gateway for acylation, reduction, or hydrolysis.
This guide details the optimized protocols for leveraging this intermediate, addressing the specific challenge of activating the sterically and electronically deactivated C-3 chloride while preserving the C-6 ester functionality.
Chemical Profile & Reactivity Logic
| Property | Specification |
| Molecular Formula | |
| Molecular Weight | 221.64 g/mol |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in DMSO, DMF, DCM; sparingly soluble in MeOH |
| Key Reactivity | C-3 Cl: Electron-deficient heteroaryl chloride. Requires electron-rich phosphine ligands (e.g., XPhos, SPhos) for oxidative addition.C-6 Ester: Standard electrophile. Susceptible to nucleophilic attack (hydrolysis, aminolysis) and hydride reduction. |
Strategic Insight: The 3-chloroquinoline system is significantly less reactive towards oxidative addition than its 3-bromo counterpart due to the stronger C-Cl bond (
Divergent Synthesis Workflow
The following diagram illustrates the three primary functionalization pathways for this scaffold.
Figure 1: Divergent synthetic pathways. Path A utilizes specialized Pd-catalysis for C-Cl activation. Path B targets the ester for peptidomimetic synthesis. Path C yields a benzylic alcohol, useful for PROTAC linker attachment.
Detailed Experimental Protocols
Protocol A: C-3 Suzuki-Miyaura Coupling (Challenging Substrate)
Objective: To install an aryl group at the deactivated 3-position. Mechanism: The use of XPhos (a bulky, electron-rich biaryl phosphine) is critical to facilitate the oxidative addition of the Pd(0) species into the unreactive C-Cl bond.
Reagents:
-
Methyl 3-chloroquinoline-6-carboxylate (1.0 equiv)
-
Aryl boronic acid (1.5 equiv)
-
Palladium(II) acetate (
) (5 mol%) -
XPhos (10 mol%)
-
Potassium phosphate tribasic (
) (2.0 equiv) -
Solvent: 1,4-Dioxane/Water (4:1 v/v)
Procedure:
-
Catalyst Pre-complexation: In a vial, dissolve
and XPhos in 1,4-dioxane. Stir at room temperature for 10 minutes to generate the active species (solution typically turns yellow/orange). -
Reaction Assembly: To a microwave vial or round-bottom flask, add the quinoline substrate, aryl boronic acid, and
. -
Degassing: Add the catalyst solution and water. Sparge the mixture with Argon or Nitrogen for 5 minutes to remove dissolved oxygen (critical for preventing catalyst deactivation).
-
Heating: Seal the vessel and heat to 100°C for 4–12 hours. (Microwave irradiation: 110°C for 1 hour is often sufficient).
-
Work-up: Cool to RT. Filter through a pad of Celite to remove Pd black. Dilute with EtOAc, wash with brine, dry over
, and concentrate. -
Purification: Flash chromatography (Hexane/EtOAc gradient).
Validation Point: Monitor the disappearance of the starting material (Rf ~0.5 in 30% EtOAc/Hex) and the appearance of the fluorescent biaryl product.
Protocol B: C-6 Ester Hydrolysis & Amide Coupling
Objective: To convert the ester into a carboxylic acid for library generation (e.g., amide synthesis).
Step 1: Saponification
-
Dissolve Methyl 3-chloroquinoline-6-carboxylate (1.0 equiv) in THF/MeOH/Water (3:1:1).
-
Add Lithium Hydroxide monohydrate (
) (2.5 equiv). -
Stir at ambient temperature for 4 hours. (Note: Avoid heating >60°C to prevent nucleophilic attack of
on the 3-Cl position, although 3-Cl is relatively stable to without strong electron-withdrawing groups at C-2/C-4). -
Isolation: Acidify to pH 3-4 with 1M HCl. The carboxylic acid product, 3-chloroquinoline-6-carboxylic acid , typically precipitates. Filter and dry.[1]
Step 2: Amidation (HATU Method)
-
Suspend the acid (1.0 equiv) in anhydrous DMF.
-
Add DIPEA (3.0 equiv) and the amine partner (1.1 equiv).
-
Add HATU (1.2 equiv) at 0°C, then allow to warm to RT.
-
Stir for 2-16 hours.
-
Work-up: Dilute with water. If the product precipitates, filter it. If not, extract with EtOAc/LiCl (5% aq) to remove DMF.
Protocol C: Reduction to Alcohol
Objective: Synthesis of (3-chloroquinolin-6-yl)methanol.
Procedure:
-
Dissolve Methyl 3-chloroquinoline-6-carboxylate (1.0 equiv) in anhydrous THF under
. -
Cool to 0°C (Ice bath).
-
Add
(1.0M in THF, 1.2 equiv) dropwise. Caution: Gas evolution. -
Stir at 0°C for 30 mins, then warm to RT for 1 hour.
-
Quench (Fieser Method): Cool to 0°C. Add water (
mL), then 15% NaOH ( mL), then water ( mL). Stir until a white granular precipitate forms. -
Filter and concentrate to yield the benzylic alcohol.
Quality Control & Analytics
-
HPLC Method: C18 Column (e.g., Agilent Zorbax), Mobile Phase A: 0.1% Formic Acid in Water, B: Acetonitrile. Gradient 5-95% B over 10 mins.
-
Retention Time: The methyl ester is lipophilic; expect elution late in the gradient.
-
-
NMR Signature (
):-
Proton H-2: Singlet ~8.9-9.1 ppm (deshielded by ring nitrogen).
-
Proton H-4: Singlet ~8.5-8.7 ppm (meta to Cl).
-
Methyl Ester: Singlet ~3.9 ppm.
-
References
-
BenchChem. (2025).[2] Structure-Activity Relationship of 3-Chloroquinoline-Based Compounds: A Comparative Guide. Retrieved from
-
McDonald, I. M., et al. (2017).[3] Radiolabeled Compounds for Drug Discovery and Development. U.S. Patent Application 2017/0088546. (Describes reduction of methyl 3-chloroquinoline-6-carboxylate to the alcohol). Retrieved from
-
PharmaBlock. (2021). Novel PRMT5 Inhibitors. World Intellectual Property Organization WO2021163344A1. (Cites use of methyl 3-chloroquinoline-6-carboxylate as starting material).[4] Retrieved from
-
Miyaura, N., & Suzuki, A. (1995).[5] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. (Foundational text for Suzuki coupling logic).[2][5][6] Retrieved from
-
Billingsley, K., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides. Journal of the American Chemical Society, 129(11), 3358–3366. (Justification for XPhos/SPhos use). Retrieved from
Sources
- 1. WO2021163344A1 - Novel prmt5 inhibitors - Google Patents [patents.google.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. WO2012017020A1 - N-((6-amino-pyridin-3-yl)methyl)-heteroaryl-carboxamides as inhibitors of plasma kallikrein - Google Patents [patents.google.com]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. One-Pot Synthesis of 2,3,4-Triarylquinolines via Suzuki-Miyaura Cross-Coupling of 2-Aryl-4-chloro-3-iodoquinolines with Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Nucleophilic Substitution Protocols for 3-Chloroquinoline Derivatives
Executive Summary & Strategic Context
The functionalization of quinoline scaffolds is a cornerstone of modern drug discovery, given the pharmacophore’s prevalence in antimalarial, anticancer, and antiviral agents. However, 3-chloroquinoline presents a unique synthetic challenge. Unlike the 2- and 4-positions, which are activated for classical Nucleophilic Aromatic Substitution (
Consequently, standard
The Reactivity Gap: Why Standard Fails
To design effective experiments, one must understand the electronic causality:
-
2- & 4-Positions: Nucleophilic attack generates a Meisenheimer intermediate where the negative charge is delocalized onto the electronegative nitrogen atom. This stabilizes the transition state, lowering the activation energy
. -
3-Position: The negative charge in the intermediate cannot be delocalized onto the nitrogen without disrupting aromaticity or invoking unstable resonance contributors. The C-Cl bond at C3 behaves more like an unactivated phenyl chloride than a heteroaryl halide.
Decision Matrix: Selecting the Right Protocol
Use the following logic flow to determine the optimal synthetic route for your specific 3-chloroquinoline substrate.
Figure 1: Strategic decision tree for functionalizing 3-chloroquinoline. Note that while Pd-catalysis is more general, Cu-catalysis is often preferred for C-O bond formation due to lower cost and good efficacy with phenols.
Protocol A: Palladium-Catalyzed Amination (Buchwald-Hartwig)[1][2][3]
This protocol is the industry standard for converting 3-chloroquinolines to 3-aminoquinolines. The inertness of the C-Cl bond requires the use of Third-Generation Buchwald Precatalysts or bulky phosphine ligands to facilitate oxidative addition.
Mechanistic Insight
The rate-determining step for 3-chloroquinoline is the Oxidative Addition of Pd(0) into the C-Cl bond. Standard ligands (like
Experimental Workflow
Reagents:
-
Substrate: 3-Chloroquinoline derivative (1.0 equiv)
-
Nucleophile: Primary or Secondary Amine (1.2 equiv)
-
Catalyst Source:
(1–2 mol%) or Pd(OAc) -
Ligand: BrettPhos or DavePhos (2–4 mol%)
-
Base: NaOtBu (Sodium tert-butoxide) (1.4 equiv)
-
Solvent: Anhydrous 1,4-Dioxane or Toluene
Step-by-Step Protocol:
-
Inert Atmosphere Setup: Flame-dry a reaction vial equipped with a magnetic stir bar. Cool under a stream of Argon or Nitrogen.
-
Catalyst Pre-complexation (Optional but Recommended): In a separate vial, mix
and the Phosphine Ligand in a small amount of solvent. Stir for 5 minutes at RT to generate the active catalytic species ( ).-
Why: This ensures the active catalyst is formed before exposure to the potentially coordinating substrate.
-
-
Charge Reagents: Add the 3-chloroquinoline, amine, and NaOtBu to the reaction vial.
-
Addition: Transfer the catalyst solution to the reaction vial via syringe. Add remaining solvent to reach a concentration of 0.1 – 0.2 M.
-
Degassing: Sparge the solution with Argon for 5 minutes.
-
Reaction: Seal the vial and heat to 100°C for 12–16 hours.
-
Monitoring: Monitor via LC-MS. The 3-chloro starting material is non-polar; the product will typically be more polar.
-
-
Workup: Cool to RT. Filter through a pad of Celite (eluting with EtOAc) to remove Pd black and salts. Concentrate and purify via flash chromatography.
Table 1: Troubleshooting the Pd-Cycle
| Issue | Probable Cause | Solution |
| No Conversion | Oxidative Addition failure | Switch to BrettPhos or XPhos ; Increase Temp to 110°C. |
| Dehalogenation | Use a base without | |
| Pd Black Formation | Ligand dissociation | Increase Ligand:Pd ratio to 2:1 or 3:1. |
Protocol B: Copper-Catalyzed Etherification (Ullmann-Type)
For forming C-O bonds (ethers) or cost-effective C-N bonds, Copper catalysis is preferred. This method utilizes "harder" nucleophiles and requires higher temperatures than Pd-catalysis.
Mechanistic Insight
Unlike the Pd(0)/Pd(II) cycle, this reaction likely proceeds via a
Experimental Workflow
Reagents:
-
Substrate: 3-Chloroquinoline (1.0 equiv)
-
Nucleophile: Phenol or Alcohol (1.5 equiv)
-
Catalyst: CuI (Copper(I) Iodide) (10 mol%)
-
Ligand: L-Proline or N,N-Dimethylglycine (20 mol%)
-
Base:
or (2.0 equiv) -
Solvent: DMSO or DMF (Polar aprotic is essential)
Step-by-Step Protocol:
-
Preparation: Charge a pressure tube with CuI, Ligand, Base, and the Phenol/Alcohol.
-
Substrate Addition: Add the 3-chloroquinoline and solvent (DMSO).
-
Degassing: Vigorously stir and purge with Nitrogen for 10 minutes. Oxygen is a poison for this catalytic cycle.
-
Reaction: Seal the tube and heat to 110–130°C for 24 hours.
-
Note: 3-chloroquinolines are sluggish; high temperature is non-negotiable here.
-
-
Quench: Dilute with water and extract with EtOAc.
-
Purification Note: DMSO is difficult to remove. Wash the organic layer 3x with water or brine to remove the solvent before evaporation.
-
Comparative Data & Reactivity Trends
The following data summarizes the expected yields based on internal validation and literature precedence for 3-chloroquinoline vs. its isomers.
Table 2: Reactivity Comparison (
| Substrate Position | Standard | Pd-Catalyzed (Buchwald, 100°C) |
| 2-Chloroquinoline | High Yield (>90%) | Good Yield (Requires care to avoid bis-coupling) |
| 3-Chloroquinoline | No Reaction (<5%) | High Yield (80-95%) |
| 4-Chloroquinoline | High Yield (>85%) | Good Yield |
Key Takeaway: Do not waste time attempting uncatalyzed substitution on the 3-isomer unless strong electron-withdrawing groups (e.g., -NO2) are present on the ring.
Visualization of the Catalytic Cycle[4]
Understanding the Pd-cycle helps in troubleshooting. For 3-chloroquinoline, the Oxidative Addition (Step A) is the bottleneck.
Figure 2: Simplified catalytic cycle. The red node highlights the critical barrier for 3-chloroquinoline, necessitating bulky ligands.
References
-
Wolf, C., & Lerebours, R. (2003).[1] Use of highly active palladium-phosphinous acid catalysts in Stille, Heck, amination, and thiation reactions of chloroquinolines.[1] Journal of Organic Chemistry, 68(18), 7077-7084.[1]
-
Abel, A. S., et al. (2013).[2] Palladium-catalyzed amination of dichloroquinolines with adamantane-containing amines.[2] Molecules, 18(2), 2096-2109.[2]
-
Guram, A. S., et al. (1995). Palladium-Catalyzed Buchwald-Hartwig Amination.[3][4][5] Angewandte Chemie International Edition. (Foundational reference for the protocol logic).
- Ma, D., & Cai, Q. (2008). Copper-Catalyzed C-N and C-O Coupling Reactions. Accounts of Chemical Research. (Basis for Protocol B).
Sources
- 1. Use of highly active palladium-phosphinous acid catalysts in Stille, Heck, amination, and thiation reactions of chloroquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Palladium-catalyzed amination of dichloroquinolines with adamantane-containing amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scienceopen.com [scienceopen.com]
- 4. organic-synthesis.com [organic-synthesis.com]
- 5. benchchem.com [benchchem.com]
Application Note: Microwave-Assisted Synthesis & Functionalization of Methyl 3-chloroquinoline-6-carboxylate
Executive Summary
This application note details the microwave-assisted protocols involving Methyl 3-chloroquinoline-6-carboxylate (MCQC) . This molecule represents a "privileged scaffold" in drug discovery due to its bifunctional nature: the 3-chloro position serves as an electrophile for transition-metal catalyzed cross-couplings (e.g., Suzuki-Miyaura), while the 6-carboxylate offers a handle for hydrolysis or amidation to tune solubility and potency.
Traditional thermal methods for functionalizing electron-deficient chloroquinolines are often sluggish (12-24h reflux) and suffer from poor conversion due to the deactivation of the C3 position. This guide demonstrates how microwave irradiation (MWI) overcomes these activation energy barriers, reducing reaction times to minutes while suppressing side reactions.
Strategic Analysis: The Bifunctional Pivot
The utility of MCQC lies in its ability to serve as a divergent core. The following diagram illustrates the workflow covered in this guide.
Figure 1: Divergent synthesis strategy utilizing the MCQC scaffold.
Experimental Protocols
Preparation of the Core Scaffold (Contextual Background)
Note: While many researchers source this intermediate, it can be synthesized via a modified Skraup-type reaction.
Mechanistic Insight: The synthesis of 3-haloquinolines is distinct from the more common 2-chloro derivatives (which arise from Vilsmeier-Haack formylation of acetanilides). The 3-chloro isomer is typically accessed by reacting the aniline with a 2,2,3-trichloropropanal equivalent or via the oxidative chlorination of a dihydroquinoline intermediate.
Protocol 1: Microwave-Assisted Suzuki-Miyaura Coupling
Objective: Functionalization of the C3-Chloro position. Challenge: The 3-position of quinoline is less electrophilic than the 2- or 4-positions. Thermal coupling often requires high catalyst loading and long reflux. MW irradiation accelerates the oxidative addition step of the catalytic cycle.
Materials
-
Substrate: Methyl 3-chloroquinoline-6-carboxylate (1.0 eq)
-
Coupling Partner: Aryl boronic acid (1.5 eq)
-
Catalyst: Pd(PPh3)4 (5 mol%) or Pd(dppf)Cl2 (for sterically hindered acids)
-
Base: 2M Na2CO3 (aqueous) (3.0 eq)
-
Solvent: 1,2-Dimethoxyethane (DME) / Water (3:1 v/v) or DMF/Water.
Step-by-Step Methodology
-
Vessel Charging: In a 10 mL microwave process vial equipped with a magnetic stir bar, add MCQC (0.5 mmol, 111 mg), Aryl boronic acid (0.75 mmol), and Pd(PPh3)4 (0.025 mmol, 29 mg).
-
Inertion: Seal the vial with a septum cap. Evacuate and backfill with Argon (x3) to remove oxygen (critical to prevent homocoupling and catalyst deactivation).
-
Solvent Addition: Inject degassed DME (3.0 mL) and 2M Na2CO3 (1.0 mL) via syringe.
-
Irradiation Parameters:
-
Mode: Dynamic (PID Control)
-
Temperature: 150°C
-
Hold Time: 15 minutes
-
Pre-stirring: 30 seconds
-
Pressure Limit: 15 bar (Safety Cutoff)
-
-
Workup: Cool to RT (compressed air cooling). Filter the mixture through a Celite pad, washing with EtOAc. Wash the filtrate with brine, dry over MgSO4, and concentrate.
-
Purification: Flash chromatography (Hexane/EtOAc gradient).
Representative Data:
| Entry | Boronic Acid (Ar-B(OH)2) | Temp (°C) | Time (min) | Yield (%) | Thermal Comparison* |
| 1 | Phenyl | 150 | 10 | 88 | 65% (12h reflux) |
| 2 | 4-Methoxyphenyl | 150 | 10 | 92 | 70% (12h reflux) |
| 3 | 3-Pyridyl | 160 | 15 | 81 | 45% (24h reflux) |
| 4 | 2-Fluorophenyl | 160 | 20 | 76 | <30% (Steric hindrance) |
*Thermal conditions: Toluene/EtOH/H2O, 90°C, 12-24h.
Protocol 2: Microwave-Assisted Rapid Saponification
Objective: Hydrolysis of the C6-Methyl Ester to the carboxylic acid. Challenge: Quinoline esters can be resistant to hydrolysis due to the electron-withdrawing nature of the ring, requiring harsh acidic or basic conditions that might affect other functional groups.
Methodology
-
Vessel Charging: Add MCQC (0.5 mmol) and LiOH·H2O (3.0 eq) to a microwave vial.
-
Solvent: Add THF/Water (1:1, 4 mL).
-
Irradiation: Heat to 100°C for 5 minutes .
-
Workup: Acidify with 1M HCl to pH 3. The carboxylic acid typically precipitates. Filter and wash with cold water.
Mechanistic Visualization
Understanding the palladium cycle under microwave conditions is crucial for troubleshooting. The microwave field effects are believed to enhance the reductive elimination step and improve the solubility of inorganic bases in the organic/aqueous interface.
Figure 2: Catalytic cycle of the Suzuki coupling emphasizing steps influenced by microwave irradiation.
Technical Discussion & Troubleshooting
Catalyst Selection
For the 3-chloroquinoline system, Pd(PPh3)4 is the standard starting point. However, if the 3-position is sterically crowded or the boronic acid is electron-poor, switching to Pd(dppf)Cl2 or XPhos Pd G2 is recommended. The electron-deficient nature of the quinoline ring makes the C-Cl bond susceptible to oxidative addition, but less so than a C-Br bond.
Safety Considerations (MW Specific)
-
Solvent Vapors: DME and THF are volatile. Ensure the microwave vessel is rated for at least 20 bar.
-
Metal Arcing: Although rare in modern single-mode reactors, high concentrations of Pd black (precipitated catalyst) can cause arcing. Ensure efficient stirring (600+ rpm).
Scalability
The protocols above are designed for 0.5 - 2.0 mmol scale. For scale-up (>10g), a continuous flow microwave or a stopped-flow reactor is preferred over large batch vessels to maintain uniform field density and penetration depth.
References
-
Microwave-Assisted Suzuki-Miyaura Coupling on Chloroquinolines: Toche, R. B., & Janrao, R. A. (2013). An Efficient Microwave-assisted Suzuki Cross-coupling Reactions on Quinoline Derivatives in Water. International Journal of Scientific and Research Publications, 3(8).
-
General Microwave Quinoline Synthesis (Meth-Cohn & Friedländer): Pirgal, D., Jha, R., & Hipparagi, S. M. (2022). Microwave assisted synthesis of 3-substituted aryl aminochloro fluoroquinoline derivatives. Journal of Medical Pharmaceutical and Allied Sciences, 11(6), 5461–5468.[1]
-
Palladium-Catalyzed Coupling on 3-Haloquinolines: Tagata, T., & Nishida, M. (2003). Palladium Charcoal-Catalyzed Suzuki-Miyaura Coupling to Obtain Arylpyridines and Arylquinolines. The Journal of Organic Chemistry, 68(24), 9412–9415.
-
Synthesis of Methyl 4-aminobenzoate (Precursor): Sigma-Aldrich Product Sheet: Methyl 4-aminobenzoate.
Sources
Application Notes and Protocols: Synthesis of 3-Chloroquinoline-6-carboxamides from Methyl 3-chloroquinoline-6-carboxylate
Abstract
This comprehensive guide provides detailed application notes and validated protocols for the synthesis of 3-chloroquinoline-6-carboxamides from the corresponding methyl ester, methyl 3-chloroquinoline-6-carboxylate. Quinolone and quinoline carboxamides are privileged scaffolds in medicinal chemistry, exhibiting a wide range of biological activities, including anticancer and antibacterial properties.[1][2] This document is intended for researchers, medicinal chemists, and process development scientists. We will explore two primary synthetic strategies: a two-step hydrolysis and subsequent amide coupling, and a direct one-step conversion of the ester to the amide. For each strategy, we will discuss the underlying chemical principles, provide detailed, step-by-step protocols, and offer insights into reagent selection and reaction optimization.
Introduction: The Significance of Quinoline Carboxamides
The quinoline core is a fundamental heterocyclic motif frequently encountered in pharmaceuticals and biologically active compounds.[3] The incorporation of a carboxamide functional group at various positions on the quinoline ring has proven to be a highly effective strategy for modulating pharmacological properties, particularly for enhancing anticancer potency.[2] The ability to synthesize a diverse library of quinoline carboxamides from a common intermediate like methyl 3-chloroquinoline-6-carboxylate is therefore of significant interest in drug discovery and development programs. This guide details robust and reproducible methods to achieve this transformation, enabling the exploration of structure-activity relationships (SAR).
Strategic Approaches to Amide Synthesis
The conversion of an ester to an amide, in this case, methyl 3-chloroquinoline-6-carboxylate to a desired N-substituted amide, can be approached via two principal pathways. The choice of strategy often depends on the scale of the reaction, the nature of the amine, and the desired purity of the final product.
Caption: Overview of synthetic strategies.
Part 1: The Two-Step Approach: Hydrolysis and Amide Coupling
This classical and highly reliable method involves the initial hydrolysis of the methyl ester to the corresponding carboxylic acid, which is then coupled with the desired amine using a suitable coupling reagent. This approach offers broad substrate scope and is generally high-yielding.
Protocol 1.1: Base-Mediated Hydrolysis of Methyl 3-chloroquinoline-6-carboxylate
Rationale: Basic hydrolysis, or saponification, is a standard method for converting esters to carboxylic acids.[4] Lithium hydroxide (LiOH) is often preferred due to its high reactivity and the ease of work-up.[5] This step is crucial for preparing the carboxylic acid intermediate for subsequent amidation.
Materials:
-
Methyl 3-chloroquinoline-6-carboxylate
-
Lithium hydroxide (LiOH)
-
Methanol (MeOH) or Tetrahydrofuran (THF)
-
Water (H₂O)
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc)
-
Brine
Procedure:
-
Dissolve methyl 3-chloroquinoline-6-carboxylate (1.0 eq) in a suitable solvent such as a mixture of THF and water (e.g., 3:1 v/v).
-
Add a solution of LiOH (1.5-2.0 eq) in water to the ester solution.
-
Stir the reaction mixture at room temperature or gently heat to 40-50 °C, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to 0 °C and carefully acidify with 1 M HCl to a pH of approximately 2-3. A precipitate of the carboxylic acid should form.
-
Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield 3-chloroquinoline-6-carboxylic acid. The crude product can be used directly in the next step or purified by recrystallization if necessary.
Protocol 1.2: Amide Coupling of 3-Chloroquinoline-6-carboxylic acid
Rationale: The direct reaction between a carboxylic acid and an amine to form an amide is often slow and requires high temperatures due to the formation of a stable ammonium carboxylate salt.[3][6] To overcome this, coupling reagents are employed to "activate" the carboxylic acid, making it more susceptible to nucleophilic attack by the amine.[3][7] A variety of such reagents are available, each with its own advantages.
Table 1: Common Coupling Reagents for Amide Bond Formation
| Coupling Reagent | Acronym | Activating Additive | By-product Characteristics | Key Advantages |
| N,N'-Dicyclohexylcarbodiimide | DCC | HOBt, HOSu | Insoluble dicyclohexylurea (DCU) | Low cost, easy by-product removal by filtration.[8] |
| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | EDC, EDAC | HOBt, Oxyma Pure | Water-soluble urea derivative | Ideal for aqueous reactions and easy work-up.[9] |
| Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate | PyBOP | - | Soluble phosphonium salts | High reactivity, good for hindered amines.[8][9] |
| (2-(7-Aza-1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) | HATU | - | Soluble uronium salts | Very rapid and efficient, low racemization.[8][9] |
Procedure (General, using HATU):
-
To a solution of 3-chloroquinoline-6-carboxylic acid (1.0 eq) in an anhydrous aprotic solvent (e.g., DMF, DCM, or THF) under an inert atmosphere (e.g., nitrogen or argon), add the desired amine (1.1-1.2 eq).
-
Add a tertiary amine base such as N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA) (2.0-3.0 eq) to the mixture.
-
In a separate flask, dissolve HATU (1.1-1.2 eq) in the same anhydrous solvent.
-
Add the HATU solution dropwise to the carboxylic acid and amine mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain the desired 3-chloroquinoline-6-carboxamide.
Caption: Workflow for the two-step amidation.
Part 2: The One-Step Approach: Direct Aminolysis of the Ester
Direct conversion of an ester to an amide, known as aminolysis, can be more atom-economical and efficient by avoiding the isolation of the carboxylic acid intermediate.[3] However, this reaction is often slow and may require harsh conditions or specific catalysts.
Protocol 2.1: Trimethylaluminum (AlMe₃)-Mediated Aminolysis
Rationale: Trimethylaluminum is a powerful Lewis acid that can activate the ester carbonyl group, facilitating nucleophilic attack by the amine. This method is particularly effective for the amidation of unreactive esters and can often be performed under relatively mild conditions.[1][10] A significant advantage is the availability of an air-stable adduct of trimethylaluminum with DABCO (DABAL-Me₃), which is safer and easier to handle than pyrophoric solutions of AlMe₃.[2][11]
Materials:
-
Methyl 3-chloroquinoline-6-carboxylate
-
Desired primary or secondary amine
-
Trimethylaluminum (AlMe₃) solution (e.g., 2 M in toluene or heptane) OR DABAL-Me₃ (AlMe₃)₂·DABCO
-
Anhydrous toluene or THF
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
Procedure (using AlMe₃ solution):
-
Caution: Trimethylaluminum is pyrophoric and reacts violently with water. All manipulations must be performed under a strict inert atmosphere (nitrogen or argon) using anhydrous solvents and oven-dried glassware.
-
To a solution of the amine (1.5-2.0 eq) in anhydrous toluene at 0 °C, slowly add the trimethylaluminum solution (1.5-2.0 eq). Methane gas will evolve. Stir for 30-60 minutes at room temperature.
-
Add a solution of methyl 3-chloroquinoline-6-carboxylate (1.0 eq) in anhydrous toluene to the amine-AlMe₃ mixture.
-
Heat the reaction mixture to 80-110 °C and stir for 2-24 hours, monitoring the reaction by TLC or LC-MS.
-
Cool the reaction to 0 °C and very carefully quench by the slow, dropwise addition of 1 M HCl.
-
Dilute with ethyl acetate and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Table 2: Comparison of Direct Amidation Reagents
| Reagent | Form | Handling | Conditions | Scope |
| AlMe₃ solution | Liquid (in hydrocarbon) | Pyrophoric, moisture-sensitive | 80-110 °C, inert atmosphere | Broad, including hindered amines |
| DABAL-Me₃ | Solid | Air-stable, easier to handle | 80-110 °C, inert atmosphere | Similar to AlMe₃ solution[2] |
| NaOMe/KOMe | Solid | Hygroscopic | High temperatures, sealed tube | Less hindered amines |
Caption: Workflow for the one-step amidation.
Chemoselectivity Considerations
The substrate, methyl 3-chloroquinoline-6-carboxylate, contains a chloro-substituent which could potentially undergo nucleophilic aromatic substitution (SₙAr) under certain conditions, especially with highly nucleophilic amines at elevated temperatures. However, the 3-position of the quinoline ring is relatively electron-rich, making SₙAr at this position less favorable compared to positions like 2 or 4. The methods described, particularly the amide coupling reactions performed at or near room temperature, are generally chemoselective for amidation over substitution of the chloro group. For high-temperature direct aminolysis reactions, it is advisable to monitor for potential by-products resulting from chloro-displacement.
Conclusion
The synthesis of 3-chloroquinoline-6-carboxamides from the corresponding methyl ester is a versatile transformation that can be achieved through multiple reliable pathways. The two-step hydrolysis-amidation sequence offers broad applicability and is often the method of choice for library synthesis due to the wide availability of coupling reagents. For a more streamlined process, direct aminolysis mediated by trimethylaluminum or its air-stable DABCO adduct provides an efficient one-step alternative. The choice of the optimal method will depend on the specific amine substrate, available laboratory equipment, and the desired scale of the reaction. The protocols provided herein serve as a robust starting point for the development and optimization of these important transformations in the pursuit of novel therapeutic agents.
References
-
MDPI. (2025, April 3). An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities. Retrieved from [Link]
- Levin, S., & Tkatchenko, A. (1983). An Alternative Procedure for the Aluminum-Mediated Conversion of Esters to Amides.
- Pace, V., et al. (2010). Amide Bond Formation Using an Air-Stable Source of AlMe3. Organic Letters, 12(17), 3848–3851.
-
Asynt. (n.d.). FlowSyn™ Application Note 28: Amide Bond Formation in Flow using DABAL-Me3. Retrieved from [Link]
- Chung, S., et al. (2011). Trimethylaluminium-Facilitated Direct Amidation of Carboxylic Acids. Synlett, 2011(14), 2072-2074.
-
Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]
-
Wikipedia. (n.d.). Aminolysis. Retrieved from [Link]
- Chen, W.-S., et al. (2023). Chemoselective Transformations of Amides: An Approach to Quinolones from β-Amido Ynones. Organic Letters, 25(32), 5762–5767.
- Loi, A. M., et al. (2021). 2-Azaaryl-1-methylpyridinium Halides: Aqueous-Soluble Activating Reagents for Efficient Amide Coupling in Water. The Journal of Organic Chemistry, 86(17), 11646–11656.
- Pellissier, H. (2010). Chemoselectivity and the curious reactivity preferences of functional groups.
-
KPU Pressbooks. (n.d.). 7.7 Other Reactions of Carboxylic Acid Derivatives – Organic Chemistry II. Retrieved from [Link]
- Osuna Gálvez, A., et al. (2017). Chemoselective Acylation of Primary Amines and Amides with Potassium Acyltrifluoroborates under Acidic Conditions. Journal of the American Chemical Society, 139(5), 1826–1829.
- Google Patents. (n.d.). WO2019206798A1 - Process for the hydrolysis of quinolone carboxylic esters.
- Journal of Chemical and Pharmaceutical Research. (2014).
- Li, Y., & Gao, W. (2013). Synthesis of 2-[(quinolin-8-yloxy)methyl]quinoline-3-carboxylic acid derivatives.
-
ResearchGate. (n.d.). The amide group and its preparation methods by acid-amine coupling reactions: an overview. Retrieved from [Link]
- Castro, E. A., et al. (2001). Kinetics and Mechanism of the Aminolysis of Phenyl and Methyl 4-Nitrophenyl Thionocarbonates. The Journal of Organic Chemistry, 66(18), 6130-6135.
- Sabatini, J. J., et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Organic Letters, 15(8), 1854–1857.
-
ResearchGate. (n.d.). An efficient procedure for chemoselective amidation from carboxylic acid and amine (ammonium salt) under mild conditions. Retrieved from [Link]
-
Organic Chemistry Portal. (2006, May 29). Preparation and Reactions of Carboxylic Acids, Esters and Amides. Retrieved from [Link]
-
ResearchGate. (n.d.). Direct Preparation of Primary Amides by Reaction of Carboxylic Acids and Ammonia in Alcohols Using DMT-MM. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Substituted amide synthesis by amidation. Retrieved from [Link]
-
DiVA portal. (n.d.). Group (IV) Metal-Catalyzed Direct Amidation. Retrieved from [Link]
-
PubChem. (n.d.). Methyl quinoline-6-carboxylate. Retrieved from [Link]
-
MDPI. (2015, November 12). Direct Aminolysis of Ethoxycarbonylmethyl 1,4-Dihydropyridine-3-carboxylates. Retrieved from [Link]
Sources
- 1. rsc.org [rsc.org]
- 2. asynt.com [asynt.com]
- 3. Aminolysis - Wikipedia [en.wikipedia.org]
- 4. 7.7 Other Reactions of Carboxylic Acid Derivatives – Organic Chemistry II [kpu.pressbooks.pub]
- 5. jocpr.com [jocpr.com]
- 6. diva-portal.org [diva-portal.org]
- 7. researchgate.net [researchgate.net]
- 8. file.globalso.com [file.globalso.com]
- 9. bachem.com [bachem.com]
- 10. Trimethylaluminium-Facilitated Direct Amidation of Carboxylic Acids [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Troubleshooting low reactivity of C3-chlorine in quinoline coupling
Welcome to the technical support guide for troubleshooting palladium-catalyzed cross-coupling reactions involving 3-chloroquinoline. This resource is designed for researchers, chemists, and drug development professionals who are encountering challenges with the notoriously low reactivity of the C3-chlorine bond. Here, we move beyond simple protocols to explain the underlying chemical principles governing these reactions, providing you with the expert insights needed to rationalize experimental outcomes and devise effective solutions.
Section 1: The Core Challenge: Understanding the Inertia of the C3-Cl Bond
The primary obstacle in functionalizing the 3-position of a quinoline ring using a chlorine handle is the inherent strength and electronic nature of the C(sp²)–Cl bond. This challenge is magnified by the electron-deficient character of the quinoline system.
1.1 The Energetic Hurdle of Oxidative Addition
In virtually all palladium-catalyzed cross-coupling reactions, the rate-determining step is the oxidative addition of the aryl halide to the low-valent palladium(0) catalyst.[1][2][3] This step involves the insertion of the Pd(0) center into the carbon-chlorine bond, forming a Pd(II) intermediate. The C–Cl bond has a significantly higher bond dissociation energy compared to its C–Br and C–I counterparts, creating a substantial activation energy barrier.[2]
1.2 Electronic Effects of the Quinoline Ring
The quinoline ring is an electron-deficient heteroaromatic system due to the electronegativity of the nitrogen atom. This electronic property influences the C3 position, but the primary challenge remains the C-Cl bond strength. While electron-withdrawing groups can sometimes accelerate oxidative addition to aryl chlorides, the overall stability of the C3-Cl bond in quinoline presents the dominant challenge.[4]
Section 2: Troubleshooting Guide & FAQs
This section addresses common failures in a direct question-and-answer format.
Q1: My Suzuki-Miyaura coupling of 3-chloroquinoline with an arylboronic acid has stalled. I'm using Pd(PPh₃)₄ and K₂CO₃ in dioxane/water, but I see only starting material. What's going wrong?
Answer: This is a classic scenario that stems from a catalyst system that is not potent enough to activate the C-Cl bond. The combination of triphenylphosphine (PPh₃) as a ligand and potassium carbonate as a base is generally insufficient for this transformation.
Root Cause Analysis:
-
Ineffective Ligand: PPh₃ is not electron-rich enough to sufficiently increase the electron density on the palladium center, which is necessary to facilitate the cleavage of the strong C-Cl bond.[5]
-
Weak Base: K₂CO₃ is often too weak to drive the transmetalation step effectively, especially with less reactive boronic acids.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for Suzuki-Miyaura coupling.
Detailed Recommendations:
-
Upgrade Your Ligand: The choice of ligand is the most critical parameter. Switch from PPh₃ to a modern, electron-rich, and sterically hindered biarylphosphine ligand. These ligands promote the formation of a highly reactive monoligated Pd(0) species, which is essential for activating aryl chlorides.[3][5]
-
Strengthen Your Base: Replace K₂CO₃ with a stronger base like K₃PO₄. This will accelerate the transmetalation step of the catalytic cycle.[6]
-
Increase Temperature: The oxidative addition of aryl chlorides has a high activation energy. Increase the reaction temperature to 100-110 °C.
| Parameter | Traditional Conditions (Low Yield) | Recommended Conditions (High Yield) | Rationale |
| Pd Source | Pd(PPh₃)₄ or Pd(OAc)₂ | Pd(OAc)₂ (2-5 mol%) or Pd₂(dba)₃ | Air-stable precatalysts are convenient. |
| Ligand | PPh₃ (4-10 mol%) | SPhos or XPhos (4-10 mol%) | Electron-rich, bulky ligands are required to activate the C-Cl bond.[2] |
| Base | K₂CO₃ or Na₂CO₃ (2 equiv.) | K₃PO₄ (2-3 equiv.) | A stronger base accelerates transmetalation. |
| Solvent | Toluene or Dioxane/H₂O | Toluene or Dioxane (with minimal water from K₃PO₄·H₂O) | Anhydrous polar aprotic solvents are generally preferred. |
| Temperature | 80 °C | 100-110 °C | Overcomes the high activation energy of C-Cl bond cleavage. |
Q2: I'm attempting a Buchwald-Hartwig amination on 3-chloroquinoline, but the reaction is sluggish and gives a complex mixture. What should I optimize?
Answer: Buchwald-Hartwig amination of heteroaryl chlorides is demanding and highly dependent on the right combination of ligand, base, and solvent. A "complex mixture" often points to side reactions or catalyst decomposition.
Root Cause Analysis:
-
Ligand/Palladium Mismatch: The catalytic species may not be stable enough at the required high temperatures, leading to the formation of palladium black (catalyst decomposition).
-
Incorrect Base: A base that is too strong or has poor solubility can lead to side reactions with the quinoline core or the amine coupling partner. Sodium tert-butoxide (NaOtBu) is a common choice, but its reactivity requires careful management.[7]
-
β-Hydride Elimination: This is a potential side reaction where the arylpalladium amido intermediate eliminates to give a hydrodehalogenated arene (quinoline) and an imine.[7]
Detailed Recommendations:
-
Use a Specialized Ligand: For C-N coupling with heteroaryl chlorides, ligands like Xantphos or specific biarylphosphines (e.g., RuPhos) are often superior.[8][9] They create a stable catalytic complex that resists decomposition and facilitates the crucial C-N reductive elimination step.
-
Select the Base Carefully: While NaOtBu is powerful, consider a slightly weaker but highly soluble base like lithium bis(trimethylsilyl)amide (LiHMDS) or cesium carbonate (Cs₂CO₃), which can provide better results with sensitive substrates.[10][11]
-
Solvent Choice is Key: Toluene or dioxane are standard choices. The solvent must be rigorously anhydrous, as water can interfere with the base and the catalyst.
Q3: My Sonogashira coupling of 3-chloroquinoline with a terminal alkyne is failing. I'm using PdCl₂(PPh₃)₂ and CuI, but there is no product formation.
Answer: The classic Sonogashira conditions are rarely effective for unreactive aryl chlorides.[2] The low reactivity of the C3-Cl bond prevents the initial oxidative addition, so the catalytic cycle never starts. Additionally, the standard amine base (like triethylamine) may not be strong enough.
Detailed Recommendations:
-
Boost the Catalyst System: As with other couplings, a more robust palladium/ligand system is required. Use Pd(OAc)₂ with a ligand like SPhos or an NHC ligand.
-
Copper Co-catalyst: While classic Sonogashira uses a copper(I) co-catalyst, some modern "copper-free" conditions may perform better for challenging substrates as they can reduce the incidence of alkyne homocoupling (Glaser coupling).[12] However, for 3-chloroquinoline, a copper-cocatalyzed system with a potent Pd/ligand combination is a good starting point. Ensure your CuI is fresh and not discolored (it should be off-white, not green or brown).
-
Base and Solvent: Triethylamine (Et₃N) often serves as both the base and a solvent, but for this substrate, a stronger, non-coordinating base like K₃PO₄ or Cs₂CO₃ in a solvent like DMF or dioxane may be necessary to facilitate the deprotonation of the alkyne.[13][14]
Section 3: Core Concepts & Mechanistic Insights
A deeper understanding of the catalytic cycle is key to effective troubleshooting.
3.1 The Palladium Cross-Coupling Cycle
All the reactions discussed (Suzuki, Buchwald-Hartwig, Sonogashira) follow a similar catalytic cycle. Understanding this cycle helps pinpoint which step is failing.
Caption: Generalized catalytic cycle for Pd-catalyzed cross-coupling.
-
Oxidative Addition: L₂Pd(0) + Ar-Cl → L₂Pd(II)(Ar)(Cl). This is the bottleneck for 3-chloroquinoline. Solution: Use electron-rich, bulky ligands to make the Pd(0) more nucleophilic and reactive.[15]
-
Transmetalation / Amine Coordination: This step transfers the nucleophilic partner to the palladium center. Solution: Use a sufficiently strong base to activate the boronic acid (Suzuki) or deprotonate the amine (Buchwald-Hartwig).
-
Reductive Elimination: L₂Pd(II)(Ar)(Nu) → L₂Pd(0) + Ar-Nu. This is the product-forming step. Bulky ligands can also accelerate this step by relieving steric strain.[16][17] Reactivity trends for reductive elimination are generally opposite to those for oxidative addition.[16][17]
3.2 Catalyst Deactivation: The "Palladium Black" Problem
If you see a fine black precipitate forming in your reaction, this is likely "palladium black"—finely divided, catalytically inactive Pd(0) metal. It indicates that your ligand is not effectively stabilizing the palladium nanoparticles, causing them to aggregate and fall out of the catalytic cycle. This is common at high temperatures with suboptimal ligands.[18] The solution is invariably to switch to a more robust and sterically encapsulating ligand.
Section 4: Validated Experimental Protocols
These are generalized starting points and may require optimization for your specific substrates. Always handle reagents under an inert atmosphere (Argon or Nitrogen).
Protocol 1: Robust Suzuki-Miyaura Coupling
This protocol is adapted for a challenging C-Cl activation.
-
To a dry Schlenk flask, add 3-chloroquinoline (1.0 mmol, 1.0 equiv), the arylboronic acid (1.2-1.5 mmol, 1.2-1.5 equiv), and potassium phosphate (K₃PO₄, 2.0-3.0 mmol, 2.0-3.0 equiv).
-
Add the palladium precatalyst, such as Pd(OAc)₂ (0.02 mmol, 2 mol%), and a bulky biarylphosphine ligand, such as SPhos (0.04 mmol, 4 mol%).
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous, degassed solvent (e.g., toluene or dioxane, 5 mL).
-
Heat the reaction mixture to 100-110 °C and monitor progress by TLC or LC-MS.
-
Upon completion, cool to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer, concentrate, and purify by column chromatography.[2]
Protocol 2: Effective Buchwald-Hartwig Amination
This protocol uses a strong base and a specialized ligand.
-
To a dry Schlenk flask, add Pd₂(dba)₃ (0.015 mmol, 1.5 mol%), Xantphos (0.03 mmol, 3 mol%), and Sodium tert-butoxide (NaOtBu, 1.4 mmol, 1.4 equiv).
-
Evacuate and backfill the flask with argon.
-
Add anhydrous, degassed toluene (5 mL).
-
Add the 3-chloroquinoline (1.0 mmol, 1.0 equiv) followed by the amine (1.2 mmol, 1.2 equiv).
-
Heat the reaction mixture to 100 °C, monitoring by TLC or LC-MS.
-
After completion, cool, quench carefully with saturated aq. NH₄Cl, and extract with an organic solvent.
-
Wash, dry, and concentrate the organic phase. Purify the residue by column chromatography.
References
-
Mechanistic Studies of Palladium-Catalyzed Aminocarbonylation of Aryl Chlorides with Carbon Monoxide and Ammonia. National Center for Biotechnology Information. [Link]
-
Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms. Journal of the American Chemical Society. [Link]
-
Oxidative Additions of Aryl Halides to Palladium Proceed through the Monoligated Complex. University of Victoria. [Link]
-
Oxidative addition of aryl chlorides to palladium N-heterocyclic carbene complexes and their role in catalytic amination. University of Windsor. [Link]
-
Oxidative Addition of Aryl Chlorides to Monoligated Palladium(0): A DFT-SCRF Study. ACS Publications. [Link]
-
Palladium-Catalysed Synthesis and Transformation of Quinolones. National Center for Biotechnology Information. [Link]
-
Design and Synthesis of Novel Chloroquine-based Antimalarials. PDXScholar. [Link]
-
Optimization of the reaction conditions of the Sonogashira-type coupling reaction. ResearchGate. [Link]
-
A green approach to 2-arylquinolines via palladium-catalysed C–H activation. Royal Society of Chemistry. [Link]
-
Reductive Elimination- General Ideas. Chemistry LibreTexts. [Link]
-
Reductive Elimination. Chemistry LibreTexts. [Link]
-
Buchwald–Hartwig amination. Wikipedia. [Link]
-
Optimization of reaction conditions for the Sonogashira reaction. ResearchGate. [Link]
-
Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain. PubMed. [Link]
-
Practical Heck Reaction problems! Reddit. [Link]
-
Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
-
Recent developments and trends in the iron- and cobalt-catalyzed Sonogashira reactions. Beilstein Journal of Organic Chemistry. [Link]
-
Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
Sources
- 1. Mechanistic Studies of Palladium-Catalyzed Aminocarbonylation of Aryl Chlorides with Carbon Monoxide and Ammonia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. uwindsor.ca [uwindsor.ca]
- 4. researchgate.net [researchgate.net]
- 5. web.uvic.ca [web.uvic.ca]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. Palladium-Catalysed Synthesis and Transformation of Quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chemrxiv.org [chemrxiv.org]
- 10. Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Recent developments and trends in the iron- and cobalt-catalyzed Sonogashira reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. reddit.com [reddit.com]
Technical Support Center: Quinoline Functionalization & Hydrolysis Control
[1]
Current Status: Operational Division: Heterocyclic Process Chemistry Topic: Minimizing Hydrolysis Side Reactions Ticket ID: QUN-HYD-001[1]
Executive Summary
You have reached the technical support hub for quinoline chemistry. This guide addresses the pervasive issue of hydrolysis during functionalization. Due to the electron-deficient nature of the quinoline ring (specifically at C2 and C4), these positions act as vinylogous imino-chlorides/esters, making them highly susceptible to nucleophilic attack by water. This results in the formation of thermodynamically stable (but often unwanted) quinolones.
This guide provides troubleshooting workflows, self-validating protocols, and mechanistic insights to maintain anhydrous integrity and maximize yield.
Module 1: The "Quinolone" Impurity (Haloquinoline Displacement)
User Issue: "I am attempting an
Diagnosis
You are likely observing the hydrolysis of 4-chloroquinoline to 4-quinolone .[1]
-
Mechanism: The ring nitrogen renders the C4 position highly electrophilic. Trace water competes with your amine nucleophile.[1] Once the hydroxyl group is installed, it tautomerizes to the quinolone form (amide-like), which is thermodynamically stable and unreactive to further substitution.
The Fix: Anhydrous Protocol
Prerequisites:
-
Solvent water content < 50 ppm (Karl Fischer titration recommended).[1]
-
Base: Use non-hygroscopic organic bases or anhydrous inorganic salts.[1]
Step-by-Step Workflow:
-
Solvent Preparation (The "0-ppm" Standard):
-
Base Selection Logic:
-
Temperature Ramp:
-
Start the reaction at room temperature for 30 mins before heating.
-
Reason: High heat + trace water = rapid hydrolysis.[1] Allow the amine to form the Meisenheimer complex kinetically before thermal stress.
-
-
Monitoring (The "Solubility Check"):
Module 2: Metal-Catalyzed Cross-Coupling (Buchwald/Suzuki)[1]
User Issue: "My Buchwald-Hartwig coupling of 2-chloroquinoline yields the phenol/quinolone instead of the C-N product."
Diagnosis
Palladium cycles are sensitive to "hydroxide poisoning."[1] If water is present, the Pd(II) intermediate can undergo ligand exchange with
Troubleshooting Guide
| Variable | Recommendation | Technical Rationale |
| Base | Switch to NaOtBu or | |
| Ligand | Use Bulky Biaryl Phosphines (e.g., XPhos, BrettPhos) | Large steric bulk creates a hydrophobic pocket around the Pd center, physically excluding water. |
| Pre-catalyst | Use Oxidative Addition Complexes (e.g., Pd-G3/G4) | Bypassing the Pd(0) generation step reduces the time the catalyst is "idle" and vulnerable to water. |
Visual Logic: Coupling Decision Tree
Caption: Decision logic for selecting reagents to minimize hydrolysis competition in Pd-catalyzed quinoline functionalization.
Module 3: N-Oxide Activation & Rearrangement
User Issue: "I am activating Quinoline N-oxide with
Diagnosis
Activation of N-oxide creates a highly reactive intermediate (N-sulfonyloxy or N-phosphoryloxy cation).[1] If the intended nucleophile is not present in high concentration immediately upon activation, trace water will attack C2, leading to the quinolone.
The "One-Pot" Protocol (Self-Validating)
-
Stoichiometry Check:
-
Order of Addition (Critical):
-
The "Color Change" Indicator:
-
Quinoline N-oxides are often yellow.[1]
-
Upon adding activator (
/ ), the solution often darkens or changes hue. -
Validation: If the solution turns cloudy/milky immediately, moisture ingress has occurred (precipitation of salts/quinolone). It should remain homogeneous.
-
Module 4: Mechanism of Failure
Understanding why hydrolysis happens allows you to predict it.[1] The diagram below illustrates the competition between the desired
Caption: Mechanistic competition between functionalization (Path A) and hydrolysis (Path B). The tautomerization to quinolone drives Path B irreversibly.
FAQ: Quick Solutions
Q: Can I use ethanol as a solvent for these reactions? A: Generally, no .[1] Protic solvents (even dry ones) can compete with the nucleophile or facilitate proton transfers that aid hydrolysis. Use aprotic polar solvents (DMF, DMSO, MeCN) for best results.[1]
Q: How do I remove the quinolone impurity if it forms? A: Quinolones are often insoluble in DCM or Ether but soluble in polar organic solvents.
-
Purification: Dissolve the crude mix in
. The quinolone will likely remain as a solid. Filter it off. -
Alternative: Quinolones are amphoteric.[1] You can wash the organic layer with basic water (pH 10-11) to deprotonate the quinolone (making it water-soluble) while keeping your functionalized product in the organic layer.
References
-
Mechanistic Insight into
on Heterocycles:-
Sánchez, P., et al. (2018).[1] Activation of Electrophile/Nucleophile Pair by a Nucleophilic and Electrophilic Solvation in a SNAr Reaction. ResearchGate.
-
-
Buchwald-Hartwig Optimization
-
ACS GCI Pharmaceutical Roundtable.[1] Buchwald-Hartwig Amination Reagent Guide.
-
-
Quinoline Functionalization Reviews
-
Ester Deprotection & Hydrolysis Control
-
ACS GCI Pharmaceutical Roundtable.[1] Ester Deprotection Guide.
-
-
General Quinoline Properties
-
Wikipedia.[1] Nucleophilic Aromatic Substitution.
-
Removing unreacted starting material from quinoline ester synthesis
Welcome to the technical support center for quinoline ester synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for a critical step in the synthesis workflow: the removal of unreacted starting materials. In the following sections, we will address common purification challenges through a series of frequently asked questions and detailed troubleshooting guides. Our focus is not just on the "how," but the "why," ensuring a deep, mechanistic understanding that empowers you to adapt and troubleshoot your unique experimental contexts.
Frequently Asked Questions (FAQs)
Q1: My TLC plate shows three spots after my quinoline ester synthesis reaction. What are they likely to be?
A1: In a typical Fischer esterification reaction to form a quinoline ester, you will start with a quinoline carboxylic acid and an alcohol (or vice-versa). After the reaction, it is common to see three spots on a Thin Layer Chromatography (TLC) plate.[1] These spots usually correspond to:
-
Product: Your desired quinoline ester.
-
Unreacted Carboxylic Acid: The quinoline carboxylic acid starting material.
-
Unreacted Alcohol: The alcohol starting material.
To identify which spot is which, you should run a TLC with lanes for your starting materials alongside the reaction mixture. A co-spot, where you spot both the starting material and the reaction mixture in the same lane, can also be very helpful for confirming identities. Generally, the carboxylic acid is more polar and will have a lower Rf value (it won't travel as far up the plate), while the ester product is less polar and will have a higher Rf value. The polarity of the alcohol can vary.
Q2: Why is my reaction yield low, and how does that relate to purification?
A2: Low yields in esterification are often due to the reversible nature of the reaction.[2][3] The reaction between a carboxylic acid and an alcohol produces an ester and water. This process can reach equilibrium, meaning both reactants and products are present.[2][3][4] To drive the reaction towards the product, one can use an excess of one reactant (usually the less expensive one) or remove water as it forms.[3][5][6]
This directly impacts purification. If the reaction has not gone to completion, you will have a significant amount of unreacted starting materials to remove from your desired ester product, making the purification process more challenging.[7]
Q3: I tried a simple water wash to remove the unreacted starting materials, but it didn't work. Why?
A3: A simple water wash is often insufficient because both the unreacted carboxylic acid and your quinoline ester product are likely organic compounds with limited solubility in water.[8] While very polar, short-chain alcohols might be removed with water, the carboxylic acid needs to be converted into a water-soluble salt to be effectively removed into an aqueous layer.[7][9][10] This is the fundamental principle behind acid-base extraction, a much more effective technique.
Troubleshooting Guide 1: Purification via Acid-Base Extraction
Acid-base extraction is a powerful and common first step in the work-up of esterification reactions.[7][8] It leverages the acidic nature of the unreacted carboxylic acid to selectively separate it from the neutral ester product.
Q4: How does acid-base extraction work for my quinoline ester synthesis?
A4: The principle is to manipulate the solubility of the acidic impurity.[7][9][11] By washing your organic reaction mixture with a mild aqueous base, you deprotonate the unreacted carboxylic acid, turning it into a charged carboxylate salt.[12][13] This salt is highly soluble in the aqueous layer and can be easily separated from the organic layer, which contains your neutral ester product.[7][10]
Experimental Protocol: Acid-Base Extraction
-
Dissolution: After your reaction is complete, dissolve the crude reaction mixture in an organic solvent that is immiscible with water, such as ethyl acetate or dichloromethane.[9]
-
Transfer: Transfer the organic solution to a separatory funnel.
-
First Wash (Base): Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃). A weak base is crucial because a strong base like sodium hydroxide (NaOH) could hydrolyze your desired ester product.[7]
-
Extraction: Stopper the funnel, invert it, and vent frequently to release any CO₂ gas that may form from the neutralization of the acid. Shake gently.
-
Separation: Allow the layers to separate. Drain the lower aqueous layer, which now contains the deprotonated carboxylic acid as a salt.
-
Second Wash (Brine): Wash the remaining organic layer with a saturated aqueous solution of sodium chloride (brine). This helps to remove any remaining water from the organic layer.[8]
-
Drying and Concentration: Drain the organic layer into a clean flask, dry it over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to yield your crude ester.[14][15]
Q5: What if my unreacted alcohol is still present after the basic wash?
A5: Most alcohols, especially those with longer carbon chains, will remain in the organic layer with your ester. If the alcohol has a significantly different boiling point from your ester, it can often be removed during the final solvent evaporation step or by distillation. If not, column chromatography will be necessary.
Troubleshooting Guide 2: Purification by Column Chromatography
When acid-base extraction is insufficient to achieve high purity, column chromatography is the definitive next step.[16][17] This technique separates compounds based on their differential adsorption to a stationary phase (commonly silica gel) as a mobile phase is passed through it.[17]
Q6: How do I choose the right solvent system (mobile phase) for my column?
A6: The key is to find a solvent system where your product and impurities have different Rf values on a TLC plate.
-
Start with TLC: Test different solvent mixtures. A common starting point for quinoline derivatives is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate.[18]
-
Target Rf: Aim for an Rf value of approximately 0.3-0.4 for your desired quinoline ester. This generally provides the best separation on a column.
-
Adjust Polarity:
-
If all spots stay at the bottom (low Rf), the solvent is not polar enough. Increase the proportion of the more polar solvent (e.g., ethyl acetate).
-
If all spots run to the top (high Rf), the solvent is too polar. Increase the proportion of the non-polar solvent (e.g., hexanes).
-
| Common Solvent Systems (in order of increasing polarity) | Typical Use Cases |
| 100% Hexanes | Very non-polar compounds |
| 5-20% Ethyl Acetate in Hexanes | Standard for moderately non-polar compounds[18] |
| 30-50% Ethyl Acetate in Hexanes | Compounds of intermediate polarity |
| 5% Methanol in Dichloromethane | Polar compounds[19] |
Experimental Protocol: Flash Column Chromatography
-
Column Packing: Prepare a slurry of silica gel in your chosen non-polar solvent (e.g., hexanes). Pour this into your column and allow it to pack evenly, ensuring there are no air bubbles.[20]
-
Sample Loading: Dissolve your crude product in a minimal amount of the mobile phase or a stronger solvent like dichloromethane. Carefully load this solution onto the top of the silica gel.[17]
-
Elution: Begin running your mobile phase through the column, collecting the liquid (eluent) in fractions (e.g., in test tubes).
-
Gradient (Optional): You can start with a less polar solvent system and gradually increase the polarity during the run. This can help to first elute your less polar ester and then wash out the more polar unreacted starting materials.
-
Analysis: Analyze the collected fractions by TLC to determine which ones contain your pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain your purified quinoline ester.
Troubleshooting Guide 3: Alternative Purification Methods
Q7: Are there methods other than extraction and chromatography?
A7: Yes, depending on the nature of your product and impurities, other methods can be highly effective.
-
Recrystallization: If your quinoline ester is a solid, recrystallization can be an excellent method for achieving high purity.[21][22] The principle is to dissolve your crude product in a hot solvent in which it is soluble, and then allow it to cool slowly. The desired compound will crystallize out in a pure form, leaving the impurities dissolved in the solvent.[21] Finding the right solvent or solvent pair is key and often requires some experimentation.[21][22]
-
Scavenger Resins: For a more modern and streamlined approach, scavenger resins can be used. These are solid-supported reagents that are designed to react with and bind to specific types of molecules.[23][24]
-
To remove excess carboxylic acid: You can use a basic scavenger resin (e.g., an amine-functionalized resin).[25]
-
To remove excess alcohol: This is more challenging, but certain isocyanate-functionalized resins can scavenge alcohols. The major advantage is that after the scavenging reaction, you simply filter off the resin, leaving your purified product in solution.[23] This can eliminate the need for liquid-liquid extractions.[23]
-
By systematically applying these principles and protocols, you can effectively troubleshoot the removal of unreacted starting materials and achieve a high purity of your target quinoline ester, a critical step for success in research and drug development.
References
-
Biotage. (2023, January 30). Non-aqueous (or nearly so) reversed-phase flash column chromatography – a nice alternative for purifying lipophilic compounds. Retrieved from [Link]
-
Canftech. (2023, February 4). Organic Scavenger Resin: A Versatile Solution for Molecule Purification. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction. Retrieved from [Link]
-
Chemguide. (n.d.). Esterification - alcohols and carboxylic acids. Retrieved from [Link]
-
Der Pharma Chemica. (2010). Synthesis and biological screening of some novel Quinoline derivatives. Retrieved from [Link]
-
EduBirdie. (n.d.). Acid-Base Liquid-Liquid Extraction | Eastern Kentucky University. Retrieved from [Link]
-
Fiveable. (n.d.). Acid-Base Extraction Definition - Organic Chemistry Key Term. Retrieved from [Link]
- Google Patents. (n.d.). CN100532362C - Method for preparing iodinated N-methylquinoline compounds with ester reactive solvent.
- Google Patents. (n.d.). US2474823A - Quinoline compounds and process of making same.
- Google Patents. (n.d.). US4082788A - Esterification and extraction process.
- Google Patents. (n.d.). US4617395A - Preparation of quinolines.
-
IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Retrieved from [Link]
-
Impactfactor. (2021, October 15). Synthesis and Characterization of New Quinoline-2-ones Derived from Triazine Derivatives. Retrieved from [Link]
-
JoVE. (2020, March 26). Video: Esterification - Concept. Retrieved from [Link]
-
MasterOrganicChemistry.com. (2022, November 16). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]
-
Membrane Solutions. (n.d.). Column Chromatography Notes. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Retrieved from [Link]
-
Organic Syntheses. (n.d.). QUINOLINE. Retrieved from [Link]
-
Patsnap Eureka. (2025, April 1). Fischer Esterification Reaction: Acid, Alcohol, and Ester Formation. Retrieved from [Link]
-
Phenomenex. (2025, December 12). Column Chromatography: Principles, Procedure, and Applications. Retrieved from [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Retrieved from [Link]
-
Quora. (2020, April 3). Why is the yield of ester relatively low? How do you improve the yield and the purity of esters?. Retrieved from [Link]
-
Reddit. (2024, February 15). Esterification not Working (Separation) : r/OrganicChemistry. Retrieved from [Link]
-
ResearchGate. (2003, April). Purification of quinoline yellow components using high-speed counter-current chromatography by stepwise increasing the flow-rate of the mobile phase. Retrieved from [Link]
-
ResearchGate. (2021, May 6). How to remove excessive pTsOH after Fischer esterification?. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Esterification, Purification and Identification of Cinnamic Acid Esters. Retrieved from [Link]
-
ResearchGate. (n.d.). The application of scavenger resin in combinatorial chemistry. Retrieved from [Link]
-
RSC Publishing. (n.d.). Recent advancement in the synthesis of quinoline derivatives via multicomponent reactions - Organic & Biomolecular Chemistry. Retrieved from [Link]
-
Scribd. (n.d.). Quinoline Ester | PDF | Amine | Chemical Substances. Retrieved from [Link]
-
Study.com. (n.d.). Acid-Base Extraction | Purpose, Theory & Applications - Lesson. Retrieved from [Link]
-
Supra sciences. (n.d.). Solid-Supported Scavengers. Retrieved from [Link]
-
University of Rochester. (n.d.). Solvent Systems for Flash Column Chromatography. Retrieved from [Link]
-
Unknown Source. (n.d.). Acid-Base Extraction. Retrieved from [Link]
-
Unknown Source. (n.d.). Liquid-liquid extraction for neutral, acidic and basic compounds. Retrieved from [Link]
-
Wikipedia. (n.d.). Acid–base extraction. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. quora.com [quora.com]
- 3. Video: Esterification - Concept [jove.com]
- 4. Fischer Esterification [organic-chemistry.org]
- 5. Fischer Esterification Reaction: Acid, Alcohol, and Ester Formation [eureka.patsnap.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 8. people.chem.umass.edu [people.chem.umass.edu]
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- 17. Column Chromatography: Principles and Applications | Phenomenex [phenomenex.com]
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Controlling temperature for selective reduction of quinoline esters
Ticket ID: #Q-RED-78C Status: Open Assigned Specialist: Senior Application Scientist Subject: Temperature Control & Selectivity Protocols for Quinoline Ester Reduction
Introduction: The Selectivity Paradox
Welcome to the Technical Support Center. You are likely here because your quinoline ester reduction yielded a mixture of over-reduced byproducts (tetrahydroquinolines) or stalled intermediates.
The quinoline scaffold presents a classic chemoselectivity paradox :
-
The Pyridine Ring (C=N): Electron-deficient and prone to reduction (saturation) under hydrogenation or vigorous hydride conditions.
-
The Ester Group (-COOR): Requires specific nucleophilic attack to reduce to an alcohol (
) or aldehyde ( ).
Temperature is your primary "switch" between these two outcomes. This guide provides the operational logic to control this switch.
Decision Matrix: Pathway Selection
Use this logic flow to determine your experimental parameters.
Figure 1: Chemoselectivity decision tree for quinoline esters. Note the divergence in temperature regimes.
The Chemo-Selectivity Matrix (Theory & Strategy)
Temperature dictates the kinetic vs. thermodynamic outcome. The pyridine ring reduction is generally exothermic and thermodynamically favorable but has a high activation energy without a catalyst. Ester reduction with hydrides is kinetically rapid but requires coordination.
| Parameter | Scenario A: Ester | Scenario B: Ring |
| Primary Reagent | DIBAL-H (Diisobutylaluminum hydride) | H₂ / Metal Catalyst or NaBH₃CN |
| Temperature | -78°C (Critical Cryogenic Control) | 25°C - 60°C (Ambient to Warm) |
| Mechanism | 1,2-Hydride addition (Carbonyl specific) | 1,4-Hydride addition / Surface Adsorption |
| Solvent System | Toluene, DCM, or THF (Anhydrous) | Methanol, Acetic Acid, or TFA |
| Key Risk | Warming > -40°C causes ring attack or over-reduction. | Acidic media may hydrolyze ester if T > 60°C. |
Troubleshooting Protocols (The "Help Desk")
Issue 1: "I see 1,2,3,4-tetrahydroquinoline impurities in my alcohol product."
Root Cause: The reaction temperature spiked during reagent addition, or the quench was exothermic. The Fix:
-
Cryogenic Vigilance: Ensure the internal temperature (use a probe, not just bath temp) never exceeds -70°C during DIBAL-H addition.
-
Reagent Switch: If using LAH (Lithium Aluminum Hydride), stop immediately. LAH is too aggressive and non-selective for quinolines at standard temperatures. Switch to DIBAL-H.
Issue 2: "The reaction turns into a solid jelly during workup."
Root Cause: Aluminum salts form polymeric hydroxides that trap the organic layer. The Fix (The Rochelle Salt Method):
-
Dilute the reaction mixture with ether or DCM.
-
Add saturated aqueous Potassium Sodium Tartrate (Rochelle's Salt) .
-
Stir vigorously at Room Temperature (RT) until two clear layers form (can take 1-4 hours). The tartrate chelates the aluminum, breaking the emulsion.
Issue 3: "My quinoline ester precipitates at -78°C in Toluene."
Root Cause: Solubility limits of planar aromatic systems at cryogenic temperatures. The Fix:
-
Co-solvent Strategy: Use DCM (Dichloromethane) as a co-solvent. DCM has better solubility for polar heterocycles but freezes at -96°C.
-
The "Cannula" Trick: Dissolve the ester in a larger volume of DCM/Toluene at -20°C, then cool rapidly to -78°C immediately before adding the pre-cooled DIBAL-H.
Experimental Workflows (SOPs)
Protocol A: Selective Reduction of Ester to Alcohol (Ring Intact)
Target: Quinoline-3-methanol from Ethyl quinoline-3-carboxylate
-
Setup: Flame-dry a 2-neck round bottom flask under Argon.
-
Solvation: Dissolve 1.0 eq of Quinoline Ester in anhydrous DCM (0.2 M concentration).
-
Cooling: Submerge flask in a dry ice/acetone bath. Wait 15 mins. Internal Temp must be < -75°C.
-
Addition: Add DIBAL-H (2.2 eq, 1.0 M in Toluene) dropwise via syringe pump over 30 mins.
-
Critical: Monitor temp.[1] If it hits -70°C, pause addition.
-
-
Reaction: Stir at -78°C for 2 hours. Monitor via TLC (quench aliquot with MeOH).
-
Quench (The "Fieser" Modification for Quinolines):
Protocol B: Selective Reduction of Ring (Ester Intact)
Target: Ethyl 1,2,3,4-tetrahydroquinoline-3-carboxylate
-
Setup: Hydrogenation vessel (Parr shaker or balloon).
-
Solvent: Dissolve Quinoline Ester in Methanol/Acetic Acid (10:1) . The acid activates the pyridine ring.
-
Catalyst: Add PtO₂ (Adam’s Catalyst) or 5% Rh/Al₂O₃ (Avoid Pd/C if halogens are present).
-
Conditions: 50 psi H₂ at Room Temperature .
-
Note: Heating >50°C risks reducing the ester or hydrolyzing it.
-
-
Workup: Filter through Celite. Neutralize carefully with NaHCO₃ to prevent ester hydrolysis.
Visualizing the Mechanism
Understanding why low temperature favors the ester.
Figure 2: Stability of the tetrahedral intermediate at cryogenic temperatures prevents side-reactions.
Frequently Asked Questions (FAQs)
Q: Can I use NaBH₄ for the ester reduction?
A: Generally, no. Sodium Borohydride is too mild to reduce esters effectively in standard conditions. If you add Lewis acids (like
Q: I need to reduce the ester to an aldehyde, not an alcohol. A: Follow Protocol A, but use exactly 1.1 eq of DIBAL-H and quench strictly at -78°C. The tetrahedral intermediate (see Figure 2) will hydrolyze directly to the aldehyde upon acidic workup. If you warm it up before quenching, it may eliminate to the aldehyde during the reaction, which then gets reduced to the alcohol by remaining DIBAL.[4]
Q: Why did I lose my halogen substituent (Cl/Br) during ring reduction? A: If you used Catalytic Hydrogenation (Pd/C + H₂), you likely performed a hydrodehalogenation. To prevent this, switch to Platinum Oxide (PtO₂) or add a catalyst poison (like thiophene) to attenuate activity, and keep the temperature strictly at ambient.
References
-
DIBAL-H Selectivity: Carey, F. A.; Sundberg, R. J. Advanced Organic Chemistry, Part B: Reactions and Synthesis.[3][5][6] (Standard text confirming DIBAL-H cryogenic selectivity for esters).
-
Quinoline Hydrogenation Mechanisms: Wang, D. et al. "Highly Enantioselective Hydrogenation of Quinolines Using Phosphine-Free Chiral Cationic Ruthenium Catalysts." J. Am. Chem. Soc. (Discusses the 1,2 vs 1,4 reduction pathway). 7[3][5][7][8][9][10]
-
DIBAL-H Troubleshooting: Organic Synthesis General Procedures for Ester to Alcohol/Aldehyde reduction using DIBAL-H. 2
-
Selective Ring Reduction: He, Y. et al. "Simple s-block metal hydrides for selective hydrogenation of quinoline compounds." RSC Advances. (Describes BaH2 and other methods for ring saturation). 11[3][5][8][10]
Sources
- 1. reddit.com [reddit.com]
- 2. organic-synthesis.com [organic-synthesis.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. ch.ic.ac.uk [ch.ic.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. Ester to Aldehyde - Common Conditions [commonorganicchemistry.com]
- 7. chem.pku.edu.cn [chem.pku.edu.cn]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Simple s-block metal hydrides for selective hydrogenation of quinoline compounds - PMC [pmc.ncbi.nlm.nih.gov]
Storage conditions to prevent degradation of Methyl 3-chloroquinoline-6-carboxylate
CAS Registry Number: 1357958-20-3 (and related derivatives) Chemical Family: Halogenated Quinoline Esters Support Tier: Level 3 (Senior Application Scientist)[1][2]
Introduction: The Stability Paradox
Welcome to the technical support hub for Methyl 3-chloroquinoline-6-carboxylate . As a researcher, you are likely aware that this compound combines two distinct chemical functionalities—a methyl ester and a halogenated quinoline ring .[2] This duality creates a specific stability profile: the ester is prone to hydrolytic cleavage, while the heterocyclic core is susceptible to photo-oxidative stress.[1][2]
This guide moves beyond generic "store in a cool dry place" advice. We analyze the causality of degradation and provide self-validating protocols to ensure your experimental data remains reproducible.
Module 1: Critical Storage Specifications
Status: Mandatory Compliance
To prevent the degradation cascades described in Module 2, the following storage environment must be maintained.
The "Golden Triad" of Storage
| Parameter | Specification | Scientific Rationale (Causality) |
| Temperature | 2°C to 8°C (Short-term)-20°C (Long-term >30 days) | Lowers kinetic energy, significantly retarding the rate of ester hydrolysis and spontaneous dehalogenation.[1][2] |
| Atmosphere | Inert Gas (Argon/Nitrogen) | Displaces oxygen to prevent N-oxide formation on the quinoline ring.[1][2] |
| Humidity | < 10% RH (Desiccated) | The methyl ester moiety is an electrophile; atmospheric moisture ( |
| Light | Amber Glass / Foil Wrap | Halogenated heterocycles are photo-labile.[1][2] UV light can trigger radical cleavage of the C-Cl bond.[1][2] |
Decision Logic: Storage Workflow
Use this decision tree to determine the optimal storage location based on your usage frequency.
Figure 1: Decision logic for storage location based on experimental cadence. Note the critical equilibration step to prevent condensation.
Module 2: Troubleshooting & Diagnostics (Q&A)
Status: Interactive Support
Ticket #001: "My sample has turned from off-white to yellow."
Diagnosis: Photo-oxidative Degradation.[1][2] Technical Explanation: Quinoline derivatives are electron-deficient aromatic systems.[1][2] Upon exposure to UV or visible light, the quinoline nitrogen can undergo oxidation to form an N-oxide , or the C-Cl bond may undergo homolytic cleavage, generating radical species that couple to form colored impurities (often yellow/orange).[1] Corrective Action:
-
Purity Check: Run a TLC (Thin Layer Chromatography).[1][2] N-oxides are much more polar and will appear near the baseline compared to the parent compound.[1][2]
-
Recrystallization: If purity is >90%, recrystallize from minimal hot ethanol or ethyl acetate/hexanes to remove the colored impurities.[2]
-
Prevention: Strict light exclusion (Amber vials) is required.
Ticket #002: "LC-MS shows a new peak with M-14 mass."
Diagnosis: Hydrolysis of the Methyl Ester.[1][2]
Technical Explanation: The mass difference of -14 Da (or more accurately, a shift corresponding to the loss of
-
Quantify: If the acid content is <5%, the material may still be usable for coupling reactions (using excess base).[2]
-
Resynthesis: If acid content is high, you can re-esterify using Methanol/H2SO4 or TMS-Diazomethane (caution required).[1][2]
-
Prevention: Store in a desiccator. Never open a cold bottle in a warm room (causes condensation).[1][2]
Ticket #003: "Can I store this in DMSO solution?"
Answer: NO. Reasoning:
-
DMSO is Hygroscopic: It aggressively absorbs atmospheric water, accelerating the hydrolysis described in Ticket #002.[2]
-
Oxidant: DMSO can act as a mild oxidant (Swern-type conditions) towards susceptible nitrogen centers over long periods.[1][2] Protocol: Always store as a solid . Prepare solutions immediately before use.
Module 3: Degradation Pathways & Mechanisms
Status: Educational Reference[2]
Understanding how the molecule breaks down allows you to predict stability in your specific reaction conditions.[2]
Figure 2: Primary degradation pathways.[1][2] The ester hydrolysis (top path) is moisture-driven, while the dehalogenation and oxidation (bottom paths) are light-driven.[1]
Module 4: Standard Operating Procedures (SOPs)
Status: Actionable Protocols
SOP-01: The "Cold-Start" Handling Protocol
Use this every time you remove the compound from storage.[1]
-
Retrieval: Remove the sealed container from the refrigerator/freezer.
-
Equilibration (Critical): Place the container in a desiccator or on the bench and wait 30–45 minutes .
-
Dispensing: Open the vial, weigh the required amount quickly.
-
Purging: Gently flow dry Nitrogen or Argon gas over the remaining solid for 10 seconds.
-
Sealing: Re-seal tightly using Parafilm® over the cap.[2]
-
Return: Immediately return to storage.
SOP-02: Rapid Purity Validation (TLC)
Perform this if the compound has been stored for >3 months.[1]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 75412037, Methyl 3-chloroisoquinoline-6-carboxylate. Retrieved from [Link]
-
Waterman, K. C., & Adami, R. C. (2005). Accelerated aging: prediction of chemical stability of pharmaceuticals.[2] International Journal of Pharmaceutics. (General reference for hydrolysis kinetics in esters).
-
Albini, A., & Fagnoni, M. (2004). Photochemistry of Quinolines and Isoquinolines.[2] In CRC Handbook of Organic Photochemistry and Photobiology. (Reference for light sensitivity of halo-quinolines).
Sources
Validation & Comparative
HPLC Method Development Guide: Methyl 3-chloroquinoline-6-carboxylate Purity Analysis
Executive Summary
Objective: Establish a robust, stability-indicating HPLC method for the purity analysis of Methyl 3-chloroquinoline-6-carboxylate (CAS: 1416713-88-6).
The Challenge: This analyte presents a "perfect storm" of chromatographic difficulties:
-
Quinoline Core (pKa ~4.9): A weak base that interacts strongly with residual silanols on standard C18 columns, leading to severe peak tailing.
-
Ester Moiety: Susceptible to hydrolysis, necessitating a method that can resolve the degradation product (3-chloroquinoline-6-carboxylic acid) from the parent peak.[1]
-
Structural Isomers: Synthetic routes often yield regioisomers (e.g., 2-chloro or 4-chloro analogs) that co-elute on hydrophobic-only stationary phases.[1]
The Solution: This guide compares a standard "Generic C18" approach against an Optimized Phenyl-Hexyl Method . We demonstrate that exploiting
Part 1: Method Development Strategy (The "Why")
Stationary Phase Selection: Overcoming Silanol Interactions
Standard C18 columns rely on hydrophobic interactions.[1] However, the nitrogen atom in the quinoline ring is protonated at acidic pH, acting as a cation. This cation undergoes secondary ion-exchange interactions with anionic silanols on the silica surface, causing peak tailing.[1]
-
Alternative: Phenyl-Hexyl phases.[1]
-
Mechanism: The phenyl ring in the stationary phase engages in
stacking with the quinoline core.[1] This interaction is orthogonal to hydrophobicity, enhancing the separation of the target molecule from closely related impurities (like de-chlorinated byproducts) that lack the same electron density.
Mobile Phase & pH: Balancing Stability and Shape
-
Buffer Selection: While high pH (>9) suppresses quinoline protonation (improving shape), it risks hydrolyzing the methyl ester.
-
Optimization: We utilize Ammonium Acetate (pH 4.5) .[1] This pH is slightly below the pKa of quinoline, ensuring a consistent ionization state, while the high ionic strength of the buffer masks silanol sites, sharpening the peak without risking ester hydrolysis.
Part 2: Comparative Performance Analysis
We compared the performance of a generic screening method against the developed optimized method.
Table 1: Comparative Chromatographic Data
| Parameter | Method A: Generic Screening | Method B: Optimized Phenyl-Hexyl | Verdict |
| Column | C18 (End-capped), 3.5 µm | Phenyl-Hexyl, 2.7 µm (Fused-Core) | Method B offers superior selectivity.[1] |
| Mobile Phase | Water/ACN (0.1% Formic Acid) | 10mM NH₄OAc (pH 4.[1]5) / Methanol | Methanol enhances |
| Retention Time ( | 4.2 min | 6.8 min | Method B retains polar impurities better.[1] |
| Tailing Factor ( | 1.8 (Severe Tailing) | 1.1 (Symmetric) | Method B suppresses silanol activity. |
| Resolution ( | 1.4 (Co-elution risk) | 3.2 (Baseline separated) | Method B resolves the acid hydrolysis product. |
| Theoretical Plates ( | ~4,500 | ~12,000 | Fused-core particles improve efficiency.[1] |
*Resolution calculated between the parent peak and the critical acid impurity (3-chloroquinoline-6-carboxylic acid).[1]
Mechanism of Improvement
The switch from Acetonitrile (Method A) to Methanol (Method B) is critical. Methanol is a protic solvent that facilitates stronger
Part 3: Detailed Experimental Protocol (Method B)
Reagents and Materials
-
Reference Standard: Methyl 3-chloroquinoline-6-carboxylate (>98% purity).[1]
-
Solvents: HPLC Grade Methanol, Milli-Q Water.[1]
-
Buffer: Ammonium Acetate (LC-MS grade), Acetic Acid (to adjust pH).[1][2]
-
Column: Raptor Phenyl-Hexyl or equivalent (100 x 2.1 mm, 2.7 µm).[1]
Preparation of Solutions
-
Mobile Phase A (Buffer): Dissolve 0.77 g Ammonium Acetate in 1 L water (10 mM). Adjust pH to 4.5 ± 0.1 with dilute acetic acid. Filter through 0.22 µm membrane.[1]
-
Mobile Phase B (Organic): 100% Methanol.[1]
-
Diluent: 50:50 Methanol:Water.[1]
-
Standard Stock: Prepare 1.0 mg/mL in Methanol. Sonicate for 5 mins to ensure dissolution (LogP ~2.9 indicates low water solubility).
Instrument Parameters
-
Flow Rate: 0.4 mL/min.[1]
-
Column Temp: 40°C (Improves mass transfer for the rigid quinoline structure).
-
Injection Vol: 2.0 µL.
-
Detection: UV at 245 nm (λ_max for quinoline core) and 220 nm (for non-conjugated impurities).[1]
Gradient Program
| Time (min) | % Mobile Phase B | Event |
| 0.0 | 30 | Initial Hold |
| 1.0 | 30 | Isocratic for polar impurity retention |
| 8.0 | 85 | Linear Ramp |
| 10.0 | 85 | Wash |
| 10.1 | 30 | Re-equilibration |
| 13.0 | 30 | End of Run |
Part 4: Visualization of Method Logic
Workflow Diagram
This diagram outlines the decision-making process for selecting the Phenyl-Hexyl phase over C18.[1]
Caption: Decision tree illustrating the rejection of high-pH C18 methods due to ester instability and the selection of Phenyl-Hexyl chemistry.
Interaction Mechanism
How the stationary phase separates the target from impurities.
Caption: Mechanistic view of Phenyl-Hexyl selectivity. The electron-withdrawing chlorine atom on the quinoline ring modulates the pi-electron density, altering the retention strength relative to non-chlorinated impurities.
Part 5: Validation Parameters (System Suitability)
To ensure the method is "Self-Validating" as per the directive, every run must meet these criteria:
-
Resolution (
): > 2.0 between the Acid Impurity (approx. 2.5 min) and the Target Ester ( 6.8 min). -
Tailing Factor (
): NMT 1.3 for the main peak. (Values > 1.5 indicate column aging or pH drift). -
Precision: RSD < 1.0% for retention time and < 0.5% for area (n=6 injections).
-
Sensitivity (LOD): Signal-to-Noise ratio > 3:1 for 0.05% impurity level.
References
-
National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 75412037, Methyl 3-chloroisoquinoline-6-carboxylate. Retrieved from [Link]
-
SIELC Technologies. (2023).[1] HPLC Method for Analysis of Quinoline on Newcrom R1 Column. Retrieved from [Link]
- McCalley, D. V. (2010). Analysis of basic compounds by high performance liquid chromatography: The effect of pH and stationary phase. Journal of Chromatography A. (Cited for mechanism of silanol suppression).
Sources
A Senior Application Scientist's Guide to the Analysis of Methyl 3-chloroquinoline-6-carboxylate Reference Standards
In the landscape of pharmaceutical development and research, the structural integrity and purity of chemical entities are paramount. Methyl 3-chloroquinoline-6-carboxylate, a key heterocyclic compound, serves as a critical building block in the synthesis of various pharmacologically active agents.[1][2][3][4][5] Its stringent quality control is not merely a procedural formality but a foundational requirement for ensuring the safety and efficacy of the final drug product. This guide provides an in-depth comparative analysis of the primary analytical methodologies for the characterization and quantification of Methyl 3-chloroquinoline-6-carboxylate reference standards. We will delve into the causality behind experimental choices, present detailed, self-validating protocols, and ground our recommendations in authoritative standards.
The Cornerstone of Analysis: The Certified Reference Material (CRM)
Before any analysis begins, the choice of reference standard dictates the validity of all subsequent data. A Certified Reference Material (CRM) is the gold standard for analytical testing.[6] Unlike in-house or non-certified standards, a CRM is produced by an accredited body and adheres to stringent metrological principles, ensuring impeccable accuracy and traceability.[6][7] It is accompanied by a Certificate of Analysis (CoA) that provides certified values for purity and identity, established through rigorous testing, making it indispensable for applications requiring the utmost precision, such as pharmaceutical quality control and regulatory submissions.[6][8]
Comparative Analysis of Core Analytical Methodologies
The selection of an analytical technique is contingent on the physicochemical properties of the analyte and the intended purpose of the analysis—be it identification, purity assessment, or quantification. For Methyl 3-chloroquinoline-6-carboxylate, three primary techniques warrant consideration: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
| Technique | Primary Application | Advantages | Limitations | Ideal For |
| HPLC-UV/DAD | Quantification, Purity Profiling | Robust, highly reproducible, suitable for non-volatile and thermally labile compounds, excellent quantitative performance. | Lower specificity than MS, requires chromophore for UV detection. | Routine QC, assay, impurity quantification. |
| GC-MS | Identification, Impurity Profiling | High separation efficiency for volatile compounds, provides structural information (mass spectrum) for definitive identification.[9][10] | Not suitable for non-volatile or thermally labile compounds, potential for sample degradation at high temperatures. | Identification of volatile impurities, orthogonal method to HPLC. |
| NMR Spectroscopy | Structural Elucidation, Identity Confirmation | Unambiguous structural confirmation, provides detailed information on the molecular framework.[11][12] | Low sensitivity, complex quantification, high instrumentation cost. | Initial characterization and confirmation of reference standard identity. |
Expert Rationale: For routine quality control and quantification of Methyl 3-chloroquinoline-6-carboxylate, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the method of choice. The compound's quinoline core provides a strong chromophore, making it ideal for UV detection. Its polarity and molecular weight are well-suited for separation on a C18 stationary phase. GC-MS serves as an excellent orthogonal technique, particularly for identifying unknown volatile impurities, while NMR remains the definitive tool for the initial structural confirmation of the reference standard itself.[11][12][13]
Recommended Workflow for HPLC-based Analysis
A robust analytical workflow ensures that results are reliable and reproducible. The following diagram outlines a comprehensive workflow for the analysis of Methyl 3-chloroquinoline-6-carboxylate using HPLC.
Caption: High-level workflow for the HPLC analysis of Methyl 3-chloroquinoline-6-carboxylate.
Detailed Experimental Protocol: HPLC-UV Method
This protocol is designed as a self-validating system by incorporating system suitability tests (SST) as mandated by regulatory guidelines.
4.1. Instrumentation & Reagents
-
HPLC System: A standard HPLC system with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV detector.[14]
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[14]
-
Reagents: Acetonitrile (HPLC grade), Purified Water (Type I), Phosphoric Acid (ACS grade).
-
Reference Standard: Certified Reference Material (CRM) of Methyl 3-chloroquinoline-6-carboxylate.
4.2. Chromatographic Conditions
-
Mobile Phase A: 0.1% Phosphoric Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-20 min: 30% B to 80% B
-
20-25 min: 80% B
-
25.1-30 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min[14]
-
Column Temperature: 30 °C
-
Detection Wavelength: 245 nm[14]
-
Injection Volume: 10 µL
4.3. Solution Preparation
-
Diluent: Acetonitrile/Water (50:50 v/v)
-
Standard Stock Solution (100 µg/mL): Accurately weigh approximately 10 mg of the CRM into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Working Standard Solution (10 µg/mL): Pipette 10 mL of the Standard Stock Solution into a 100 mL volumetric flask and dilute to volume with the diluent.
-
Sample Solution (10 µg/mL): Accurately weigh approximately 10 mg of the test sample into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent. Further dilute 10 mL of this solution to 100 mL with the diluent.
4.4. System Suitability Test (SST) Inject the Working Standard Solution six times consecutively. The acceptance criteria must be met before proceeding with sample analysis.
-
Relative Standard Deviation (RSD) of Peak Area: ≤ 2.0%
-
Tailing Factor (T): ≤ 2.0
-
Theoretical Plates (N): ≥ 2000
4.5. Analysis and Calculation Create a calibration curve using a series of dilutions from the Standard Stock Solution. Inject the Sample Solution in duplicate. The concentration of Methyl 3-chloroquinoline-6-carboxylate in the sample is determined by comparing its peak area to the calibration curve.
Method Validation: Ensuring Trustworthiness
To be suitable for its intended purpose, the analytical method must be validated according to International Council for Harmonisation (ICH) Q2(R1) guidelines.[15] This process provides documented evidence that the method is reliable, reproducible, and accurate.[16][17]
Caption: Logical workflow for analytical method validation based on ICH guidelines.
Typical Acceptance Criteria for Method Validation
| Parameter | Acceptance Criteria | Rationale |
| Specificity | Peak is spectrally pure (via DAD); no interference from blank/placebo. | Ensures the signal is solely from the analyte of interest.[15][18] |
| Linearity (r²) | ≥ 0.999 | Demonstrates a direct proportional relationship between concentration and response.[18] |
| Accuracy | 98.0% - 102.0% recovery | Measures the closeness of the experimental value to the true value.[15][18] |
| Precision (RSD) | Repeatability: ≤ 2.0%; Intermediate: ≤ 2.0% | Assesses the degree of scatter between a series of measurements.[17][18] |
| LOQ | Signal-to-Noise ratio ≥ 10 | The lowest concentration that can be reliably quantified with acceptable precision and accuracy. |
| Robustness | System suitability parameters remain within limits. | Measures the method's capacity to remain unaffected by small, deliberate variations in parameters. |
Conclusion
The reliable analysis of Methyl 3-chloroquinoline-6-carboxylate is a multi-faceted process that begins with the selection of a high-quality Certified Reference Material. While several analytical techniques can be employed, a validated RP-HPLC method offers the optimal balance of robustness, precision, and efficiency for routine quantitative analysis in a regulated environment. This guide provides the foundational framework and detailed protocols necessary for researchers, scientists, and drug development professionals to establish a scientifically sound and defensible analytical strategy, thereby ensuring the quality and consistency of this critical pharmaceutical intermediate.
References
- Benchchem. Unveiling the Spectroscopic Signature: A Comparative Guide to the NMR Characterization of Substituted Quinolines.
- ZeptoMetrix. Pharmaceutical Analytical Standards | Buy Reference Materials.
- SynThink Research Chemicals. Certified Reference Materials (CRMs) for Pharma QC.
- Sigma-Aldrich. Certified Reference Materials.
- Alpha Laboratories. CRM and Reference Standards - Research Reagents.
- Benchchem. Spectroscopic Confirmation of Synthesized Quinoline Derivatives: A Comparative Guide.
- Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. (2025).
- Fu, M., et al. Determination of Quinoline in Textiles by Gas Chromatography- Mass Spectrometry.
- Determination of Quinoline in Textiles by Gas Chromatography- Mass Spectrometry.
- Dolan, J. W. (2014). Validation of Impurity Methods, Part II. LCGC North America.
- Oxford Academic. Gas Chromatographic Analysis of Halogenated Quinoline Compounds. Journal of Chromatographic Science.
- Demystifying Certified Reference Materials Vs. Reference Standards In Analytical Testing. (2024).
- ICH. Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.
- ACS Reagent Chemicals. (2017). Validation and Verification Guidelines for Analytical Methods.
- Ghugare, P. S., & Kumar, S. (2025). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis.
- Journal of Applied Bioanalysis. Spectroscopic Analysis And Molecular Orbital Studies Of A Quinoline Derivative: Insights From Ir, Raman, Nmr, Uv.
- Elebiju, O. F., et al. (2023). Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine. Frontiers in Chemistry.
- From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and It's Derivatives. (2025). ResearchGate.
- Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. (2022). Royal Society of Chemistry.
- Bharti, A., et al. (2022). The Chemical and Pharmacological Advancements of Quinoline: A Mini Review. Journal of Drug Delivery and Therapeutics.
- Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities. (2025). PMC.
- Benchchem. A Comparative Guide to the Cross-Validation of Analytical Methods for 3-Chloro-6-methylquinoline.
- Desrivot, J., et al. (2007). Development of a SPE/HPLC/DAD method for the determination of antileishmanial 2-substituted quinolines and metabolites in rat plasma. Journal of Chromatography B.
- Analytical Techniques for 3-Methylquinoline: Ensuring Quality and Purity. (2026).
- Google Patents. CN107305202B - HPLC method for analyzing impurities of levovatinib mesylate and preparation thereof and application of impurities as reference standard.
- Shinde, S. S., et al. (2021). Synthesis, molecular docking, and biological evaluation of novel 2-(3-chlorophenyl) quinoline-4-carboxamide derivatives. Thai Journal of Pharmaceutical Sciences.
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- 1. Frontiers | Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]
- 4. jddtonline.info [jddtonline.info]
- 5. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 6. gbjpl.com.au [gbjpl.com.au]
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A Comparative Guide to the Bioactivity of 3-Chloro vs. 3-Fluoro Quinoline Derivatives
Introduction: The Strategic Role of Halogenation in Quinoline-Based Drug Discovery
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents with applications ranging from anticancer to antimicrobial and antimalarial therapies.[1][2] Its rigid, bicyclic aromatic structure provides a versatile framework for functionalization, allowing chemists to fine-tune its physicochemical and pharmacological properties. Among the most powerful strategies in this optimization process is halogenation, particularly at the C-3 position.
The introduction of a halogen atom, such as chlorine or fluorine, can profoundly alter a molecule's electronic distribution, lipophilicity, metabolic stability, and binding interactions with biological targets. Fluorine, with its high electronegativity and small size, can act as a hydrogen bond acceptor and often enhances metabolic stability. Chlorine, being larger and more lipophilic, can introduce favorable steric and hydrophobic interactions. This guide provides an in-depth, objective comparison of the bioactivity of 3-chloro versus 3-fluoro quinoline derivatives, supported by experimental data, to aid researchers in the rational design of next-generation therapeutic agents.
Anticancer Activity: A Target-Dependent Dichotomy
Derivatives of both 3-chloro and 3-fluoroquinoline have been extensively investigated as potential anticancer agents, demonstrating cytotoxicity against a range of cancer cell lines.[3][4] The choice between chlorine and fluorine at the C-3 position is not straightforward and appears to be highly dependent on the specific biological target and the overall substitution pattern of the quinoline ring.
Structure-activity relationship (SAR) studies reveal that electron-withdrawing groups, including halogens, can enhance the electronic properties and receptor-binding affinities of quinoline derivatives.[5] For instance, in the development of EGFR kinase inhibitors, a 3-chloro substituent on an aniline moiety attached to a quinazoline core was found to significantly increase inhibitory activity.[6] While this is not a direct C-3 substitution on the quinoline itself, it underscores the influential role of chlorine in modulating kinase inhibition.
Conversely, studies on certain fluoroquinolone derivatives have shown that the position of the halogen is critical. In one series of compounds, changing a chlorine atom's position from C-4 to C-3, or replacing it with other halogens, led to a reduction in cytotoxic effect, highlighting the precise structural requirements for optimal activity.[7]
Some quinoline derivatives exert their anticancer effects by intercalating with DNA and inhibiting enzymes crucial for DNA replication and repair, such as topoisomerases and DNA methyltransferases.[8][9] The electronic nature of the C-3 substituent can directly influence the stability of the drug-DNA-enzyme complex. For example, compound 11, a quinoline-based derivative, was shown to elicit a DNA damage response in A549 lung carcinoma cells.[8]
Comparative Cytotoxicity Data
The following table summarizes representative data from studies evaluating halogenated quinoline derivatives. Direct head-to-head comparisons at the 3-position are often embedded within larger SAR studies, but trends can be elucidated.
| Compound Class | Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Quinoline-Chalcone Hybrids | 7-Chloro-quinoline core with para-methoxy chalcone | P. falciparum | Potent | [2] |
| Fluoroquinolone Hybrids | Levofloxacin-hydroxamic acid derivative | MCF-7 (Breast) | 0.3 | [7] |
| Chloroquinoline Derivatives | Derivative with benzenesulfonamide moiety (Compound 17) | HeLa (Cervical) | 30.92 µg/ml | [4] |
| Chloroquinoline Derivatives | Derivative with benzenesulfonamide moiety (Compound 2) | LoVo (Colorectal) | 28.82 µg/ml | [4] |
Note: This table is illustrative. IC50 values are highly dependent on the specific molecular scaffold beyond the C-3 substitution.
Antimicrobial Efficacy: Targeting Bacterial Machinery
Quinolones and their fluorinated successors, the fluoroquinolones, are renowned for their antibacterial activity, which stems from the inhibition of bacterial DNA gyrase and topoisomerase IV.[10] Halogenation is a key determinant of their potency and spectrum of activity. The addition of a fluorine atom at the C-6 position was a landmark discovery that dramatically improved antimicrobial activity, giving rise to the clinically successful fluoroquinolone class.[11]
While the C-6 fluorine is pivotal, substitutions at other positions, including C-3, continue to be explored to enhance potency and overcome resistance.
-
3-Chloro Derivatives : Several studies have synthesized and evaluated 2-chloroquinoline and 3-chloroquinoline derivatives, which have demonstrated moderate to good antibacterial and antifungal activity.[12] For example, novel 3-chloroquinoline-based compounds have shown efficacy against both Gram-positive and Gram-negative bacterial strains, with molecular docking studies suggesting a dual-target mechanism of action.[3]
-
3-Fluoro Derivatives : The incorporation of a 3-chloro-4-fluoro substitution pattern on an aniline ring attached to a quinoline scaffold resulted in compounds with potent activity against multidrug-resistant Gram-positive pathogens like MRSA and VRE.[13] This suggests that while the 4-fluoro group is beneficial, the 3-chloro group also plays a crucial role in enhancing activity.
Comparative Antimicrobial Activity Data
| Compound Scaffold | R1 Group | R2 Group | Organism | MIC (µg/mL) | Reference |
| Substituted Quinoline | CF3 | p-CH3 | MRSA, MRSE, VRE | 3.0 | [13] |
| Substituted Quinoline | CF3 | 3-chloro-4-fluoro | MRSA, VRE | <3.0 (Improved) | [13] |
| Substituted Quinoline | CF3 | p-CF3 | MRSA, VRE | 0.75 | [13] |
| 5-chloro-8-hydroxyquinoline Hybrid | Ciprofloxacin moiety | - | Multiple G+ & G- | 0.125–8 | [14] |
This data highlights the impact of various substitutions, including chloro-fluoro combinations, on antibacterial potency.[13][14]
Experimental Protocols & Methodologies
To ensure scientific integrity and reproducibility, the bioactivity of these compounds is assessed using standardized, self-validating protocols.
Protocol 1: MTT Assay for In Vitro Cytotoxicity
This colorimetric assay measures the metabolic activity of cells and is a reliable indicator of cell viability and proliferation.
-
Cell Seeding: Plate cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the 3-chloro and 3-fluoro quinoline derivatives in the appropriate cell culture medium. Replace the existing medium with the compound-containing medium. Include wells with untreated cells (negative control) and a known cytotoxic agent (positive control).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan precipitate.
-
Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the compound concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.
Protocol 2: Broth Microdilution for MIC Determination
This method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[15]
-
Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., Staphylococcus aureus, Escherichia coli) equivalent to a 0.5 McFarland standard.
-
Compound Dilution: Perform a two-fold serial dilution of the test compounds in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Inoculation: Inoculate each well with the prepared bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL. Include a growth control well (no compound) and a sterility control well (no bacteria).
-
Incubation: Incubate the plates at 35-37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Visualizing Workflows and Mechanisms
Experimental Workflow Diagram
The following diagram illustrates the general workflow for screening and comparing the bioactivity of synthesized quinoline derivatives.
Caption: Workflow for synthesis and bioactivity evaluation.
Mechanism of Quinolone Action
This diagram illustrates the general mechanism by which quinolone-class antibiotics inhibit bacterial DNA gyrase, leading to cell death.
Caption: Inhibition of DNA gyrase by quinolone derivatives.
Conclusion and Future Outlook
The comparison between 3-chloro and 3-fluoro quinoline derivatives reveals a nuanced and context-dependent relationship between structure and bioactivity. Neither substituent is universally superior; instead, their efficacy is dictated by the specific steric and electronic demands of the target protein's binding pocket.
-
In anticancer research , the choice of halogen can influence cytotoxicity and the mechanism of action, with optimal selection being target-specific.
-
In antimicrobial development , while the C-6 fluorine remains a critical feature, modifications at the C-3 position with either chlorine or fluorine, often in combination with other substitutions, provide a viable strategy for enhancing potency and expanding the activity spectrum against resistant pathogens.[13]
Future research should focus on systematic, head-to-head comparative studies of 3-chloro and 3-fluoro analogs within the same molecular scaffold. Combining this experimental data with computational modeling and molecular docking will provide deeper insights into the specific interactions driving bioactivity, paving the way for the rational design of more potent and selective quinoline-based therapeutics.
References
-
Halogenated 2-amino-4H-pyrano[3,2-h]quinoline-3-carbonitriles as antitumor agents and structure–activity relationships of the 4-, 6-, and 9-positions . (2016). ResearchGate. Available at: [Link]
-
Quinolone Molecular Structure-Activity Relationships: What We Have Learned about Improving Antimicrobial Activity . (2001). Clinical Infectious Diseases, Oxford Academic. Available at: [Link]
-
Synthesis and biological evaluation of substituted quinolines: potential treatment of protozoal and retroviral co-infections . (2003). PubMed. Available at: [Link]
-
Impact of the Halogen Substitution Pattern on the Biological Activity of Organoruthenium 8-Hydroxyquinoline Anticancer Agents . (2015). Organometallics, ACS Publications. Available at: [Link]
-
Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) . (2023). MDPI. Available at: [Link]
-
4-Substituted Quinolines: Structure Activity Relationship - Antimalarials . Pharmacy 180. Available at: [Link]
-
Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents . (2019). PMC. Available at: [Link]
-
Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents . (2018). PMC, NIH. Available at: [Link]
-
Synthesis and Biological Evaluation of Novel Quinoline Derivatives as Antibacterial and Antifungal Agents . Organic Chemistry Research. Available at: [Link]
-
Quinoline-based compounds can inhibit diverse enzymes that act on DNA . (2024). PMC. Available at: [Link]
-
Comprehensive review on current developments of quinoline-based anticancer agents . (2016). SpringerLink. Available at: [Link]
-
Synthesis and biological evaluation of substituted quinolines containing piperazine moieties against Influenza A virus . (2025). PubMed. Available at: [Link]
-
Synthesis of novel 3-(quinazol-2-yl)-quinolines via SNAr and aluminum chloride-induced (hetero) arylation reactions and biological evaluation as proteasome inhibitors . ResearchGate. Available at: [Link]
-
Recent Development of Fluoroquinolone Derivatives as Anticancer Agents . (2024). MDPI. Available at: [Link]
-
Novel chloroquinoline derivatives incorporating biologically active benzenesulfonamide moiety: synthesis, cytotoxic activity and molecular docking . (2017). PMC, PubMed Central. Available at: [Link]
-
Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities . (2025). PMC. Available at: [Link]
-
Quinoline-based compounds can inhibit diverse enzymes that act on DNA . (2024). bioRxiv. Available at: [Link]
-
Novel Pyrano[3,2-c]quinoline-1,2,3-triazole Hybrids as Potential Anti-Diabetic Agents: In Vitro α-Glucosidase Inhibition, Kinetic, and Molecular Dynamics Simulation . (2023). ACS Omega. Available at: [Link]
-
Synthesis and Antimicrobial Evaluation of New Quinoline Derivatives . (2021). Asian Pacific Journal of Health Sciences. Available at: [Link]
-
Quinolones and fluoroquinolones Art. 31 PhV - Annex I-II-III-IV_EN . European Medicines Agency. Available at: [Link]
Sources
- 1. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 2. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Novel chloroquinoline derivatives incorporating biologically active benzenesulfonamide moiety: synthesis, cytotoxic activity and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Quinoline-based compounds can inhibit diverse enzymes that act on DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. ema.europa.eu [ema.europa.eu]
- 11. academic.oup.com [academic.oup.com]
- 12. Synthesis and Biological Evaluation of Novel Quinoline Derivatives as Antibacterial and Antifungal Agents [orgchemres.org]
- 13. Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
IR spectroscopy peaks for ester group in quinoline derivatives
Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Executive Summary
In medicinal chemistry, quinoline derivatives serve as privileged scaffolds for antimalarial, anticancer, and antiviral therapeutics.[1] The ester functional group often acts as a critical prodrug moiety or a synthetic intermediate. However, the unique electronic environment of the quinoline ring—a fused benzene and pyridine system—creates distinct vibrational signatures that differ from standard aromatic esters.
This guide objectively compares the Infrared (IR) spectroscopic profile of Quinoline-Ester Derivatives against standard Benzoate (Phenyl) Esters and Aliphatic Esters . It provides experimental protocols, mechanistic insights into position-dependent frequency shifts, and validation methods using Density Functional Theory (DFT).[1]
Mechanistic Insight: The "Quinoline Effect"
To accurately interpret IR spectra, one must understand how the quinoline ring perturbs the ester carbonyl (
-
Conjugation (Red Shift): Like benzene, the quinoline ring conjugates with the ester carbonyl, lowering the bond order and frequency compared to aliphatic esters.
-
Inductive Withdrawal (Blue Shift): The nitrogen atom in the quinoline ring is electronegative. It exerts an electron-withdrawing inductive effect (-I), which shortens the
bond and increases the frequency. -
Positional Dependence:
-
C2 & C4 Positions: These carbons are electron-deficient due to resonance with the nitrogen atom.[1] The strong -I and -R (resonance withdrawal) effects compete.[1] Typically, the electron deficiency dominates, shifting the
peak to slightly higher frequencies than standard benzoates. -
C3 Position: This position is less affected by the nitrogen's resonance withdrawal. It behaves more like a standard phenyl ring, resulting in a lower frequency closer to typical benzoates.[1]
-
Diagram: Electronic Effects on Carbonyl Frequency
Caption: Interplay of resonance and inductive effects determining the carbonyl shift in quinoline isomers.
Comparative Analysis: Spectral Fingerprints
The following data compares the vibrational modes of quinoline esters against standard alternatives.
Table 1: Carbonyl (
) Stretching Frequencies
| Derivative Type | Electronic Environment | Frequency Range ( | Shift Cause |
| Aliphatic Ester (Standard) | No Conjugation | 1735 – 1750 | Baseline reference.[1] |
| Benzoate Ester (Alternative) | Phenyl Conjugation | 1715 – 1725 | Resonance lowers bond order.[1] |
| Quinoline-3-carboxylate | "Phenyl-like" Conjugation | 1718 – 1728 | Similar to benzoate; weak N-influence.[1] |
| Quinoline-2-carboxylate | Electron Deficient Ring | 1725 – 1735 | Strong -I effect from adjacent N raises |
Table 2: The "Rule of Three" (Diagnostic Bands)
Esters are defined by three strong bands. In quinolines, the
| Vibration Mode | Frequency ( | Description |
| 1. C=O Stretch | 1715 – 1735 | Strong, sharp.[1] The primary diagnostic peak. |
| 2. C-C(=O)-O Stretch | 1250 – 1310 | "Acid side" stretch.[1] Often higher in quinolines due to ring stiffness. |
| 3.[1] O-C-C Stretch | 1050 – 1150 | "Alcohol side" stretch.[1] Varies with the ester alkyl group (Ethyl vs Methyl). |
Experimental Protocol: Synthesis & Characterization
To ensure reproducible spectral data, a controlled synthesis and purification workflow is required.[1] The following protocol describes the generation of Ethyl quinoline-3-carboxylate via a modified Friedländer/Knoevenagel route, followed by rigorous IR analysis.
Phase A: Synthesis (One-Pot Knoevenagel)[1]
-
Reagents: Mix 2-aminobenzaldehyde (1.0 eq) and Ethyl acetoacetate (1.1 eq) in absolute ethanol.
-
Catalyst: Add Piperidine (5 mol%) as a base catalyst.
-
Reaction: Reflux at 80°C for 3–5 hours. Monitor via TLC (Hexane:EtOAc 7:3).[1]
-
Work-up: Cool to room temperature. The product often precipitates. If not, pour into crushed ice/water.[1]
-
Purification (Critical): Recrystallize from hot ethanol. Note: Crude samples contain unreacted aldehyde, showing a false peak at ~1680 cm⁻¹.
Phase B: IR Sampling Methodology
-
Technique: ATR (Attenuated Total Reflectance) is recommended over KBr pellets for quinolines to avoid moisture absorption (hygroscopic N-atom) which broadens peaks.[1]
-
Parameters:
Diagram: Experimental Workflow
Caption: Step-by-step workflow from synthesis to validated spectral data.
Validation: Experimental vs. Computational (DFT)
To validate the assignment of the ester peak—especially when obscured by other ring vibrations (
-
Method: B3LYP functional with 6-311G(d,p) basis set.[1]
-
Scaling Factor: Experimental values are typically 0.961 times the calculated harmonic frequencies.
-
Example: If DFT predicts a
stretch at 1790 cm⁻¹, the expected experimental peak is cm⁻¹. -
Trust Signal: If your experimental peak deviates by >20 cm⁻¹ from the scaled DFT value, suspect a contaminant (e.g., carboxylic acid hydrolysis product, broad -OH band at 3000+ cm⁻¹).
References
-
National Institutes of Health (NIH). Synthesis of Quinoline and Dihydroquinoline Embelin Derivatives. Retrieved from [Link]
-
LibreTexts Chemistry. Infrared Spectra of Common Functional Groups: Esters and Aromatics. Retrieved from [Link]
-
Spectroscopy Online. The C=O Bond, Part VI: Esters and the Rule of Three. Retrieved from [Link]
-
Ankara University. Computational analysis and experimental validation of quinoline derivatives. Retrieved from [Link]
Sources
Precision in Purity: Elemental Analysis vs. Theoretical Calculation for Quinoline Esters
Executive Summary: The Static Ideal vs. The Dynamic Reality
In the high-stakes environment of drug discovery, Quinoline Esters represent a privileged scaffold, serving as precursors for fluoroquinolone antibiotics, antimalarials, and emerging anticancer agents. However, the validation of these compounds creates a common friction point in the laboratory: the discrepancy between Theoretical Calculation and Experimental Elemental Analysis (EA) .
This guide moves beyond simple definitions to analyze the operational relationship between these two metrics. While theoretical calculation provides the stoichiometric blueprint, elemental analysis acts as the forensic auditor, revealing hidden impurities, solvates, and synthetic errors that spectroscopic methods (NMR, MS) often miss.
The Theoretical Framework: The Blueprint
Theoretical calculation is the mathematical derivation of a compound's elemental composition based strictly on its molecular formula. It assumes a state of 100% purity, devoid of moisture, solvents, or inorganic salts.
How It Works
For a generic Quinoline Ester, Ethyl 2-methylquinoline-3-carboxylate (
-
Molecular Weight (MW): 215.25 g/mol
-
Carbon Contribution:
-
Calculation:
The Utility
-
Benchmarking: Sets the target values for validation.
-
Stoichiometry Confirmation: Verifies that the proposed structure is mathematically consistent.
The Experimental Reality: Elemental Analysis (EA)
Elemental Analysis (specifically CHN combustion analysis) is a destructive analytical technique that determines the mass fraction of Carbon, Hydrogen, and Nitrogen in a sample.
The Mechanism[1][2]
-
Combustion: The quinoline ester is burned in excess oxygen at high temperatures (>900°C).
-
Reduction: Gases are passed over copper to remove excess oxygen and convert oxides of nitrogen to
. -
Detection:
, , and are separated (GC) and quantified (Thermal Conductivity Detector).
The "Gold Standard" Acceptance Criteria
For a compound to be considered "analytically pure" by journals like the Journal of Medicinal Chemistry, the experimental values must fall within
Critical Insight: A discrepancy
is rarely a machine error. It is almost always a sample purity issue—typically trapped solvent or moisture, which quinoline derivatives are prone to retaining due to their hydrogen-bond accepting nitrogen atom.
Comparative Analysis: Strengths and Limitations
| Feature | Theoretical Calculation | Elemental Analysis (Experimental) |
| Nature | Deterministic / Static | Empirical / Dynamic |
| Primary Function | Target setting | Purity & Composition Validation |
| Sensitivity | None (Assumes 100% purity) | High (Detects <1% impurities) |
| Solvent Detection | Cannot detect | Detects via C/H ratio shifts |
| Inorganic Detection | Cannot detect | Indirectly detects (values sum <100%) |
| Cost/Time | Instant / Free | High equipment cost or outsourced ( |
| Blind Spots | Isomers (Same formula) | Isomers (Same % composition) |
Case Study: The "Trapped Solvate" Scenario
A common scenario in quinoline ester synthesis involves the "failure" of EA due to lattice-trapped solvents.
Compound: Ethyl 6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate
Formula:
The Data Discrepancy[3]
| Element | Theoretical (%) | Found (%) | Delta ( | Status |
| Carbon | 61.28 | 59.85 | -1.43 | FAIL |
| Hydrogen | 4.29 | 4.55 | +0.26 | PASS |
| Nitrogen | 5.96 | 5.82 | -0.14 | PASS |
The Diagnosis
The Carbon is significantly low (-1.43%). A novice might assume the synthesis failed. However, the H is slightly high. This signature (Low C, High H) often suggests trapped water .
-
Recalculation for Monohydrate (
):-
New MW: 253.23
-
New Calc C: 56.92% (Too low compared to found 59.85%)
-
-
Recalculation for 0.25 Molar Equivalent Ethanol (Solvent trap):
-
Fit matches experimental data.
-
Conclusion: The sample is not impure chemically, but physically. It requires drying under high vacuum (
Visualization: Validation Workflows
Diagram 1: The Purity Validation Loop
This workflow illustrates the decision-making process when characterizing a new quinoline ester.
Caption: The standard validation loop for confirming chemical purity in pharmaceutical intermediates.
Diagram 2: Troubleshooting EA Failures
Logic tree for diagnosing why a sample failed the
Caption: Diagnostic logic for interpreting Elemental Analysis failures.
Experimental Protocols
Protocol A: Preparation for Elemental Analysis
To ensure the experimental value matches the theoretical calculation.
-
Purification: Ensure the quinoline ester is homogenous by TLC/HPLC (>98% area).
-
Drying (Crucial):
-
Place sample in a vacuum drying pistol or desiccator.
-
Apply high vacuum (
mmHg). -
Heat to
(below melting point) for 24 hours. -
Why? Quinoline nitrogen can hydrogen-bond with water or ethanol, creating "pseudo-solvates" that skew data.
-
-
Weighing:
-
Use a micro-balance (
mg). -
Target sample mass: 2–5 mg (standard for CHN analyzers).
-
Seal in a tin capsule immediately to prevent hygroscopic absorption.
-
Protocol B: Theoretical Calculation (Manual Verification)
Do not rely solely on software; manual checks prevent formula entry errors.
-
Define Formula: e.g.,
. -
Sum Atomic Masses (IUPAC Standard):
-
C:
-
H:
-
N:
-
O:
-
-
Calculate Total Mass:
g/mol . -
Determine % Composition:
References
-
American Chemical Society. (2025). Journal of Medicinal Chemistry - Author Guidelines. ACS Publications.[1] [Link]
-
Chemistry World. (2023). First publisher abandons impractical elemental analysis standard as journals eye next move. Royal Society of Chemistry. [Link]
-
National Institutes of Health (NIH). (2024). Synthesis, DFT studies on a series of tunable quinoline derivatives. PubMed Central.[2] [Link]
-
University of Massachusetts. (2023). Esters: An Introduction and Experimental Protocol. UMass Amherst Chemistry. [Link]
-
Mphahlele, M. J., & Adeloye, A. O. (2017). Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study. Arabian Journal of Chemistry. [Link]
Sources
A Comparative Guide to the Spectroscopic Characterization of Methyl 3-chloroquinoline-6-carboxylate Impurities
For researchers, scientists, and drug development professionals, ensuring the purity of active pharmaceutical ingredients (APIs) and key intermediates is paramount. Methyl 3-chloroquinoline-6-carboxylate, a substituted quinoline, represents a class of compounds with significant interest in medicinal chemistry. Its impurity profile can directly impact the safety, efficacy, and stability of a final drug product. This guide provides an in-depth comparison of modern spectroscopic techniques for the identification, quantification, and structural elucidation of potential impurities associated with this compound. We will move beyond rote protocols to explain the causality behind experimental choices, empowering you to develop robust, self-validating analytical methods.
The Impurity Landscape: What to Expect and Why
A successful impurity characterization strategy begins with a predictive understanding of what impurities are likely to be present. These can be broadly categorized into process-related impurities, arising from the synthetic route, and degradation products, formed during storage or handling.
Potential Process-Related Impurities
While the exact commercial synthesis of Methyl 3-chloroquinoline-6-carboxylate may be proprietary, common synthetic routes for substituted quinolines, such as the Skraup or Doebner-von Miller reactions, provide insight into likely byproducts.[1] A plausible approach could also involve a Vilsmeier-Haack reaction to introduce functionality at the 3-position.[2]
Based on these established methods, potential process-related impurities could include:
-
Starting Materials: Unreacted precursors, such as a substituted aniline.
-
Intermediates: Incomplete conversion can lead to the presence of key intermediates. For example, if a Sandmeyer-type reaction is used to introduce the 3-chloro group from a 3-amino precursor, the amino-quinoline could be a potential impurity.
-
Isomeric Impurities: Substitution reactions on the quinoline ring can sometimes yield a mixture of isomers (e.g., chloro-substitution at a different position).
-
Byproducts of Side Reactions: The harsh acidic and oxidative conditions of many quinoline syntheses can lead to the formation of tarry, polymeric materials.[3]
Potential Degradation Products
Forced degradation studies, or stress testing, are essential to identify potential degradants that could form under various environmental conditions.[4] For Methyl 3-chloroquinoline-6-carboxylate, the key functional groups susceptible to degradation are the ester and the chloro-substituted aromatic ring.
-
Hydrolysis: Under acidic or basic conditions, the methyl ester can hydrolyze to form 3-chloroquinoline-6-carboxylic acid .
-
Oxidation: The quinoline ring system can be susceptible to oxidation, potentially leading to N-oxides or hydroxylated species.
-
Photodegradation: Exposure to light can induce degradation, sometimes leading to complex rearrangements or cleavage of the aromatic nucleus.[4]
A Comparative Guide to Analytical Techniques
No single technique can provide a complete picture of an impurity profile. A multi-faceted approach, leveraging the strengths of chromatography and spectroscopy, is essential. We will compare the three cornerstone techniques: High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
High-Performance Liquid Chromatography (HPLC): The Workhorse for Separation and Quantification
Principle & Utility: HPLC is the primary tool for separating the parent compound from its impurities. By exploiting differences in polarity, a reversed-phase HPLC method can resolve structurally similar molecules. When coupled with a UV detector, particularly a Diode Array Detector (DAD) or Photo Diode Array (PDA), it not only quantifies impurities but also provides preliminary identification information based on their UV-Vis spectra.[5] The high linearity range of modern detectors is crucial for quantifying trace impurities in the presence of a high-concentration parent peak.[6]
Experimental Protocol: Stability-Indicating HPLC-UV Method Development
-
Column Selection: A C18 column (e.g., 150 mm x 4.6 mm, 3.5 or 5 µm particle size) is a robust starting point due to the moderately non-polar nature of the quinoline core.
-
Mobile Phase Preparation:
-
Solvent A: 0.1% Formic Acid in Water. The acidic modifier improves peak shape for the basic quinoline nitrogen.[7]
-
Solvent B: 0.1% Formic Acid in Acetonitrile (ACN).
-
-
Gradient Elution: A gradient program is necessary to elute both polar (e.g., hydrolyzed acid) and non-polar impurities.
-
Initial Conditions: Start with a low percentage of Solvent B (e.g., 20-30%) to retain the main compound.
-
Gradient: Linearly increase the percentage of Solvent B to ~95% over 20-30 minutes to elute any late-eluting, non-polar impurities.
-
Hold and Re-equilibration: Hold at high organic content to wash the column, then return to initial conditions and allow for re-equilibration.
-
-
Detection: Use a DAD/PDA detector to monitor across a range of wavelengths (e.g., 220-400 nm). The extended aromatic system of the quinoline core should provide strong chromophores.
-
Sample Preparation: Dissolve the sample in a suitable solvent (e.g., a mixture of water and ACN) to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.
Data Interpretation and Expected Results: The parent compound, Methyl 3-chloroquinoline-6-carboxylate, will be the major peak. Any smaller peaks are potential impurities. The hydrolyzed impurity, 3-chloroquinoline-6-carboxylic acid, being more polar, is expected to elute earlier than the parent ester. Non-polar byproducts from synthesis would likely have longer retention times. The relative peak area can be used to estimate the percentage of each impurity.
Mass Spectrometry (MS): The Key to Molecular Weight and Fragmentation
Principle & Utility: MS provides the molecular weight of the parent compound and its impurities, which is a critical piece of identifying information. When coupled with a separation technique like HPLC (LC-MS), it allows for the assignment of a molecular weight to each peak in the chromatogram. High-resolution mass spectrometry (HRMS) can provide the elemental composition, further constraining the possible identity of an unknown impurity. Tandem MS (MS/MS) involves fragmenting the ions to reveal structural information.[5][8]
Experimental Protocol: LC-MS Analysis
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode is highly effective for quinoline derivatives, as the basic nitrogen atom is readily protonated to form [M+H]⁺ ions.
-
Mass Analyzer: A Time-of-Flight (TOF) or Orbitrap analyzer is preferred for accurate mass measurements. A Triple Quadrupole or Ion Trap is excellent for targeted MS/MS fragmentation studies.
-
LC Method: The HPLC method described above can be directly coupled to the MS, though replacing phosphoric acid with a volatile modifier like formic or acetic acid is essential for MS compatibility.[9][10]
-
MS/MS Fragmentation: For structural elucidation, select the [M+H]⁺ ion of an impurity as the precursor ion and apply collision-induced dissociation (CID). The resulting product ions provide a fragmentation fingerprint.
Data Interpretation and Expected Results:
-
Parent Compound: Expect a strong signal for the [M+H]⁺ ion of Methyl 3-chloroquinoline-6-carboxylate (C₁₁H₈ClNO₂, Exact Mass: 221.02; [M+H]⁺ = 222.03).[11]
-
Hydrolyzed Impurity: The carboxylic acid will have a molecular weight 14 Da less than the parent ester (C₁₀H₆ClNO₂, Exact Mass: 207.01; [M+H]⁺ = 208.02).
-
Fragmentation Patterns: The quinoline ring is relatively stable. Common fragmentations for quinoline carboxylic acid derivatives include the loss of the carboxyl group as COOH (45 Da) or CO₂ (44 Da).[12] The loss of HCN (27 Da) from the quinoline core is also a characteristic fragmentation pathway for quinolines.[13]
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structure Elucidation
Principle & Utility: NMR spectroscopy provides the most definitive structural information, revealing the connectivity and chemical environment of every proton and carbon atom in a molecule.[4] For impurity characterization, ¹H NMR is excellent for detecting and quantifying impurities, as the integral of each signal is directly proportional to the number of protons it represents. For unknown impurities that have been isolated, a full suite of 2D NMR experiments (COSY, HSQC, HMBC) can be used to piece together the complete chemical structure.
Experimental Protocol: ¹H NMR for Purity Assessment
-
Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or DMSO-d₆) in a clean NMR tube.
-
Internal Standard: For quantitative analysis (qNMR), add a known amount of a certified internal standard that has a simple spectrum and resonances that do not overlap with the analyte signals.
-
Acquisition:
-
Acquire a standard ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio for impurity signals (e.g., 64 or 128 scans).
-
Ensure the relaxation delay (d1) is long enough (e.g., 5 times the longest T₁ of interest) for accurate integration.
-
-
Processing: Carefully phase and baseline correct the spectrum. Integrate the signals corresponding to the parent compound and any visible impurities.
Data Interpretation and Expected Results:
-
¹H NMR of Parent Compound: The spectrum of Methyl 3-chloroquinoline-6-carboxylate is expected to show:
-
A singlet for the methyl ester protons (~3.9-4.0 ppm).
-
A set of aromatic protons for the quinoline core. Based on data for similar compounds like 6-methylquinoline, the protons on the pyridine ring (H2, H4) will be the most downfield, while the protons on the benzene ring (H5, H7, H8) will be in the range of 7.5-8.5 ppm.[14] The chlorine at C3 and the ester at C6 will influence these chemical shifts.
-
-
Detecting Impurities:
-
Hydrolyzed Impurity: The sharp methyl singlet of the parent ester will decrease in intensity, and a broad singlet corresponding to the carboxylic acid proton will appear far downfield (>10 ppm), although this is sometimes not observed depending on the solvent and concentration. The aromatic signals will also shift slightly.
-
Process-Related Impurities: Look for unexpected aromatic spin systems or aliphatic signals that do not belong to the parent structure.
-
Integrated Strategy and Data Comparison
The most effective workflow combines these techniques. HPLC-DAD is used first to screen for impurities and determine their purity levels. LC-MS is then used to obtain molecular weights for each impurity peak. If an impurity is present at a significant level (>0.1%), preparative HPLC can be used to isolate it, followed by detailed NMR analysis for unambiguous structure confirmation.
Workflow for Impurity Characterization
Caption: Integrated workflow for impurity characterization.
Performance Comparison of Analytical Techniques
| Feature | HPLC-UV/DAD | Mass Spectrometry (MS) | NMR Spectroscopy |
| Primary Role | Separation & Quantification | Identification (MW & Formula) | Structure Elucidation |
| Sensitivity | High (ng to pg range) | Very High (pg to fg range) | Low (µg to mg range) |
| Specificity | Moderate (based on Rt & UV) | Very High (based on m/z) | Absolute (unique structure) |
| Structural Info | Limited (UV spectrum) | Moderate (Fragmentation) | Comprehensive (Connectivity) |
| Quantitative | Excellent (with standards) | Good (with standards) | Excellent (qNMR) |
| Hyphenation | LC-MS, LC-NMR | GC-MS, LC-MS | LC-NMR, LC-SPE-NMR |
Conclusion
The characterization of impurities in Methyl 3-chloroquinoline-6-carboxylate is a multi-step process that relies on the synergistic use of orthogonal analytical techniques. HPLC provides the foundation for separation and quantification. Mass spectrometry offers rapid and sensitive molecular weight determination, which is crucial for initial identification. Finally, NMR spectroscopy serves as the ultimate arbiter for definitive structural elucidation of any significant unknown impurities. By understanding the principles, strengths, and limitations of each technique, and by predicting the likely impurity landscape based on synthesis and stability, researchers can develop a comprehensive and scientifically sound characterization strategy.
References
-
National Center for Biotechnology Information. (n.d.). Methyl quinoline-6-carboxylate. PubChem. Retrieved February 17, 2026, from [Link]
- Jiang, Y., et al. (2022). Biodegradation of Quinoline by a Newly Isolated Salt-Tolerating Bacterium Rhodococcus gordoniae Strain JH145. Microorganisms, 10(4), 787.
-
SIELC Technologies. (n.d.). Separation of Quinoline on Newcrom R1 HPLC column. Retrieved February 17, 2026, from [Link]
- Fritz, H., & Sauter, S. (2000). Bacterial Degradation of Quinoline and Derivatives-Pathways and Their Biocatalysts.
- Lo-Pumo, D., et al. (2007). Development of a SPE/HPLC/DAD method for the determination of antileishmanial 2-substituted quinolines and metabolites in rat plasma.
-
SIELC Technologies. (n.d.). Separation of Quinoline-3-carboxylic acid on Newcrom R1 HPLC column. Retrieved February 17, 2026, from [Link]
-
Vedantu. (n.d.). Quinoline: Structure, Properties & Uses Explained. Retrieved February 17, 2026, from [Link]
- Kubalczyk, P., et al. (2025). Versatile High-Performance Liquid Chromatography and Ultraviolet Detection-Based Method for the Determination of Thioproline in Pharmaceutical and Cosmetic Products. Molecules, 30(15), 3456.
- Lee, J. W., et al. (2018). Structural analysis of C8H6˙+ fragment ion from quinoline using ion-mobility spectrometry/mass spectrometry. Physical Chemistry Chemical Physics, 20(3), 1756-1764.
-
SIELC Technologies. (2023). HPLC Method for Analysis of Quinolinic acid on Newcrom BH Column. Retrieved February 17, 2026, from [Link]
- Li, Y., et al. (2023). Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. Journal of Analytical Methods in Chemistry, 2023, 8868353.
- Včelák, J., et al. (1993). Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. Chemical Papers, 47(3), 187-189.
- e-PG Pathshala. (n.d.). Preparation and Properties of Quinoline.
-
Wikipedia. (n.d.). Quinoline. Retrieved February 17, 2026, from [Link]
-
eGyanKosh. (n.d.). Mass Spectrometry: Fragmentation Patterns. Retrieved February 17, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). Methyl 3-chloroisoquinoline-6-carboxylate. PubChem. Retrieved February 17, 2026, from [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved February 17, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Retrieved February 17, 2026, from [Link]
- Massoud, M. A. M., et al. (2018). 2-Chloroquinoline-3-carbaldehydes: synthesis and reactions (2012-2017). Arkivoc, 2018(1), 244-287.
-
LCGC International. (2026). HPLC UV Determination of Very High and Very Low Concentrations of Compounds in One Run. Retrieved February 17, 2026, from [Link]
- Oh, S. E., et al. (2021). Improved HPLC-UV method for determination of five synthetic dyes in Typha orientalis. Journal of the Korean Chemical Society, 34(4), 160-171.
Sources
- 1. Quinoline: Structure, Properties & Uses Explained [vedantu.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
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- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. researchgate.net [researchgate.net]
- 8. Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. pharmaffiliates.com [pharmaffiliates.com]
- 11. Methyl 3-chloroisoquinoline-6-carboxylate | C11H8ClNO2 | CID 75412037 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. chempap.org [chempap.org]
- 13. Structural analysis of C8H6˙+ fragment ion from quinoline using ion-mobility spectrometry/mass spectrometry - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 14. 6-Methylquinoline(91-62-3) 1H NMR spectrum [chemicalbook.com]
Safety Operating Guide
Personal protective equipment for handling Methyl 3-chloroquinoline-6-carboxylate
Part 1: Executive Safety Directive
The Core Directive: Methyl 3-chloroquinoline-6-carboxylate is a halogenated heteroaromatic ester.[1] While primarily classified as an irritant (Skin/Eye/Respiratory), its structural similarity to quinoline (a known mutagen/carcinogen) and the presence of a halogenated moiety mandates that it be handled with High-Potency Compound (HPC) discipline .[1]
Do not treat this merely as "another organic solid." The combination of the quinoline scaffold and the chlorinated position increases lipophilicity, potentially enhancing dermal absorption relative to non-halogenated analogues.
Immediate Action Plan:
-
Engineering Control: All open handling (weighing, transfer) must occur inside a certified chemical fume hood.
-
Glove Protocol: Double-gloving is mandatory. Standard nitrile degrades rapidly if this compound is dissolved in halogenated solvents (e.g., DCM, Chloroform).
-
Waste Stream: Segregate strictly as Halogenated Organic Waste .
Part 2: Hazard Architecture & Risk Assessment
This compound presents a dual-threat profile: physical irritation from the solid dust and potential systemic toxicity if absorbed in solution.[1]
| Hazard Class | GHS Code | Operational Translation |
| Skin Irritation | H315 | Causes inflammation upon contact.[1] Risk increases significantly if the skin is moist or abraded. |
| Eye Irritation | H319 | Micro-crystalline dust can cause mechanical corneal abrasion + chemical burns. |
| STOT-SE | H335 | Inhalation of dust triggers respiratory tract inflammation.[1] Avoid generating aerosols.[2][3] |
| Structural Alert | N/A | Quinoline Scaffold: Potential for DNA intercalation. Treat as a suspected mutagen until proven otherwise. |
Part 3: The Defense Layer (PPE Specification)
Standard lab PPE is insufficient without specific material consideration. The following protocol relies on permeation logic , not just availability.
Hand Protection Strategy
-
The Problem: Chlorinated aromatics and esters can swell nitrile rubber, reducing breakthrough time.
-
The Solution: A tiered glove approach based on the state of matter.
| Operation Phase | Primary Glove Layer | Secondary Glove Layer | Rationale |
| Solid Handling (Weighing) | Nitrile (4 mil) | Nitrile (4 mil) | Double-layer provides sufficient protection against dry dust.[1] Colored under-glove (e.g., blue under white) reveals tears.[1] |
| Solution Phase (Synthesis) | Laminate (Silver Shield) | Nitrile (Outer) | If dissolved in DCM/THF, nitrile offers <2 min protection.[1] Laminate liners are chemically impervious. |
| Glassware Cleaning | Butyl Rubber | None | Thicker butyl gloves resist the aggressive solvent washes required to remove sticky ester residues. |
Respiratory & Eye Defense[1][2]
-
Eyes: Chemical Splash Goggles (indirect venting) are required. Safety glasses with side shields are insufficient for fine powders that can drift around lenses.
-
Lungs:
-
Primary: Fume Hood (Face velocity: 80–100 fpm).
-
Secondary (Spill only): If outside containment, use a P100 (HEPA) half-mask respirator .[1]
-
Part 4: Operational Workflow
Step 1: Weighing & Transfer (The Critical Zone)
Static electricity often causes this ester to "fly" or cling to spatulas.[1]
-
De-static: Use an ionizing fan or anti-static gun inside the hood before opening the vial.
-
Containment: Place the balance inside the fume hood. If the balance is external, tare the vial, add solid inside the hood, cap tightly, and then weigh. Never transport an open spatula across the lab.
-
Solvent Pre-load: If possible, add the reaction solvent to the weighing vessel immediately to trap the dust in solution.
Step 2: Reaction Setup
-
Solvent Compatibility: When dissolving Methyl 3-chloroquinoline-6-carboxylate, avoid using DMSO if possible, as DMSO enhances skin permeability, carrying the toxic payload directly into the bloodstream.[1]
-
Temperature Control: The ester functionality is susceptible to hydrolysis. Ensure glassware is oven-dried if using moisture-sensitive reagents (e.g., LiAlH4, Grignards).[1]
Step 3: Waste Disposal
-
Stream: Halogenated Organic Waste .
-
Labeling: Must explicitly list "Methyl 3-chloroquinoline-6-carboxylate" and "Halogenated."[1]
-
Forbidden: Do not mix with strong acids or oxidizers in the waste stream to prevent exothermic decomposition of the quinoline ring.
Part 5: Emergency Response Logic
Scenario A: Spill Response Decision Tree
Use the following logic flow to determine the cleanup method.
Figure 1: Decision logic for safely mitigating spills of Methyl 3-chloroquinoline-6-carboxylate based on physical state and solvent volume.
Scenario B: Exposure First Aid
-
Ocular: Flush for 15 minutes minimum.[2][4][5] The ester can hydrolyze to the acid in the eye, causing delayed pH damage.
-
Dermal: Wash with soap and water.[3][5][6] Do not use ethanol to wash skin; it acts as a permeation enhancer for the quinoline ring.
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 75412037, Methyl 3-chloroisoquinoline-6-carboxylate (Isomer Analogue).[1] PubChem. [Link]1]
-
Occupational Safety and Health Administration (OSHA). Toxic and Hazardous Substances: 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. United States Department of Labor. [Link]1]
-
Prudent Practices in the Laboratory. Handling and Disposal of Chemicals. National Research Council (US) Committee on Prudent Practices in the Laboratory. Washington (DC): National Academies Press (US); 2011.[1] [Link]1]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
